molecular formula C40H58Cl2N6O2 B3061551 YM17E CAS No. 124884-99-7

YM17E

Cat. No.: B3061551
CAS No.: 124884-99-7
M. Wt: 725.8 g/mol
InChI Key: AKJWTZIUYIFCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

124884-99-7

Molecular Formula

C40H58Cl2N6O2

Molecular Weight

725.8 g/mol

IUPAC Name

1-cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride

InChI

InChI=1S/C40H56N6O2.2ClH/c1-43(2)35-24-20-33(21-25-35)41-39(47)45(37-16-9-5-6-10-17-37)29-31-14-13-15-32(28-31)30-46(38-18-11-7-8-12-19-38)40(48)42-34-22-26-36(27-23-34)44(3)4;;/h13-15,20-28,37-38H,5-12,16-19,29-30H2,1-4H3,(H,41,47)(H,42,48);2*1H

InChI Key

AKJWTZIUYIFCCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC(=CC=C2)CN(C3CCCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCCC5.Cl.Cl

Other CAS No.

124884-99-7

Origin of Product

United States

Foundational & Exploratory

The YM17E Atomic Clock: A Deep Dive into Core Principles of Atomic Frequency Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the YM17E Designation: Publicly accessible scientific and technical literature does not contain specific references to an atomic clock designated as "this compound." It is possible that this designation refers to a highly specialized, proprietary, or classified system, or it may be a component within a larger apparatus. This guide will, therefore, provide a comprehensive technical overview of the fundamental principles governing a state-of-the-art cesium fountain atomic clock. The methodologies, data, and operational workflows described herein are representative of the core technologies that would underpin any high-precision atomic frequency standard.

Introduction to Atomic Clocks

Atomic clocks are the most precise timekeeping devices known, forming the backbone of global navigation satellite systems (GNSS), international time coordination (UTC), and fundamental physics research.[1][2][3] Their unparalleled stability and accuracy derive from the intrinsic, unvarying quantum mechanical properties of atoms.[1][4] Specifically, they utilize the frequency of electromagnetic radiation required to induce a transition between two specific energy levels within an atom. The international definition of the second is based on the transition frequency of the cesium-133 atom.

The core principle of an atomic clock involves a feedback loop that tunes the frequency of a local oscillator (typically a quartz crystal oscillator) to match the resonant frequency of a collection of atoms. This guide will detail the operational principles, experimental protocols, and performance metrics of a cesium fountain atomic clock, a primary standard for time and frequency.

Core Principle of a Cesium Fountain Atomic Clock

A cesium fountain clock operates by launching a cloud of laser-cooled cesium-133 atoms upwards against the force of gravity. As the atoms travel up and then fall back down through a microwave cavity, they interact with a microwave field. By precisely measuring the number of atoms that have undergone an energy state transition, the frequency of the microwave source can be locked to the natural resonant frequency of the cesium atoms.

The key advantage of the fountain configuration is the extended observation time. The atoms' ballistic trajectory allows for interaction times with the microwave field of up to a second, leading to a very narrow resonance linewidth and, consequently, a very high-precision measurement of the transition frequency.

The Cesium-133 Hyperfine Transition

The second is defined by the International System of Units (SI) as the duration of 9,192,631,770 periods of the radiation corresponding to the transition between the two hyperfine levels of the ground state of the cesium-133 atom. An atomic clock's function is to measure this frequency as accurately as possible.

Experimental Workflow and Protocols

The operation of a cesium fountain atomic clock can be broken down into a sequence of precise experimental steps.

Experimental Protocol: Atomic State Preparation and Ramsey Interrogation
  • Atom Trapping and Cooling: Cesium atoms are first effused from an oven and then trapped and cooled using a magneto-optical trap (MOT). This involves a set of six intersecting laser beams and a magnetic quadrupole field to slow the atoms to microkelvin temperatures.

  • Launching: The trapped atoms are then launched vertically upwards by slightly shifting the frequencies of the vertical laser beams.

  • State Selection: As the atoms ascend, a laser pulse prepares them in a specific initial quantum state (e.g., F=3, mF=0).

  • Ramsey Interrogation: The atoms pass through a microwave cavity, where a microwave pulse (the first Ramsey pulse) puts them into a superposition of the two clock states. The atoms then continue their ballistic trajectory in a field-free region before falling back through the same microwave cavity. A second microwave pulse (the second Ramsey pulse) is applied.

  • State Detection: After passing through the cavity a second time, a laser-induced fluorescence technique is used to measure the number of atoms that have transitioned to the other clock state (e.g., F=4, mF=0).

  • Feedback Loop: The measurement of the transition probability is used to generate an error signal, which corrects the frequency of the local oscillator that generates the microwave field. This process is repeated to keep the oscillator locked to the atomic resonance.

Visualization of the Experimental Workflow

ExperimentalWorkflow A Cesium Oven B Laser Cooling and Trapping (MOT) A->B C Vertical Launch B->C D State Selection C->D E First Ramsey Pulse (Microwave Cavity) D->E F Ballistic Flight E->F G Second Ramsey Pulse (Microwave Cavity) F->G H State Detection (Fluorescence) G->H I Generate Error Signal H->I J Correct Local Oscillator I->J J->E Frequency Correction

Caption: Experimental workflow of a cesium fountain atomic clock.

Quantitative Performance Data

The performance of an atomic clock is characterized by its accuracy and stability. The following table summarizes typical performance characteristics of high-precision cesium fountain clocks.

Performance MetricTypical ValueUnitNotes
Systematic Frequency Shift < 1 x 10-16The combined effect of all known physical perturbations on the clock frequency.
Frequency Stability (Allan Deviation) 1 x 10-13 / √τWhere τ is the averaging time in seconds.
Cesium-133 Hyperfine Frequency 9,192,631,770HzThe defined value of the transition frequency.
Typical Atom Temperature ~1µKAchieved through laser cooling.
Typical Launch Height ~1mDetermines the Ramsey interrogation time.

Core Logic and Signal Processing

The "signaling pathway" in the context of an atomic clock is the electronic feedback loop that locks the local oscillator's frequency to the atomic resonance. This is a critical component for the clock's stability.

Visualization of the Frequency-Locking Feedback Loop

FeedbackLoop cluster_atomic_system Atomic System cluster_electronics Control Electronics Atoms Cesium Atoms Detector Fluorescence Detector Atoms->Detector Atomic State Servo Servo Controller Detector->Servo Transition Probability LO Local Oscillator (Quartz Crystal) Synth Frequency Synthesizer LO->Synth Reference Frequency uWave Microwave Source Synth->uWave Synthesized Frequency uWave->Atoms Microwave Interrogation Servo->LO Correction Signal

Caption: Frequency-locking feedback loop in a cesium atomic clock.

Conclusion

While specific details on a "this compound" atomic clock are not available in the public domain, the principles outlined in this guide for a cesium fountain atomic clock represent the fundamental physics and engineering at the heart of modern timekeeping. The process of laser cooling, ballistic launch, Ramsey interrogation, and a precise electronic feedback loop allows for the measurement of the cesium-133 hyperfine transition frequency with extraordinary accuracy and stability. These foundational concepts are crucial for any researcher or scientist working with technologies that rely on precise timing and frequency control.

References

A Technical Guide to the ¹⁷¹Yb⁺ Hyperfine Transition for Atomic Clock Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the ground-state hyperfine transition in the Ytterbium-171 ion (¹⁷¹Yb⁺), a cornerstone of modern high-precision atomic clocks. We will delve into the precise frequency of this transition, the experimental protocols for its measurement, and the underlying atomic physics.

Introduction: The ¹⁷¹Yb⁺ Qubit

The singly-ionized Ytterbium-171 isotope is a leading candidate for advanced atomic clocks and quantum information processing. Its utility stems from a unique atomic structure. With a nuclear spin of I=1/2, its electronic ground state, denoted as ²S₁/₂, is split into two hyperfine levels, F=0 and F=1. The energy difference between these two levels corresponds to a frequency in the microwave domain. The transition between the |F=0, mF=0⟩ and |F=1, mF=0⟩ sublevels is the "clock transition." This specific transition is exceptionally insensitive to external magnetic fields at the first order, making it an incredibly stable frequency reference. The long coherence times of this transition are essential for the precision of atomic clocks.[1][2]

Hyperfine Transition Frequency Data

The frequency of the ¹⁷¹Yb⁺ ground-state hyperfine splitting has been measured by numerous laboratories worldwide with extraordinary precision. These measurements are fundamental for defining the SI second and for tests of fundamental physics. The table below summarizes some of the most precise published values.

Measured Frequency (Hz)Fractional UncertaintyReference
12 642 812 118.469 06.6 x 10⁻¹⁴Zhang et al. (2025)[3][4]
12 642 812 118.4661.6 x 10⁻¹³ (± 0.002 Hz)Fisk et al. (1996)[5]
12 642 812 118.47(Measurement at 0.1 mHz level reported)Zhang et al. (2023)

Note: The values are corrected for systematic shifts such as the second-order Zeeman and Doppler shifts to represent the unperturbed transition frequency of an isolated ion at rest.

Experimental Protocol for Frequency Measurement

The precise measurement of the ¹⁷¹Yb⁺ clock transition frequency is a multi-stage process that combines ion trapping, laser manipulation, and microwave spectroscopy. The most common technique employed is Ramsey spectroscopy.

First, neutral ytterbium atoms are vaporized in an oven, ionized via a two-photon process, and confined within a linear radio-frequency (RF) Paul trap. Once trapped, the ion is laser-cooled to the Doppler limit of approximately 0.5 mK. This is achieved by driving the strong dipole-allowed ²S₁/₂ → ²P₁/₂ transition using a laser at approximately 370 nm. A second "repumper" laser at 935 nm is required to prevent the ion from being shelved in a metastable D-state, thus enabling a closed-loop cooling cycle.

After cooling, the ion is prepared in the |²S₁/₂, F=0, mF=0⟩ ground state through optical pumping, typically using a circularly polarized 370 nm laser beam. The core measurement is then performed using Ramsey's method of separated oscillatory fields:

  • First π/2 Pulse: A pulse of a highly stable 12.6 GHz microwave field, phase-locked to a reference oscillator, is applied to the ion. This pulse is timed to act as a π/2 pulse, placing the ion in a coherent superposition of the F=0 and F=1 clock states.

  • Free Evolution: The microwave field is turned off, and the ion's quantum state evolves freely for a specific interrogation time (T). During this period, the phase of the superposition state evolves relative to the phase of the local oscillator.

  • Second π/2 Pulse: An identical microwave pulse is applied. The final state of the ion (whether it is in F=0 or F=1) depends on the phase difference accumulated during the free evolution period.

By scanning the frequency of the microwave source around the expected resonance, a characteristic interference pattern known as Ramsey fringes is produced. The central fringe corresponds to the exact atomic transition frequency.

To read out the final state of the ion, the 370 nm laser is turned on again.

  • If the ion is in the |²S₁/₂, F=1⟩ state, it will scatter photons from the laser beam, and this fluorescence can be collected by a sensitive detector like a photomultiplier tube (PMT).

  • If the ion is in the |²S₁/₂, F=0⟩ state, it is "dark" and does not fluoresce.

This electron shelving technique provides a high-contrast measurement of the transition probability. The measured probability is used to generate an error signal that actively steers the frequency of the local oscillator, locking it to the atomic transition.

Visualizations

The following diagram illustrates the key atomic energy levels and transitions involved in the operation of a ¹⁷¹Yb⁺ microwave clock.

G cluster_S ²S₁/₂ Ground State cluster_P ²P₁/₂ Excited State cluster_D Metastable State S_F1 F=1 P_level S_F1->P_level  Cooling / Detection  370 nm S_F0 F=0 S_F0->S_F1  Clock Transition  ~12.6 GHz P_level->S_F1 Spontaneous Emission D_level ²D₃/₂ P_level->D_level Decay D_level->S_F0 Repumper 935 nm

Caption: Simplified energy levels in ¹⁷¹Yb⁺ relevant for clock operation.

This diagram outlines the logical sequence of operations in a typical measurement cycle using Ramsey spectroscopy.

G start Start Cycle trap Ion Trapping & Loading start->trap cool Doppler Laser Cooling trap->cool prepare State Preparation (Optical Pumping to |F=0⟩) cool->prepare ramsey1 First Microwave Ramsey Pulse (π/2) prepare->ramsey1 evolve Free Evolution (T) ramsey1->evolve ramsey2 Second Microwave Ramsey Pulse (π/2) evolve->ramsey2 detect State Detection (Fluorescence Measurement) ramsey2->detect feedback Calculate Error Signal & Feedback to Microwave Source detect->feedback end End Cycle feedback->end

References

An In-depth Technical Guide to the Energy Levels and Transitions of Ytterbium-171 Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the atomic structure, key energy level transitions, and experimental methodologies associated with the Ytterbium-171 ion (¹⁷¹Yb⁺). Acknowledged for its remarkable properties, ¹⁷¹Yb⁺ is a cornerstone in the advancement of quantum computing, high-precision metrology, and has potential applications in specialized areas of biomedical imaging.

Introduction to Ytterbium-171 Ions

The Ytterbium-171 ion is a heavy fermion with a nuclear spin of I = 1/2. This simple nuclear spin structure gives rise to a clean hyperfine doublet in its electronic ground state, making it an ideal candidate for a quantum bit, or qubit. The long coherence times of this hyperfine qubit, coupled with the existence of ultra-narrow optical transitions, have positioned ¹⁷¹Yb⁺ at the forefront of quantum information processing and the development of next-generation atomic clocks.

While direct applications in drug development are not established, the broader family of lanthanides, to which ytterbium belongs, is extensively used in biomedical imaging, including Magnetic Resonance Imaging (MRI) and as luminescent probes.[1][2][3][4] The stable isotope ¹⁷¹Yb has been utilized in solid-state Nuclear Magnetic Resonance (NMR) studies, a technique foundational to drug discovery and structural biology.[5] This guide will explore the fundamental physics of ¹⁷¹Yb⁺ and discuss its relevance in these diverse scientific fields.

Energy Level Structure of ¹⁷¹Yb⁺

The energy levels of ¹⁷¹Yb⁺ are characterized by their electronic configuration and the hyperfine interaction between the electron cloud and the nuclear spin. The key energy states, their lifetimes, and hyperfine splittings are summarized in the tables below.

Key Energy Levels and Lifetimes
LevelEnergy (relative to ground state)LifetimeReference(s)
²S₁/₂0Stable-
²D₃/₂688 THz (435.5 nm)52.7 ms
²D₅/₂729 THz (411 nm)7.2 ms
²P₁/₂811 THz (369.5 nm)--
²F₇/₂642 THz (467 nm)> 5.4 years
Hyperfine Splittings

The interaction between the nuclear spin and the total angular momentum of the electrons leads to a splitting of the energy levels. This hyperfine structure is crucial for defining qubit states.

LevelHyperfine Splitting FrequencyReference(s)
²S₁/₂12,642,812,118.4690(8) Hz
²P₁/₂2.1 GHz
²D₃/₂0.9 GHz
³[3/2]₁/₂2.5 GHz

Key Optical Transitions

Several optical transitions in ¹⁷¹Yb⁺ are of significant interest for laser cooling, state detection, and as references for optical clocks. The two most important "clock" transitions are the electric quadrupole (E2) and electric octupole (E3) transitions.

Clock Transition Frequencies
TransitionWavelength (nm)Frequency (Hz)Natural LinewidthReference(s)
²S₁/₂(F=0) → ²D₃/₂(F=2) (E2)435.5688,358,979,309,312 ± 63.1 Hz
²S₁/₂(F=0) → ²F₇/₂(F=3) (E3)467642,121,496,772,645.15(52)~nHz

Experimental Protocols

The precise measurement of the energy levels and transitions in a single ¹⁷¹Yb⁺ ion requires a sophisticated experimental setup and a sequence of carefully controlled procedures. The general workflow involves ion trapping, laser cooling, state preparation, spectroscopic measurement, and state readout.

Ion Trapping and Cooling
  • Ion Generation and Trapping :

    • A neutral ytterbium atomic beam is generated by heating a sample of isotopically enriched ¹⁷¹Yb in an oven.

    • The atoms enter a vacuum chamber containing a Paul trap. A linear Paul trap is commonly used, which confines ions using a combination of static and radiofrequency (RF) electric fields.

    • The neutral atoms are ionized inside the trap volume using a two-photon photoionization process. This is typically achieved with lasers at 399 nm and 369 nm.

  • Laser Cooling :

    • Once trapped, the ion is laser-cooled to reduce its kinetic energy. This is essential for minimizing Doppler shifts in spectroscopic measurements.

    • Doppler cooling is performed using a laser tuned slightly below the strong dipole transition at 369.5 nm (²S₁/₂ → ²P₁/₂).

    • The ion absorbs photons from the laser beam opposing its motion more frequently, leading to a net reduction in momentum and thus cooling.

    • A repumping laser at 935 nm is necessary to return the ion to the cooling cycle if it decays to the metastable ²D₃/₂ state.

State Preparation and Measurement (SPAM)

High-fidelity quantum operations require reliable initialization of the qubit into a known state and accurate measurement of its final state.

  • State Preparation :

    • The qubit is defined by the two hyperfine levels of the ground state: |0⟩ ≡ ²S₁/₂(F=0) and |1⟩ ≡ ²S₁/₂(F=1).

    • Optical pumping is used to initialize the ion into the |0⟩ state with high fidelity. This is achieved by applying a laser resonant with the ²S₁/₂(F=1) → ²P₁/₂(F=0) transition.

  • State Readout (Fluorescence Detection) :

    • To measure the qubit state, a laser is applied that is resonant with a cycling transition from only one of the qubit states.

    • Typically, the 369.5 nm cooling laser is used, which is resonant with the ²S₁/₂(F=1) → ²P₁/₂(F=0) transition.

    • If the ion is in the |1⟩ state ("bright" state), it will scatter many photons, which are collected by a sensitive camera or a photomultiplier tube (PMT).

    • If the ion is in the |0⟩ state ("dark" state), it does not scatter photons from this laser.

    • By detecting the presence or absence of fluorescence, the state of the qubit can be determined with high accuracy.

Spectroscopy of Transitions
  • Microwave Spectroscopy (Ground-State Hyperfine Splitting) :

    • The 12.6 GHz "clock" transition between the ground state hyperfine levels is measured using Ramsey spectroscopy.

    • The ion is first prepared in the |0⟩ state.

    • A microwave π/2-pulse is applied to create a superposition of the |0⟩ and |1⟩ states.

    • The ion is allowed to evolve freely for a specific time, during which it accumulates a phase difference between the two states.

    • A second π/2-pulse is applied, and the final state of the ion is measured.

    • By scanning the frequency of the microwave field and observing the resulting population in the |1⟩ state, a Ramsey fringe pattern is obtained. The center of this fringe corresponds to the precise transition frequency.

  • Optical Spectroscopy (Clock Transitions) :

    • The ultra-narrow optical clock transitions are probed using a highly stable laser.

    • The ion is prepared in the ²S₁/₂(F=0) ground state.

    • A pulse of the "clock" laser (e.g., at 435.5 nm or 467 nm) is applied for a defined duration (Rabi spectroscopy).

    • The probability of the ion being excited to the upper state (e.g., ²D₃/₂ or ²F₇/₂) is measured. This is often done using the "quantum jump" technique, where the absence of fluorescence on the cooling transition indicates a successful excitation to the metastable state.

    • By scanning the frequency of the clock laser, the transition resonance can be precisely determined.

Visualizations

Energy Level Diagram of ¹⁷¹Yb⁺

Yb171_EnergyLevels cluster_excited Excited States GS_F1 ²S₁/₂ (F=1) GS_F0 ²S₁/₂ (F=0) |0⟩ GS_F1->GS_F0 P12_F0 ²P₁/₂ (F=0) GS_F1->P12_F0 369.5 nm (Cooling/Detection) D32_F2 ²D₃/₂ (F=2) GS_F0->D32_F2 435.5 nm (E2 Clock Transition) F72_F3 ²F₇/₂ (F=3) GS_F0->F72_F3 467 nm (E3 Clock Transition) P12_F0->GS_F1 Spontaneous Decay P12_F0->D32_F2 Decay Channel D32_repump ³[3/2]₁/₂ D32_F2->D32_repump 935 nm (Repump) D32_repump->GS_F1

Caption: Energy level diagram of the ¹⁷¹Yb⁺ ion.

Experimental Workflow for ¹⁷¹Yb⁺ Spectroscopy

ExperimentalWorkflow cluster_prep Ion Preparation cluster_exp Measurement Cycle cluster_analysis Data Analysis start Start oven Heat Yb Oven start->oven ionize Photo-ionize Neutral Yb oven->ionize trap Trap ¹⁷¹Yb⁺ in Paul Trap ionize->trap cool Doppler Laser Cool trap->cool prep_state Initialize Qubit State (Optical Pumping) cool->prep_state apply_field Apply Probe Field (Microwave or Laser) prep_state->apply_field free_evo Free Evolution (Ramsey Spectroscopy) apply_field->free_evo Optional readout Readout Qubit State (Fluorescence Detection) apply_field->readout free_evo->apply_field readout->prep_state Repeat N times analyze Analyze Data (Determine Transition Frequency) readout->analyze finish End analyze->finish

Caption: Workflow for trapping and spectroscopy of ¹⁷¹Yb⁺.

Logical Flow for Qubit Manipulation

QubitLogic init Qubit Initialization Prepare in 0⟩ state via Optical Pumping gate Quantum Gate Operation Apply microwave or laser pulses to manipulate qubit state (e.g., create superposition) init->gate meas Qubit Measurement Apply detection laser and measure fluorescence gate->meas result Result |  State is |0⟩ (dark) or |1⟩ (bright) meas->result

Caption: Logical flow of a single qubit operation in ¹⁷¹Yb⁺.

Relevance to Drug Development and Biomedical Research

While the primary applications of ¹⁷¹Yb⁺ are in quantum technologies, the underlying principles and the broader context of lanthanides are relevant to the biomedical and pharmaceutical fields.

  • Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is a critical tool in drug discovery for determining the structure of biomolecules and studying drug-target interactions. The stable isotope ¹⁷¹Yb, with its nuclear spin of 1/2, has been used in specialized solid-state NMR studies. These studies, while not directly on the ion in a trap, contribute to the fundamental understanding of how lanthanides interact with their chemical environment, which can inform the design of NMR-active molecular probes.

  • Medical Imaging Contrast Agents : Lanthanides, particularly Gadolinium(III), are widely used as contrast agents in MRI to enhance image quality. Ytterbium itself is being explored as a contrast agent for conventional and next-generation spectral photon-counting CT imaging. Research into Yb(III) complexes for potential use in MRI is also ongoing, leveraging its unique luminescent properties in the near-infrared (NIR) spectrum to determine the hydration state of potential contrast agent molecules.

  • Theranostics and Bioimaging : Lanthanide nanoparticles are being developed for "theranostics," which combines therapy and diagnostics. Their unique luminescent properties, including long lifetimes and narrow emission bands, make them excellent probes for bioimaging. They can be functionalized to target specific cells or tissues, offering possibilities for image-guided drug delivery and photodynamic therapy.

References

Core Components of a Miniature Ytterbium Ion Clock: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the fundamental components that constitute a miniature Ytterbium (Yb+) ion clock. Designed for researchers, scientists, and professionals in drug development, this document details the essential hardware, underlying physics, and operational principles of these high-precision timekeeping devices.

Introduction

Miniature atomic clocks based on trapped Ytterbium ions (¹⁷¹Yb+) are at the forefront of portable, high-stability frequency standards. Their exceptional accuracy and stability in a compact form factor make them ideal for a wide range of applications, including next-generation navigation systems, secure communications, and advanced scientific instrumentation. This guide will dissect the core components of a typical miniature Yb+ ion clock, presenting quantitative data, experimental methodologies, and visual representations of the system architecture and underlying atomic processes.

The operation of a Ytterbium ion clock relies on the precise frequency of the hyperfine transition within the ground state of the ¹⁷¹Yb+ ion, which is an astonishingly stable 12.6 GHz.[1][2] To achieve this, a single or a small cloud of Yb+ ions is confined in an ion trap, laser-cooled to near absolute zero to minimize motional effects, and interrogated with a microwave field to probe the clock transition. The fluorescence of the ion serves as the feedback signal to lock the frequency of a local oscillator to the atomic reference.

Key Components and System Architecture

A miniature Ytterbium ion clock is a complex system comprising several key subsystems that work in concert. The primary components include the physics package, the laser system, and the control electronics.

A high-level overview of the interconnected components is presented in the following diagram:

cluster_0 Physics Package cluster_1 Laser System cluster_2 Control & Detection Ion Trap Ion Trap Vacuum System Vacuum System Yb Source Yb Source 369.5 nm Laser 369.5 nm Laser 935 nm Laser 935 nm Laser 399 nm Laser 399 nm Laser Control Electronics Control Electronics Microwave Synthesizer Microwave Synthesizer Control Electronics->Microwave Synthesizer Laser System Laser System Control Electronics->Laser System Microwave Synthesizer->Ion Trap 12.6 GHz Detector (PMT) Detector (PMT) Detector (PMT)->Control Electronics Feedback Physics Package Physics Package Laser System->Physics Package Optical Access Physics Package->Detector (PMT) Fluorescence

High-level block diagram of a miniature Ytterbium ion clock.
The Physics Package

The heart of the clock is the physics package, which houses the ion trap within an ultra-high vacuum environment.[3]

  • Ion Trap: A linear radio-frequency (RF) Paul trap is commonly used to confine the Yb+ ions.[4][5] These traps use a combination of static DC and oscillating RF electric fields to create a potential well that traps the charged ions. Micro-electro-mechanical systems (MEMS) fabrication techniques are increasingly being employed to create highly precise and miniature ion traps.

  • Vacuum System: A miniature, completely sealed-off vacuum package, typically with a volume of a few cubic centimeters, is essential to isolate the trapped ions from collisions with background gas molecules. Non-evaporable getter pumps are used to maintain the required ultra-high vacuum. The package is often constructed from titanium with brazed sapphire windows for optical access.

  • Ytterbium Source: A small oven containing isotopically enriched ¹⁷¹Yb is heated to produce a neutral atomic beam. This beam is directed into the trapping region where the atoms are subsequently ionized.

Laser System

A compact and stable laser system is crucial for the operation of the Yb+ ion clock. Several lasers at specific wavelengths are required for photoionization, cooling, and state manipulation.

  • 399 nm Laser: Used for the first step of the two-step photoionization process of neutral Ytterbium atoms.

  • 369.5 nm Laser: This laser serves a dual purpose. It is used for the second step of photoionization and, more importantly, for Doppler cooling of the Yb+ ions. It drives the strong S₁/₂ to P₁/₂ transition, scattering photons and reducing the kinetic energy of the ions. This laser is also used for state detection.

  • 935 nm Laser: A repumping laser is necessary to prevent the ion from getting trapped in a metastable D₃/₂ state during the cooling cycle. It returns the ion to the ground state so that cooling can continue.

  • 760 nm Laser: This laser is used to clear out a long-lived F₇/₂ state.

Control Electronics and Microwave Synthesizer
  • Control Electronics: A sophisticated electronics system is required to control the various components of the clock, including the laser frequencies and intensities, the RF and DC voltages for the ion trap, and the timing of the experimental sequence.

  • Microwave Synthesizer: A low-phase-noise microwave synthesizer generates the 12.6 GHz signal that probes the clock transition. The stability of this synthesizer is critical for the short-term stability of the clock. The output of a high-quality local oscillator, such as a quartz crystal oscillator, is steered by the feedback from the ion's fluorescence signal to lock it to the atomic transition frequency.

Quantitative Performance and Component Specifications

The performance of a miniature Ytterbium ion clock is characterized by several key parameters. The following table summarizes typical values for these parameters.

ParameterTypical ValueReference
Clock Transition Frequency 12.642812 GHz
Fractional Frequency Instability ~2 x 10⁻¹¹ / √τ
Long-term Fractional Frequency Instability 10⁻¹⁴ range after a few days
Physics Package Volume ~1 - 3 cm³
Total Power Consumption (excluding 369nm laser) < 300 mW
Laser Wavelengths 369.5 nm, 935 nm, 399 nm, 760 nm

Experimental Protocols

The operation of a Ytterbium ion clock follows a precise sequence of steps to prepare, interrogate, and detect the state of the ions.

Ion Trapping and Cooling Workflow

The initial step involves loading the ion trap and cooling the ions to a low temperature.

start Start heat_oven Heat Yb Oven start->heat_oven photoionize Two-Step Photoionization (399 nm + 369.5 nm) heat_oven->photoionize trap_ion Trap Yb+ Ion photoionize->trap_ion doppler_cool Doppler Cooling (369.5 nm) trap_ion->doppler_cool repump Repump from D3/2 State (935 nm) doppler_cool->repump Ion falls to D3/2 state end Ion Cooled and Trapped doppler_cool->end Ion reaches low temperature repump->doppler_cool

Workflow for trapping and cooling Ytterbium ions.
  • Ytterbium Oven Heating: The process begins by heating the Ytterbium oven to generate a beam of neutral Yb atoms.

  • Photoionization: The neutral Yb atoms are ionized inside the trap volume using a two-photon process. The 399 nm laser excites the atom, and the 369.5 nm laser provides the additional energy to eject an electron.

  • Ion Trapping: Once ionized, the positively charged Yb+ ion is confined by the electromagnetic fields of the Paul trap.

  • Doppler Cooling: The 369.5 nm laser, tuned slightly below the S₁/₂ to P₁/₂ transition resonance, is used to cool the trapped ion. The ion preferentially absorbs photons when moving towards the laser beam, leading to a net decrease in its momentum and thus its temperature.

  • Repumping: During the cooling process, the ion has a small probability of decaying to the metastable D₃/₂ state. The 935 nm laser is used to excite the ion from this state back into the cooling cycle.

Clock Operation and State Detection

Once the ion is cooled, the clock cycle begins. This involves preparing the ion in a specific state, interrogating the clock transition, and detecting the final state.

start Start Clock Cycle state_prep Optical Pumping to |F=0, mF=0> state start->state_prep mw_interrogation Microwave Interrogation (12.6 GHz) state_prep->mw_interrogation state_detection State Detection (369.5 nm Laser) mw_interrogation->state_detection fluorescence Fluorescence? state_detection->fluorescence no_transition No Transition (Ion in |F=0> state) fluorescence->no_transition Yes transition Transition Occurred (Ion in |F=1> state) fluorescence->transition No feedback Adjust Microwave Frequency no_transition->feedback transition->feedback end End Cycle feedback->end

Simplified workflow for clock operation and state detection.
  • State Preparation: The ion is prepared in one of the hyperfine ground states, typically the |F=0, mF=0⟩ state, through optical pumping.

  • Microwave Interrogation: The 12.6 GHz microwave field is applied to the ion for a predetermined interrogation time. If the microwave frequency is resonant with the clock transition, it will drive the ion to the |F=1, mF=0⟩ state.

  • State Detection: The 369.5 nm laser is used for state-dependent fluorescence detection. If the ion is in the |F=0⟩ state, it will scatter many photons from the laser. If it is in the |F=1⟩ state, it will scatter very few.

  • Feedback: The presence or absence of fluorescence is detected by a photomultiplier tube (PMT). This signal is used as feedback to the control electronics to adjust the frequency of the local oscillator, thereby locking it to the atomic transition.

Signaling Pathways in ¹⁷¹Yb+

The energy level structure of the ¹⁷¹Yb+ ion and the laser-driven transitions are fundamental to the clock's operation. The following diagram illustrates these key transitions.

cluster_0 ¹⁷¹Yb⁺ Energy Levels cluster_1 Clock Transition S12 ²S₁/₂ (F=0, F=1) P12 ²P₁/₂ S12->P12 369.5 nm (Cooling/Detection) F72 ²F₇/₂ S12->F72 Collisional Excitation P12->S12 Spontaneous Decay D32 ²D₃/₂ P12->D32 Spontaneous Decay D32->S12 935 nm (Repump) F72->S12 760 nm (Clearout) F0 ²S₁/₂ |F=0, mF=0⟩ F1 ²S₁/₂ |F=1, mF=0⟩ F0->F1 12.6 GHz

Energy level diagram for ¹⁷¹Yb⁺ showing key transitions.

The simple hyperfine structure of ¹⁷¹Yb+ is advantageous for efficient optical pumping. However, the presence of low-lying D and F states necessitates the use of repumping and clearout lasers to maintain the ion in the primary cooling and clock transition cycle.

Conclusion

The development of miniature Ytterbium ion clocks represents a significant advancement in portable precision timing. By leveraging microfabrication techniques for the physics package and developing compact, robust laser systems, it is possible to create atomic clocks with exceptional stability in a small footprint and with low power consumption. This guide has outlined the fundamental components, operational principles, and key performance metrics of these devices, providing a technical foundation for researchers and professionals interested in this cutting-edge technology. Further research and development in areas such as integrated photonics and more compact laser sources will continue to push the boundaries of what is achievable with miniature ion clocks.

References

Technical Guide: Mechanism and Operation of the ¹⁷¹Yb⁺ Trapped-Ion Atomic Clock

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific and technical literature does not contain references to an atomic clock with the specific designation "YM17E." This guide provides an in-depth overview of the ¹⁷¹Yb⁺ (singly ionized Ytterbium-171 isotope) trapped-ion atomic clock, a leading-edge technology in frequency metrology. The principles and data presented here are representative of advanced atomic clocks and may align with the interests of researchers in this field.

Introduction to the ¹⁷¹Yb⁺ Atomic Clock

Trapped-ion atomic clocks are at the forefront of precision timekeeping and frequency metrology. By isolating a single ion from environmental perturbations in an electromagnetic trap, these clocks can achieve extraordinarily high accuracy and stability. The Ytterbium-171 ion (¹⁷¹Yb⁺) is a particularly advantageous candidate for both microwave and optical frequency standards due to its unique atomic structure.

Key advantages of ¹⁷¹Yb⁺ include:

  • Simple Hyperfine Structure: Its nuclear spin of I=1/2 results in a simple ground-state energy level structure, which facilitates efficient state preparation and reduces certain systematic uncertainties.[1]

  • Accessible Transition Wavelengths: The optical transitions required for laser cooling, state preparation, and detection can be driven by reliable semiconductor laser technologies.[2]

  • High Mass: The relatively high mass of the Ytterbium ion helps to suppress the second-order Doppler shift, a significant source of uncertainty in atomic clocks.

  • Multiple Clock Transitions: ¹⁷¹Yb⁺ offers both a highly stable microwave hyperfine transition at 12.6 GHz and multiple ultra-narrow optical transitions, such as the electric quadrupole (E2) transition at 436 nm and the electric octupole (E3) transition at 467 nm, allowing for diverse applications and comparisons.

This guide details the core mechanism, experimental protocols, and performance characteristics of atomic clocks based on trapped ¹⁷¹Yb⁺ ions.

Core Mechanism of Action

The fundamental principle of an atomic clock is to lock the frequency of an external oscillator (typically a quartz oscillator or a laser) to a stable atomic transition. The operation of a ¹⁷¹Yb⁺ clock involves trapping the ion, preparing it in a specific quantum state, probing the clock transition, and detecting the final state to create a feedback signal.

Atomic Energy Levels

The clock's operation relies on manipulating the quantum state of the ¹⁷¹Yb⁺ ion between specific energy levels. The key transitions are used for cooling the ion to near absolute zero, preparing its initial state, and probing the ultra-stable clock transition.

Yb171_EnergyLevels Simplified Energy Level Diagram for ¹⁷¹Yb⁺ S_F0 F=0 S_F1 F=1 S_F0->S_F1 P_F1 F=1 S_F0->P_F1 Repumping D_32 ²D₃/₂ S_F0->D_32 436 nm Optical Clock (E2) F_72 ²F₇/₂ S_F0->F_72 467 nm Optical Clock (E3) P_F0 F=0 S_F1->P_F0 369 nm Doppler Cooling & State Detection i1->S_F1 935 nm Repumper

Caption: Simplified energy level diagram of ¹⁷¹Yb⁺ showing key transitions.

The Clock Transition

An atomic clock's performance is defined by the properties of its reference "clock transition."

  • Microwave Clock: Utilizes the hyperfine transition within the ground state (²S₁/₂) between the F=0 and F=1 levels, which has a frequency of approximately 12.642 GHz.[3][4] This transition is robust and can be used to build compact, high-performance clocks.[5]

  • Optical Clocks: Employ transitions from the ground state to long-lived metastable states. The ²S₁/₂(F=0) → ²D₃/₂(F=2) electric quadrupole (E2) transition and the ²S₁/₂(F=0) → ²F₇/₂(F=3) electric octupole (E3) transition are common choices. These optical transitions have extremely high frequencies (~688 THz and ~642 THz, respectively) and narrow natural linewidths, enabling clocks with exceptionally low systematic uncertainty, reaching levels of 3 x 10⁻¹⁸ and below.

Experimental Protocols

A precise sequence of operations, known as the clock cycle, is required to measure the atomic transition frequency. This cycle is typically managed by a field-programmable gate array (FPGA) for precise timing control.

Ion Trapping and Loading

A single ¹⁷¹Yb⁺ ion is confined using a radio-frequency (RF) Paul trap.

  • Atom Source: Neutral ytterbium atoms are produced by heating a small oven containing the isotopically pure ¹⁷¹Yb.

  • Ionization: The neutral atomic vapor enters the trap region, where it is ionized. This can be achieved through a two-step photoionization process using lasers (e.g., at 399 nm and 369 nm) or by electron impact.

  • Trapping: The resulting ion is captured by the dynamic RF electric fields of the Paul trap, which create a potential well that confines the ion in space.

Laser Cooling

To minimize motional frequency shifts like the second-order Doppler effect, the trapped ion must be cooled to microkelvin temperatures.

  • Doppler Cooling: A laser is tuned slightly below the resonance frequency of the strong ²S₁/₂(F=1) ↔ ²P₁/₂(F=0) transition at 369 nm. The ion preferentially absorbs photons when moving towards the laser beam, leading to a net reduction in its kinetic energy.

  • Sideband Cooling: To cool the ion to its motional ground state, more advanced techniques like resolved sideband cooling are used. This involves tuning the laser to motional sidebands of a narrow transition.

  • Sympathetic Cooling: In some advanced clocks, a second "refrigerator" ion of a different species (e.g., ⁸⁸Sr⁺) is trapped alongside the ¹⁷¹Yb⁺ clock ion. The refrigerator ion is continuously laser-cooled, sympathetically removing thermal energy from the clock ion without perturbing its quantum state during interrogation.

State Preparation (Optical Pumping)

Before probing the clock transition, the ion must be prepared in a specific initial quantum state, typically the |²S₁/₂, F=0, mF=0⟩ state. This is accomplished via optical pumping using the 369 nm laser, which moves the population from the F=1 manifold to the F=0 state, which is a "dark state" for this laser transition.

Ramsey Interrogation

The Ramsey method of separated oscillatory fields is the standard technique for probing the narrow clock transition with high precision.

  • First π/2-Pulse: A precisely timed pulse of radiation resonant with the clock transition (either microwave or laser) is applied, placing the ion into a coherent superposition of the ground and excited states.

  • Free Evolution: The external field is turned off for a "free evolution" period (T). During this time, the quantum phase of the superposition evolves at a frequency determined by the detuning between the oscillator and the atomic transition.

  • Second π/2-Pulse: A second pulse, identical to the first, is applied. This pulse interferes with the evolved superposition state.

  • State Detection: The final state of the ion (either ground or excited) is measured. The probability of finding the ion in the excited state oscillates as a function of the detuning, creating a sharp interference pattern (Ramsey fringes). The center of this pattern corresponds to the exact atomic resonance frequency.

State Detection

The final quantum state of the ion is determined using state-dependent fluorescence.

  • A laser resonant with the strong 369 nm cooling transition is applied.

  • If the ion is in the ground state |²S₁/₂, F=1⟩ (or collapses to it from the excited clock state), it will scatter many photons from the laser, which can be collected by a sensitive detector like a photomultiplier tube (PMT).

  • If the ion is in the clock state |²S₁/₂, F=0⟩, it does not interact with the detection laser and remains "dark."

  • By detecting the presence or absence of fluorescence, the final state of the ion can be determined with high fidelity.

The entire process, from cooling to detection, forms a feedback loop that steers the frequency of the local oscillator to match the atomic transition.

Ramsey_Workflow Ramsey Interrogation Cycle for ¹⁷¹Yb⁺ Clock cluster_prep 1. Preparation cluster_interrogation 2. Ramsey Interrogation cluster_detection 3. Detection & Feedback Cooling Doppler Cooling Pumping Optical Pumping to |F=0⟩ Cooling->Pumping Pi_Over_2_First First π/2 Pulse Pumping->Pi_Over_2_First Free_Evolution Free Evolution (T) Pi_Over_2_First->Free_Evolution Pi_Over_2_Second Second π/2 Pulse Free_Evolution->Pi_Over_2_Second State_Detection State Detection (Fluorescence) Pi_Over_2_Second->State_Detection Feedback Calculate Error Signal State_Detection->Feedback Correction Correct Local Oscillator Frequency Feedback->Correction Correction->Cooling Start Next Cycle

Caption: High-level workflow of a single Ramsey interrogation cycle.

Quantitative Data and Performance

The performance of an atomic clock is characterized by its stability (how much its frequency wanders over time) and its accuracy (how close its average frequency is to the true, unperturbed atomic frequency).

Key Frequencies and Properties
ParameterValueReference Transition
Ground State Hyperfine Splitting 12 642 812 118.466 Hz²S₁/₂(F=0) ↔ ²S₁/₂(F=1)
E2 Transition Frequency ~688 THz (435.5 nm)²S₁/₂(F=0) ↔ ²D₃/₂(F=2)
E3 Transition Frequency ~642 THz (467 nm)²S₁/₂(F=0) ↔ ²F₇/₂(F=3)
²P₁/₂ State Lifetime ~8 nsN/A
²D₃/₂ State Lifetime ~52 msE2 Transition
²F₇/₂ State Lifetime ~1.6 yearsE3 Transition
Systematic Frequency Shifts and Uncertainty Budget

Various environmental and operational factors can shift the clock's frequency away from its ideal value. These shifts must be carefully characterized and corrected for. The table below shows a sample uncertainty budget for a high-performance ¹⁷¹Yb⁺ optical clock.

EffectFractional Frequency Shift (x10⁻¹⁸)Fractional Uncertainty (x10⁻¹⁸)
Blackbody Radiation (BBR) Stark Shift -70.51.8
Second-Order Doppler Shift -2.31.5
Probe Light (AC Stark) Shift 00.8
Quadratic Zeeman Shift -10.40.2
Quadratic DC Stark Shift -0.80.6
Electric Quadrupole Shift -5.70.5
Background Gas Collisions 00.5
Servo Error 00.2
Total -89.7 2.7
(Data adapted from a ¹⁷¹Yb⁺ E3 transition clock.)
Frequency Stability

Frequency stability is often expressed using the Allan deviation (σy(τ)), which describes the fractional frequency instability as a function of averaging time (τ).

Clock TypeShort-Term Stability (σy(τ))Reference
Laser-Cooled Microwave Clock 8.5 × 10⁻¹³ / √τ
Miniature Microwave Clock 2 × 10⁻¹¹ / √τ
Optical Clock (E3 Transition) 1.0 × 10⁻¹⁵ / √τ

These values demonstrate the exceptional stability achievable with ¹⁷¹Yb⁺-based clocks, particularly in optical configurations, which are among the most stable frequency references ever developed.

References

A Technical Guide to the Role of Quantum Mechanics in Atomic Clock Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "YM17E clock" does not correspond to a publicly documented atomic clock system. This guide, therefore, details the fundamental role of quantum mechanics in the stability of state-of-the-art atomic clocks, such as those based on ytterbium and strontium, which represent the pinnacle of precision timekeeping. The principles and methodologies described herein are foundational to the stability of all modern atomic clocks.

This in-depth technical guide explores the integral role of quantum mechanics in achieving the remarkable stability of advanced atomic clocks. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of high-precision measurement and its underlying principles.

Fundamental Quantum Principles in Atomic Clocks

The unprecedented accuracy of atomic clocks is a direct consequence of harnessing fundamental quantum mechanical phenomena.[1][2][3] Unlike classical timekeeping devices that rely on macroscopic oscillators like pendulums or quartz crystals, atomic clocks use the intrinsic, unvarying quantum transitions within atoms as their reference.[4]

Two core quantum principles are at play:

  • Atomic Transitions: Electrons in an atom can only exist in discrete, quantized energy levels.[1] When an electron moves from one energy level to another, it absorbs or emits electromagnetic radiation (light) at a specific, highly consistent frequency. This transition frequency is a fundamental constant of the atom and serves as the "tick" of the atomic clock. For instance, the second is officially defined based on the transition frequency of the cesium-133 atom, which is exactly 9,192,631,770 cycles per second.

  • Quantum Superposition: An atom can exist in a combination of multiple energy states simultaneously, a phenomenon known as quantum superposition. This property is crucial for measuring the atomic transition frequency with high precision. By placing atoms in a superposition of two energy states, it becomes possible to perform highly sensitive measurements of the frequency of the interrogating laser, allowing for a more accurate "tuning" of the laser to the atomic transition.

Enhancing Clock Stability with Advanced Quantum Techniques

While the fundamental principles provide the basis for atomic clocks, achieving ever-greater stability requires more advanced quantum techniques to overcome inherent limitations.

The Standard Quantum Limit

The precision of a conventional atomic clock is constrained by the Standard Quantum Limit (SQL) . This is a fundamental boundary imposed by quantum mechanics on the precision of measurements, arising from the inherent uncertainty in the quantum state of the atoms.

Quantum Entanglement

To surpass the SQL, scientists employ quantum entanglement, a phenomenon where the quantum states of multiple atoms become linked. When atoms are entangled, a measurement on one atom instantaneously influences the others, and the collective uncertainty of the atomic ensemble is reduced.

In the context of atomic clocks, entangling the atoms effectively makes them behave as a single, more precise "super-atom". This allows for a more accurate measurement of the collective atomic phase, which in turn leads to a more stable clock. Experiments with ytterbium-171 atoms have demonstrated that entanglement can significantly speed up the measurement process, leading to a more precise clock in a shorter amount of time.

Quantum Squeezing

Another technique to push beyond the quantum limit is quantum squeezing . This involves manipulating the quantum noise inherent in the system. Quantum mechanics dictates a trade-off in the uncertainty of certain pairs of physical properties. Squeezing reduces the uncertainty in one property (e.g., the phase of the interrogating laser) at the expense of increasing the uncertainty in another, less critical property (e.g., the laser's amplitude). By "squeezing" the quantum noise that affects the clock's stability, the overall precision of the timekeeping can be improved.

Quantitative Data on Atomic Clock Performance

The stability of an atomic clock is often characterized by its fractional frequency instability, typically represented by the Allan deviation. The following table summarizes representative performance metrics for state-of-the-art atomic clocks.

Clock TypeAtomTransition FrequencyFractional Frequency Instability (Allan Deviation)Key Quantum Technique(s)
Optical Lattice Clock Strontium (Sr)~429 THz1 x 10-18 at 1sLaser Cooling, Optical Lattice Trapping
Optical Lattice Clock Ytterbium (Yb)~518 THz1 x 10-18 at 1sLaser Cooling, Optical Lattice Trapping, Quantum Entanglement
Ion Clock Aluminum (Al+)~1.12 PHz9.4 x 10-19 at 1sQuantum Logic Spectroscopy
Cesium Fountain Clock Cesium (Cs)~9.2 GHz1 x 10-16 at 1sLaser Cooling

Note: The values presented are representative and may vary based on the specific experimental setup.

Experimental Protocols

The operation of a high-stability atomic clock involves a series of sophisticated experimental procedures.

Laser Cooling and Trapping
  • Atom Source: A sample of atoms (e.g., ytterbium or strontium) is vaporized in an oven.

  • Slowing: The hot atomic vapor is directed into a vacuum chamber where it is slowed down by a series of lasers in a Zeeman slower.

  • Magneto-Optical Trap (MOT): The slowed atoms are then captured and cooled in a MOT. This involves a combination of laser beams and a magnetic field to confine and further cool the atoms to microkelvin temperatures.

  • Optical Lattice: For optical lattice clocks, the ultracold atoms are then transferred to an optical lattice. This is a standing wave of laser light that creates a series of potential wells, trapping the atoms and minimizing their motion, which reduces Doppler shifts and other sources of error.

Quantum State Preparation and Interrogation
  • Optical Pumping: A laser is used to prepare all the trapped atoms in the same initial quantum ground state.

  • Ramsey Spectroscopy: The core of the clock operation is a technique called Ramsey spectroscopy.

    • A first laser pulse (the "π/2 pulse") is applied to the atoms, putting them into a superposition of the ground and an excited state.

    • The atoms are then allowed to evolve freely for a specific "Ramsey time". During this time, the quantum phase of the atoms evolves at a rate determined by the difference between the laser frequency and the atomic transition frequency.

    • A second π/2 pulse is applied, which interferes the two parts of the atomic wavefunction.

  • State Detection: The number of atoms in the excited state is measured, typically by observing the fluorescence when a laser resonant with a different transition is applied. The result of this measurement provides information about how far the interrogating laser's frequency is from the atomic transition frequency.

Laser Stabilization Feedback Loop
  • Error Signal Generation: The measurement of the number of excited atoms is used to generate an error signal that is proportional to the frequency difference between the laser and the atomic transition.

  • Feedback: This error signal is fed back to the laser system to correct its frequency, effectively "locking" the laser to the atomic transition.

  • Frequency Comb: For optical clocks, a femtosecond frequency comb is used to divide the high optical frequency down to a countable microwave frequency, which can then be used as a time standard.

Visualizations

Experimental Workflow of an Atomic Clock

G cluster_0 Atom Preparation cluster_1 Quantum Interrogation cluster_2 Laser & Frequency Control Atom Source Atom Source Laser Cooling Laser Cooling Atom Source->Laser Cooling Trapping (Optical Lattice) Trapping (Optical Lattice) Laser Cooling->Trapping (Optical Lattice) State Preparation State Preparation Trapping (Optical Lattice)->State Preparation Ramsey Spectroscopy Ramsey Spectroscopy State Preparation->Ramsey Spectroscopy State Detection State Detection Ramsey Spectroscopy->State Detection Feedback Control Feedback Control State Detection->Feedback Control Ultra-stable Laser Ultra-stable Laser Ultra-stable Laser->Ramsey Spectroscopy Frequency Comb Frequency Comb Ultra-stable Laser->Frequency Comb Clock Output Clock Output Frequency Comb->Clock Output Feedback Control->Ultra-stable Laser

Caption: General experimental workflow for a high-precision optical atomic clock.

Quantum Entanglement for Enhanced Stability

Caption: Entanglement reduces measurement uncertainty by correlating atoms.

Laser Stabilization Feedback Loop

G Laser Laser Atoms Atoms Laser->Atoms Interrogation Detector Detector Atoms->Detector Atomic State Feedback System Feedback System Detector->Feedback System Error Signal Feedback System->Laser Frequency Correction

Caption: A simplified feedback loop for stabilizing the laser frequency.

References

The Advent of the Miniature Atomic Clock: A Technical Guide to Chip-Scale Precision

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, development, and underlying technologies of miniature atomic clocks, tailored for researchers, scientists, and professionals in drug development and other fields requiring high-precision timing.

The relentless pursuit of miniaturization has revolutionized countless technologies, and timekeeping is no exception. The development of miniature atomic clocks, particularly chip-scale atomic clocks (CSACs), represents a paradigm shift, enabling unprecedented timing accuracy in portable, low-power applications. This guide delves into the core principles, key technological advancements, and experimental methodologies that have driven the evolution of these remarkable devices.

The Dawn of Miniaturization: From Lab-Sized to Chip-Sized

The journey to a commercially viable miniature atomic clock began with a significant challenge: shrinking the traditionally large and power-hungry components of conventional atomic clocks without compromising their exceptional stability. The breakthrough came with the convergence of atomic spectroscopy, microelectromechanical systems (MEMS) fabrication, and semiconductor laser technology in the early 2000s.[1][2] This synergy allowed for the development of compact, low-power atomic clocks fabricated using MEMS techniques.[3]

The first demonstration of a chip-scale atomic clock physics package by the National Institute of Standards and Technology (NIST) in 2003, based on a 2001 invention, marked a pivotal moment in this field.[3] This work, largely funded by the U.S. Defense Advanced Research Projects Agency (DARPA), aimed to create a microchip-sized atomic clock for portable military equipment, envisioning improved navigation and situational awareness in GPS-denied environments.[3] Commercial manufacturing of these devices commenced in 2011.

Core Principles of Operation: Coherent Population Trapping

A fundamental quantum mechanical phenomenon that underpins the operation of most miniature atomic clocks is Coherent Population Trapping (CPT) . CPT occurs in a three-level atomic system when it is illuminated by two coherent laser fields. When the frequency difference between the two laser fields precisely matches the hyperfine splitting of the atom's ground state, the atoms are "trapped" in a coherent dark state, where they no longer absorb the laser light. This results in a sharp increase in the transmitted light, creating a narrow resonance that can be used to stabilize the frequency of a local oscillator.

The key advantage of CPT is that it eliminates the need for a bulky microwave cavity, which is a significant contributor to the size and power consumption of conventional atomic clocks.

The Heart of the Clock: The Physics Package

The "physics package" is the core of a miniature atomic clock, housing the essential components for atomic interrogation. A typical physics package integrates a vertical-cavity surface-emitting laser (VCSEL), a microfabricated alkali vapor cell, and a photodetector into a compact, hermetically sealed unit.

The Light Source: Vertical-Cavity Surface-Emitting Lasers (VCSELs)

VCSELs are a crucial enabling technology for CSACs. They offer several advantages over traditional discharge lamps, including low power consumption, ease of modulation, and a compact form factor. The VCSEL emits a laser beam that is modulated to create the two coherent frequencies required for CPT.

The Atomic Reference: Microfabricated Vapor Cells

The alkali vapor cell is the heart of the physics package, containing a small amount of an alkali metal, such as cesium-133 or rubidium-87, and often a buffer gas. MEMS fabrication techniques are employed to create these miniature cells, typically with dimensions on the order of millimeters. The cell is heated to create a vapor of alkali atoms.

The fabrication of these vapor cells is a critical and complex process. Several methods have been developed to introduce the alkali metal into the microfabricated cavity and seal it hermetically, including in-situ chemical reactions, UV decomposition of alkali metal azides, and direct filling techniques. Anodic bonding of silicon and glass wafers is a common technique used to create the sealed cavity.

Performance Metrics: A Quantitative Comparison

The performance of miniature atomic clocks is characterized by several key metrics, including size, power consumption, and frequency stability. The table below summarizes typical performance characteristics of various miniature atomic clock technologies.

Parameter Chip-Scale Atomic Clock (CSAC) Miniature Atomic Clock (MAC) Next-Generation Chip-Scale Concepts
Volume ~1 cm³ to 17 cm³~16 cm³< 1 cm³
Power Consumption < 30 mW to ~125 mWModest SWaP parameters~275 mW (core)
Short-Term Stability (τ=1s) ~3 x 10⁻¹⁰ to 7 x 10⁻¹⁰--
Long-Term Stability (1 day) < 1 x 10⁻¹¹Improved by thermal control to 4.2 x 10⁻¹³Approaching 10⁻¹³
Frequency Drift < 5 x 10⁻¹¹ / day--

Experimental Protocols: Fabricating and Characterizing Miniature Atomic Clocks

The development of miniature atomic clocks relies on a suite of sophisticated experimental techniques. Below are outlines of key experimental protocols.

Microfabrication of Alkali Vapor Cells

A common method for fabricating alkali vapor cells involves the following steps:

  • Wafer Preparation: Start with a silicon wafer and a glass (e.g., borosilicate) wafer.

  • Cavity Etching: Etch a cavity into the silicon wafer using techniques like deep reactive-ion etching (DRIE) or wet etching with potassium hydroxide (KOH).

  • Alkali Metal Deposition: Introduce the alkali metal into the cavity. This can be done through various methods:

    • In-situ chemical reaction: A precursor compound (e.g., barium azide and an alkali chloride) is placed in the cell and heated to produce the alkali metal and a buffer gas.

    • Dispenser pills: A small pill containing the alkali metal is placed in the cell and activated by laser heating after sealing.

    • Direct filling: The alkali metal is directly introduced in a controlled environment.

  • Anodic Bonding: The silicon and glass wafers are bonded together at an elevated temperature and under an applied voltage to create a hermetic seal.

  • Dicing: The bonded wafer is diced into individual vapor cells.

Characterization of Clock Performance

The performance of a miniature atomic clock is characterized using several measurements:

  • Frequency Stability: The Allan deviation is the standard metric for frequency stability. It is measured by comparing the clock's output frequency to a more stable reference clock over different averaging times.

  • Temperature Sensitivity: The clock's frequency is measured as a function of its operating temperature to determine the temperature coefficient. Thermal control methods are often employed to improve long-term stability.

  • Magnetic Field Sensitivity: The clock's frequency is measured in the presence of varying magnetic fields to assess its sensitivity. Magnetic shielding is often incorporated into the physics package to minimize this effect.

  • Power Consumption: The total power consumed by the clock, including the physics package heater, laser, and control electronics, is measured.

Visualizing the Core Concepts

To better understand the intricate workings of miniature atomic clocks, the following diagrams illustrate key processes and relationships.

CPT_Signaling_Pathway cluster_atom Three-Level Atom cluster_cpt Coherent Population Trapping g1 Ground State |1> e Excited State |e> g1->e g2 Ground State |2> g2->e L1 Laser Field 1 (ν1) L1->g1 Excitation L2 Laser Field 2 (ν2) L2->g2 Excitation CPT_Condition When ν2 - ν1 = Δν_hfs Dark_State Atoms trapped in a non-absorbing 'dark state'

Figure 1: Coherent Population Trapping (CPT) signaling pathway.

Experimental_Workflow_Vapor_Cell start Start: Silicon & Glass Wafers etch Cavity Etching in Silicon Wafer start->etch deposit Alkali Metal Deposition etch->deposit bond Anodic Bonding of Wafers deposit->bond dice Dicing into Individual Cells bond->dice end End: Microfabricated Vapor Cells dice->end

Figure 2: Experimental workflow for vapor cell fabrication.

CSAC_Physics_Package cluster_components Key Components CSAC CSAC Physics Package Volume: ~2.8 cm³ VCSEL VCSEL CSAC->VCSEL emits light Heater Heater & Thermistor CSAC->Heater controls temperature of Coil Magnetic Coil CSAC->Coil controls magnetic field of Optics Optics (ND Filter, λ/4 Wave Plate) VCSEL->Optics passes through VaporCell ⁸⁷Rb Vapor Cell Optics->VaporCell interrogates atoms in PD Photodiode VaporCell->PD light detected by

Figure 3: Logical relationship of components in a CSAC physics package.

The Future of Miniature Atomic Clocks

The field of miniature atomic clocks continues to evolve rapidly, with ongoing research focused on further improving stability, reducing size and power consumption, and enhancing manufacturability. Next-generation chip-scale atomic clocks are exploring optical transitions, which promise even higher frequency stability. The development of novel fabrication techniques and materials is also a key area of research, aiming to improve the long-term performance and reliability of these devices.

The widespread availability of high-precision, portable timing will have a profound impact on a diverse range of applications, from enhancing the resilience of navigation and communication systems to enabling new scientific instruments and medical devices. As the technology matures, the "atomic clock on a chip" is poised to become an ubiquitous and indispensable component of our increasingly connected world.

References

No Evidence of YM17E Application in Fundamental Physics Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no documented applications of the compound YM17E in the field of fundamental physics research. The user's request for a technical guide on this topic is based on a fundamental misunderstanding of the substance's area of study.

This compound is known in the biomedical field as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS).[1][2] This enzyme is a critical component of the mevalonate pathway, which is essential for the biosynthesis of isoprenoids—a class of organic molecules vital for various cellular functions.

Research on this compound and other nitrogen-containing bisphosphonates is primarily focused on their therapeutic potential in medicine.[3] These compounds are investigated for their role in treating bone resorption disorders, such as osteoporosis and tumor-induced hypercalcemia, and as potential anticancer agents.[3][4] The mechanism of action involves inducing apoptosis (programmed cell death) in osteoclasts, the cells responsible for bone breakdown. Furthermore, the inhibition of FPPS by compounds like this compound can lead to the accumulation of isopentenyl pyrophosphate (IPP), which can activate specific T cells of the immune system, highlighting its relevance in immunotherapy research.

Given that the entire body of research on this compound is confined to biochemistry, oncology, and immunology, it is not possible to generate the requested in-depth technical guide, which was to include quantitative data tables, detailed experimental protocols, and signaling pathway diagrams related to fundamental physics. The concepts, experimental methodologies, and applications of this compound are entirely within the domain of the life sciences.

References

Methodological & Application

Application Notes and Protocols for a Trapped ¹⁷¹Yb⁺ Ion Clock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the operation of a trapped ¹⁷¹Yb⁺ (Ytterbium-171 ion) optical atomic clock. The content is intended for individuals with a background in atomic physics, laser science, and vacuum technology.

Introduction

Trapped ion optical clocks are at the forefront of precision timekeeping, with applications ranging from fundamental physics tests to relativistic geodesy. The ¹⁷¹Yb⁺ ion is a particularly attractive candidate for an optical frequency standard due to its unique atomic structure, which offers two highly stable clock transitions: an electric quadrupole (E2) transition and an electric octupole (E3) transition.[1] These transitions are exceptionally insensitive to external field perturbations, leading to extremely high accuracy and stability.[1][2]

This document outlines the essential components, experimental procedures, and performance characteristics of a state-of-the-art ¹⁷¹Yb⁺ ion clock.

Core Components of the Experimental Setup

The experimental apparatus for a trapped ¹⁷¹Yb⁺ ion clock is a complex integration of vacuum, laser, and electronic systems. A simplified overview of the setup is presented below.

Ion Trap and Vacuum System

A single ¹⁷¹Yb⁺ ion is confined in an ion trap, which uses a combination of static and radio-frequency (RF) electric fields to create a potential well.[2][3] The trap is housed within an ultra-high vacuum (UHV) chamber to minimize collisions with background gas, which can perturb the ion's energy levels.

  • Ion Trap: Typically, a linear Paul trap or a ring trap is used. These traps provide confinement in all three dimensions.

  • Vacuum Chamber: The chamber is maintained at a pressure below 10⁻¹¹ mbar to ensure a long trapping lifetime for the ion.

  • Ion Pumps and Getters: These are used to achieve and maintain the UHV conditions.

Laser Systems

A suite of precisely tuned lasers is required to cool, control, and interrogate the ¹⁷¹Yb⁺ ion. The key laser wavelengths and their functions are summarized in the table below.

WavelengthTransitionPurpose
399 nm¹S₀ → ¹P₁Isotope-selective photoionization of neutral Yb atoms.
369.5 nm²S₁/₂ → ²P₁/₂Doppler cooling of the ¹⁷¹Yb⁺ ion and state detection.
935 nm²D₃/₂ → ³D[3/2]₁/₂Repumping to prevent the ion from getting trapped in a dark state during cooling.
436 nm²S₁/₂ → ²D₃/₂Clock transition (E2).
467 nm²S₁/₂ → ²F₇/₂Clock transition (E3).
760 nmRepumping from the upper clock state.

These lasers need to be frequency-stabilized to a high degree. The clock laser, in particular, requires exceptional stability, often achieved by locking it to a high-finesse optical cavity.

Experimental Protocols

The operation of the ¹⁷¹Yb⁺ ion clock involves a precise sequence of steps to prepare, interrogate, and read out the state of the ion.

Ion Loading Protocol
  • Atom Source: Neutral ytterbium atoms are generated by heating a sample of ytterbium in an oven.

  • Isotope-Selective Ionization: A two-step photoionization process is used to selectively ionize ¹⁷¹Yb atoms.

    • A 399 nm laser excites the ¹S₀ → ¹P₁ transition.

    • A second laser, typically at 369.5 nm, provides the energy to ionize the excited atom.

  • Trapping: The newly created ¹⁷¹Yb⁺ ion is captured by the electric fields of the ion trap.

Ion Cooling and State Preparation Protocol
  • Doppler Cooling: The trapped ion is cooled to a few millikelvin using the 369.5 nm laser, which is slightly red-detuned from the ²S₁/₂ → ²P₁/₂ transition. A 935 nm laser is used simultaneously for repumping.

  • Optical Pumping: Before interrogating the clock transition, the ion is prepared in a specific hyperfine ground state (typically the F=0 state of the ²S₁/₂ level) using optical pumping techniques.

Clock Transition Interrogation Protocol
  • Ramsey or Rabi Spectroscopy: The clock transition is probed using a highly stable clock laser.

    • Rabi Spectroscopy: A single, long laser pulse is applied to drive the transition.

    • Ramsey Spectroscopy: Two short laser pulses separated by a free-evolution time are used to measure the atomic transition frequency with high precision.

  • State Detection: After the interrogation pulse(s), the state of the ion is determined.

    • The 369.5 nm cooling laser is turned on.

    • If the ion is in the ground state, it will scatter photons from the cooling laser, and this fluorescence is detected by a photomultiplier tube (PMT).

    • If the ion is in the excited clock state, it will not scatter photons, and no fluorescence will be detected.

  • Feedback Loop: The outcome of the state detection is used to steer the frequency of the clock laser to keep it resonant with the atomic transition. This creates a feedback loop that locks the laser frequency to the atomic reference, forming the basis of the atomic clock.

System Performance and Data

The performance of a ¹⁷¹Yb⁺ ion clock is characterized by its frequency stability and systematic uncertainty.

Frequency Stability

The frequency stability describes how much the clock's frequency fluctuates over time. It is often expressed using the Allan deviation.

Clock TransitionFractional Frequency Instability (Allan Deviation)Reference
E3 (467 nm)2.2 × 10⁻¹⁵ / √τ
E3 (467 nm)3.9 × 10⁻¹⁴ / √τ (interrogated by an integrated spiral cavity laser)
Systematic Uncertainty Budget

Systematic shifts are small changes in the clock frequency due to various environmental factors. A detailed uncertainty budget is crucial for determining the clock's accuracy.

Systematic EffectFractional Frequency Shift (×10⁻¹⁸)Fractional Uncertainty (×10⁻¹⁸)Reference
For the E3 Transition
Micromotion-related shifts--
Quadratic Zeeman shift (static)--
Quadratic Zeeman shift (oscillating)--
Electric quadrupole shift-5.70.5
AC Stark shifts--
Black-body radiation shift-70.51.8
Second-order Doppler shift-2.31.5
Background gas collisions00.5
Total (NPL-2023) - 2.2
Total (PTB) -89.7 2.7

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental sequence for operating the ¹⁷¹Yb⁺ ion clock.

ExperimentalWorkflow cluster_prep Ion Preparation cluster_interrogation Clock Operation cluster_feedback Frequency Control IonLoading Ion Loading DopplerCooling Doppler Cooling IonLoading->DopplerCooling StatePreparation State Preparation (Optical Pumping) DopplerCooling->StatePreparation ClockInterrogation Clock Interrogation (Ramsey/Rabi) StatePreparation->ClockInterrogation StateDetection State Detection (Fluorescence) ClockInterrogation->StateDetection Feedback Feedback to Clock Laser StateDetection->Feedback FrequencyOutput Stable Frequency Output Feedback->FrequencyOutput FrequencyOutput->ClockInterrogation Corrected Frequency

Caption: Experimental workflow for the ¹⁷¹Yb⁺ ion clock.

Simplified ¹⁷¹Yb⁺ Energy Level Diagram and Laser Interactions

This diagram shows the relevant energy levels of the ¹⁷¹Yb⁺ ion and the lasers used to drive the transitions.

EnergyLevels cluster_levels ¹⁷¹Yb⁺ Energy Levels S12 ²S₁/₂ P12 ²P₁/₂ S12->P12 369.5 nm (Cooling/Detection) D32 ²D₃/₂ S12->D32 436 nm (E2 Clock) F72 ²F₇/₂ S12->F72 467 nm (E3 Clock) P12->S12 Spontaneous Emission Repump ³D[3/2]₁/₂ D32->Repump 935 nm (Repump) Repump->P12 Decay

Caption: Simplified ¹⁷¹Yb⁺ energy levels and laser transitions.

References

Application Notes and Protocols for Laser Cooling of Ytterbium-171 Ions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview and experimental protocols for the laser cooling of Ytterbium-171 ions (¹⁷¹Yb⁺), a critical process for applications in quantum computing, optical clocks, and high-precision spectroscopy.

Introduction to Laser Cooling of ¹⁷¹Yb⁺

Laser cooling is a technique that uses laser light to reduce the kinetic energy of atoms and ions, thereby lowering their temperature. For ¹⁷¹Yb⁺, several methods are employed to cool the ions to different temperature regimes, enabling precise control over their quantum states. The primary cooling transition is the ²S₁/₂ → ²P₁/₂ transition at approximately 369.5 nm. Due to the hyperfine structure of ¹⁷¹Yb⁺, additional lasers are required for repumping from metastable states to create a closed cooling cycle.

Key Cooling Techniques:

  • Doppler Cooling: The initial and most fundamental cooling stage, capable of reaching temperatures in the millikelvin range.

  • Sisyphus Cooling: A sub-Doppler cooling technique that utilizes polarization gradients to cool ions below the Doppler limit.

  • Raman Sideband Cooling (RSC): A powerful technique to cool the ion to its motional ground state.

  • Electromagnetically Induced Transparency (EIT) Cooling: An alternative method for reaching the motional ground state, which can be performed without a magnetic field.

Energy Levels and Transitions

The relevant energy levels for laser cooling of ¹⁷¹Yb⁺ are depicted below. The primary cooling transition is from the ²S₁/₂ (F=1) state to the ²P₁/₂ (F=0) state. A repumping laser is necessary to return the ion from the ²S₁/₂ (F=0) state back into the cooling cycle. Additional lasers are used to depopulate long-lived metastable states like ²D₃/₂.

Yb171_EnergyLevels cluster_S ²S₁/₂ cluster_P ²P₁/₂ cluster_D ²D₃/₂ S1/2_F1 F=1 P1/2_F0 F=0 S1/2_F1->P1/2_F0 369.5 nm Cooling S1/2_F0 F=0 P1/2_F1 F=1 S1/2_F0->P1/2_F1 14.7 GHz sideband Repump P1/2_F0->S1/2_F1 D3/2 F=2 P1/2_F0->D3/2 Spontaneous Decay P1/2_F1->S1/2_F1 P1/2_F1->S1/2_F0 D3/2->S1/2_F1

Energy levels of ¹⁷¹Yb⁺ relevant for laser cooling.

Experimental Protocols

A general workflow for laser cooling ¹⁷¹Yb⁺ ions is outlined below. The process begins with ion loading and progresses through successive cooling stages to reach lower temperatures.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Laser Cooling ¹⁷¹Yb⁺ Start Start IonLoading Ion Loading (Photoionization) Start->IonLoading DopplerCooling Doppler Cooling IonLoading->DopplerCooling SubDopplerCooling Sub-Doppler Cooling (Sisyphus or EIT) DopplerCooling->SubDopplerCooling GroundStateCooling Ground State Cooling (Raman Sideband) SubDopplerCooling->GroundStateCooling Experiment Quantum Experiment GroundStateCooling->Experiment End End Experiment->End

A generalized workflow for laser cooling ¹⁷¹Yb⁺ ions.
Ion Trapping and Loading

  • Trap Configuration: ¹⁷¹Yb⁺ ions are confined in a linear Paul trap, which uses a combination of static and radiofrequency (RF) electric fields to create a potential well.

  • Ion Generation: Neutral ytterbium atoms are produced from a heated oven.

  • Isotope-Selective Photoionization: A two-photon ionization process is used to selectively ionize ¹⁷¹Yb. This typically involves a laser at 399 nm to excite the ¹S₀ → ¹P₁ transition and a second laser at 369.5 nm to ionize the excited atom.[1]

Doppler Cooling Protocol

Doppler cooling reduces the ion's temperature to the millikelvin range.[2][3]

  • Cooling Laser: A laser at approximately 369.5 nm is red-detuned from the ²S₁/₂ (F=1) → ²P₁/₂ (F=0) transition.

  • Repump Laser: To prevent the ion from falling into the ²S₁/₂ (F=0) ground state, a repumping mechanism is required. This is often achieved by adding 14.7 GHz sidebands to the 369.5 nm cooling laser using an electro-optic modulator (EOM) to drive the ²S₁/₂ (F=0) → ²P₁/₂ (F=1) transition.[4] Alternatively, a separate laser can be used.

  • Metastable State Repumping: The ion can decay from the ²P₁/₂ state to the long-lived ²D₃/₂ state. A repump laser at 935 nm is used to excite the ion from the ²D₃/₂ state back into the cooling cycle.[5]

  • Procedure: The cooling and repump lasers are directed onto the trapped ion. The fluorescence of the ion is monitored to optimize the laser frequencies and powers. Successful Doppler cooling is indicated by the crystallization of the ion into a stable position within the trap, which can be imaged on a CCD camera. A single ytterbium ion can be cooled to a temperature below 1 mK.

Sisyphus Cooling Protocol

Sisyphus cooling can further reduce the ion's temperature below the Doppler limit.

  • Laser Configuration: This method uses a laser polarization gradient. Two counter-propagating laser beams with orthogonal linear polarizations are used.

  • Magnetic Field: A transverse magnetic field is applied to create Zeeman splitting of the ground state sublevels.

  • Detuning: The cooling laser is blue-detuned from the ²S₁/₂ (F=1) → ²P₁/₂ (F=0) transition.

  • Mechanism: The polarization gradient creates spatially varying light shifts on the ground state sublevels. As the ion moves, it travels up a potential hill, losing kinetic energy. At the peak of the potential, it is optically pumped to a lower energy sublevel, completing the cooling cycle. This technique has been shown to reduce the mean motional energy by an order of magnitude below the Doppler cooling limit.

Raman Sideband Cooling (RSC) Protocol

RSC is used to cool the ion to its motional ground state.

  • Laser Beams: Two Raman laser beams are used to drive stimulated Raman transitions between two ground state sublevels.

  • Detuning: The Raman beams are far-detuned from the excited state (e.g., by -1 GHz from the ²P₁/₂ state) to avoid spontaneous emission but are set to drive a transition between motional states.

  • Cooling Cycle:

    • A laser pulse tuned to the red motional sideband of a specific vibrational mode removes one quantum of motional energy.

    • A repumping laser then returns the ion to its initial internal state without changing its motional state.

    • This cycle is repeated until the ion is cooled to the ground state of that motional mode.

  • Zeeman Sub-level RSC: A simplified scheme uses the Zeeman sub-levels of the ²S₁/₂ (F=1) state. This requires only a single continuous-wave laser and two acousto-optic modulators to generate the two Raman beams.

  • Final State: RSC can cool the ion to occupy the motional ground state with high probability.

Electromagnetically Induced Transparency (EIT) Cooling Protocol

EIT cooling is another method to reach the motional ground state and can be implemented without an external magnetic field.

  • Laser Configuration: This technique typically uses a three-level Λ-system interacting with two laser fields. A proposed scheme for ¹⁷¹Yb⁺ uses a polychromatic field with three frequency components resonant with the ²S₁/₂ → ²P₁/₂ transitions.

  • Mechanism: The interference between excitation pathways in the three-level system creates a narrow transparency window in the absorption spectrum. This narrow feature can be used for very efficient cooling.

  • Advantages: The absence of a magnetic field is beneficial for applications like optical clocks where magnetic field fluctuations can be a significant source of error.

Data Presentation

The following tables summarize the key parameters for the laser cooling of ¹⁷¹Yb⁺.

Table 1: Key Transitions and Wavelengths

TransitionWavelength (nm)PurposeReference(s)
¹S₀ → ¹P₁399Isotope-selective photoionization
²S₁/₂ → ²P₁/₂369.5Doppler cooling and probing
²S₁/₂ (F=0) ↔ ²S₁/₂ (F=1)12.6 GHz (microwave)Clock transition, Raman transitions
²P₁/₂ → ²D₃/₂Spontaneous Decay
²D₃/₂ → [³D[3/2]₁/₂]935Repumping from ²D₃/₂
²S₁/₂ → ²D₃/₂435.5Clock transition
²S₁/₂ → ²F₇/₂467Clock transition

Table 2: Typical Experimental Parameters

ParameterValueCooling StageReference(s)
Ion Trap
RF Drive Frequency21.48 MHz, 43.35 MHzTrapping
Secular Frequencies0.5 - 3 MHzTrapping
Doppler Cooling
369.5 nm Laser Detuning~ -10 to -50 MHzDoppler Cooling
Repump Sideband Frequency14.7 GHzDoppler Cooling
Resulting Temperature< 1 mKDoppler Cooling
Raman Sideband Cooling
Raman Laser Detuning~ -1 GHz from ²P₁/₂Ground State Cooling
Zeeman Splitting (δB)2π × 4.9 MHzGround State Cooling
Final Average Motional Quanta (n̄)< 0.1Ground State Cooling

Conclusion

The laser cooling of ¹⁷¹Yb⁺ ions is a well-established field with a variety of techniques to reach different temperature regimes. The choice of cooling protocol depends on the specific experimental requirements. Doppler cooling provides a robust starting point, while Sisyphus, Raman sideband, and EIT cooling allow for achieving the sub-Doppler temperatures and motional ground states necessary for high-fidelity quantum operations and precision measurements. The parameters and protocols outlined in these notes provide a comprehensive guide for researchers working with ¹⁷¹Yb⁺ ions.

References

Measuring the Heartbeat of Miniaturized Precision: Application Notes for Frequency Stability Analysis of Miniature Atomic Clocks

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Miniature atomic clocks, such as Chip-Scale Atomic Clocks (CSACs) and compact rubidium oscillators, represent a technological leap in providing picosecond-level timing accuracy in portable, low-power applications. For researchers, scientists, and professionals in fields requiring precise timing, from telecommunications and network synchronization to advanced instrumentation and navigation, quantifying the frequency stability of these devices is paramount. This document provides detailed application notes and experimental protocols for measuring the frequency stability of miniature atomic clocks, a critical indicator of their performance.

Frequency stability characterizes the degree to which an oscillator produces the same frequency over a given time interval. It is typically analyzed in two domains: the time domain, primarily using Allan deviation, and the frequency domain, through phase noise measurements.

Key Frequency Stability Metrics

Allan Deviation (ADEV) , denoted as σy(τ), is the most common time-domain measure of frequency stability. It quantifies the root mean square change in successive frequency measurements for a given averaging time (τ). By plotting ADEV against the averaging time, different noise types (such as white phase noise, flicker frequency noise, etc.) that dominate the clock's performance over different timescales can be identified.

Phase Noise (ℒ(f)) is the frequency-domain representation of random fluctuations in the phase of a signal. It is expressed as the ratio of the noise power in a 1 Hz bandwidth at a specific offset frequency (f) from the carrier to the total signal power. A lower phase noise value indicates a spectrally purer signal, which is crucial for applications involving signal modulation and demodulation.

Data Presentation: Comparative Stability of Miniature Atomic Clocks

The following tables summarize the typical frequency stability performance of commercially available miniature atomic clocks.

Table 1: Chip-Scale Atomic Clocks (CSACs) - Allan Deviation

ParameterMicrochip SA65Microchip SA.45s
Short-Term Stability (ADEV @ τ=1s) < 3 x 10⁻¹⁰< 5 x 10⁻¹⁰
Mid-Term Stability (ADEV @ τ=1000s) < 1 x 10⁻¹¹< 3 x 10⁻¹¹
Aging (Monthly) < 3 x 10⁻¹⁰< 1.5 x 10⁻¹⁰
Power Consumption (Steady State) ~120 mW~120 mW
Volume ~17 cm³~17 cm³

Table 2: Miniature Rubidium Atomic Clocks - Allan Deviation

ParameterMicrochip MAC-SA5XSafran mRO-50
Short-Term Stability (ADEV @ τ=1s) < 1.5 x 10⁻¹¹< 3 x 10⁻¹²
Mid-Term Stability (ADEV @ τ=100s) < 1.5 x 10⁻¹²< 1 x 10⁻¹²
Long-Term Stability (ADEV @ 1 day) < 2 x 10⁻¹²< 1 x 10⁻¹²
Aging (Monthly) < 5 x 10⁻¹¹< 2 x 10⁻¹¹
Power Consumption (Steady State) < 5 W< 0.36 W
Volume < 47 cm³< 52 cm³

Experimental Protocols

Accurate measurement of frequency stability necessitates a comparison of the Device Under Test (DUT) against a reference oscillator with significantly better stability. For miniature atomic clocks, a high-performance Oven-Controlled Crystal Oscillator (OCXO) or, ideally, a Hydrogen Maser should be used as the reference.

Protocol 1: Allan Deviation Measurement (Time Domain)

This protocol describes the measurement of Allan deviation using the time-interval counting method.

Objective: To determine the frequency stability of a miniature atomic clock in the time domain.

Materials:

  • Miniature Atomic Clock (Device Under Test - DUT).

  • High-stability reference oscillator (e.g., Hydrogen Maser or high-performance OCXO) with at least 10x better stability than the DUT.

  • High-resolution Time Interval Counter (TIC) or a phase comparator.

  • Low-noise power supply for the DUT.

  • Data acquisition computer with stability analysis software (e.g., Stable32).

  • Coaxial cables with appropriate impedance matching.

Procedure:

  • Environmental Stabilization: Place the DUT and the reference oscillator in a temperature-controlled environment. Allow for a sufficient warm-up period as specified by the manufacturers (typically 24 hours) for the oscillators to reach thermal and frequency stability.

  • Instrument Setup:

    • Connect the 1 Pulse Per Second (1PPS) or a standard frequency output (e.g., 10 MHz) from both the DUT and the reference oscillator to the inputs of the Time Interval Counter.

    • Connect the TIC to the data acquisition computer.

    • Power the DUT with the low-noise power supply.

  • Data Acquisition:

    • Configure the TIC to measure the time difference between the signals from the DUT and the reference oscillator.

    • Set the data logging interval (τ₀) on the acquisition software. A common starting point is 1 second.

    • Begin continuous data logging of the time interval data for a duration sufficient to characterize the desired averaging times. For long-term stability, this may require logging for several days.

  • Data Analysis:

    • Import the time interval data into the stability analysis software.

    • The software will first convert the time interval data into fractional frequency deviation data.

    • Calculate the overlapping Allan deviation (ADEV) for various averaging times (τ), where τ is an integer multiple of the initial sampling interval τ₀.

    • Plot the Allan deviation as a function of the averaging time on a log-log scale to generate the stability plot.

Protocol 2: Phase Noise Measurement (Frequency Domain)

This protocol outlines the measurement of phase noise using a phase detector method with a signal source analyzer.

Objective: To characterize the frequency stability of a miniature atomic clock in the frequency domain.

Materials:

  • Miniature Atomic Clock (Device Under Test - DUT).

  • High-stability, low-phase-noise reference oscillator.

  • Phase Noise Analyzer or a Spectrum Analyzer with phase noise measurement capabilities (e.g., Keysight E5052B).[1]

  • Low-noise power supply for the DUT.

  • Coaxial cables.

Procedure:

  • Environmental Stabilization: As with the ADEV measurement, ensure both the DUT and reference oscillator are in a stable thermal environment and have been adequately warmed up.

  • Instrument Setup:

    • Connect the frequency output of the DUT to the input of the Phase Noise Analyzer.[1]

    • Connect the reference oscillator to the external reference input of the analyzer. The analyzer will use this to establish a stable frequency reference for the measurement.

    • Power the DUT using a low-noise power supply.

  • Measurement Configuration:

    • On the Phase Noise Analyzer, set the carrier frequency to the nominal output frequency of the DUT (e.g., 10 MHz).

    • Define the offset frequency range for the measurement (e.g., 1 Hz to 1 MHz).

    • Set the number of correlations or averages to reduce the measurement noise floor. A higher number of correlations will improve the measurement sensitivity but increase the measurement time.[1]

  • Data Acquisition and Analysis:

    • Initiate the phase noise measurement. The analyzer will compare the phase of the DUT signal to the reference and compute the phase noise at different offset frequencies.

    • The result is typically displayed as a plot of single-sideband phase noise (L(f) in dBc/Hz) versus the offset frequency.

    • Analyze the plot to identify noise characteristics at different frequency offsets.

Visualizations

Experimental_Workflow_Allan_Deviation cluster_setup 1. Setup & Stabilization cluster_measurement 2. Data Acquisition cluster_analysis 3. Analysis DUT Miniature Atomic Clock (DUT) TIC Time Interval Counter / Phase Comparator DUT->TIC Signal REF Reference Oscillator REF->TIC Reference PSU Low-Noise Power Supply PSU->DUT PC Data Acquisition PC TIC->PC Data Log Log Time Interval Data (x(t)) PC->Log Calc_Freq Calculate Fractional Frequency (y(t)) Log->Calc_Freq Calc_ADEV Compute Allan Deviation (σy(τ)) Calc_Freq->Calc_ADEV Plot Generate Log-Log Plot Calc_ADEV->Plot

Experimental Workflow for Allan Deviation Measurement.

Experimental_Workflow_Phase_Noise cluster_setup 1. Setup & Stabilization cluster_measurement 2. Measurement cluster_analysis 3. Analysis DUT Miniature Atomic Clock (DUT) PNA Phase Noise Analyzer DUT->PNA Signal REF Reference Oscillator REF->PNA Reference PSU Low-Noise Power Supply PSU->DUT Compare Phase Comparison & FFT PNA->Compare Plot Generate Phase Noise Plot (L(f)) Compare->Plot

Experimental Workflow for Phase Noise Measurement.

Stability_Metrics_Relationship Time_Domain Time Domain (Long-term behavior) ADEV Allan Deviation (ADEV) σy(τ) vs. Averaging Time (τ) Time_Domain->ADEV  Characterized by Freq_Domain Frequency Domain (Short-term behavior) Phase_Noise Phase Noise L(f) vs. Offset Frequency (f) Freq_Domain->Phase_Noise  Characterized by ADEV->Phase_Noise Mathematically Related

Relationship between Time and Frequency Domain Stability Metrics.

References

Application of YM17E in Satellite Navigation and Communication: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature and patent databases reveals no evidence of the application of a substance designated "YM17E" in the fields of satellite navigation and communication.

Initial searches for "this compound" in the context of satellite technology, navigation systems, or communication protocols yielded no relevant results. Further investigation into the scientific identity of "this compound" has led to a substance with a completely different area of application.

One identified compound, this compound, is recognized as an inhibitor of the enzyme acyl-CoA acyltransferase (ACAT).[1] This enzyme plays a role in cholesterol metabolism, and as such, this compound has been investigated for its potential in cardiovascular disease research.[1]

Separately, a patent document refers to the use of undoped crystals from the yttrium/aluminum/borate family in the generation of non-linear optical effects, specifically for producing coherent blue or ultraviolet light for applications in fields such as micromachining, precision measurement, and medical engineering.[2] However, this technology is not identified by the designation "this compound" and is not directly related to satellite navigation and communication systems.

Therefore, the premise of creating detailed application notes and protocols for "this compound application in satellite navigation and communication" cannot be fulfilled as the foundational information does not exist. The intended audience of researchers, scientists, and drug development professionals should note that the known scientific profile of this compound is in the domain of biochemistry and pharmacology, not satellite technology.

References

Subject Matter Mismatch: "YM17E" Identified as a Diesel Engine, Not a Telecommunications Component

Author: BenchChem Technical Support Team. Date: November 2025

An investigation into the term "YM17E" has revealed a significant discrepancy between the requested topic and the nature of the identified product. The user's request for detailed application notes on "Using the this compound for precise timing in telecommunications" cannot be fulfilled as "this compound" refers to a series of diesel engines manufactured by Yanmar, and not a component used in telecommunications for precise timing.

Searches for "this compound" and related terms consistently identify it as part of the Yanmar "YM series" of engines, which are primarily used in agricultural tractors and marine vessels. For instance, the Yanmar YM series tractors are noted for their gear drive transmissions and diesel engines. Similarly, the YM series of marine engines are designed for sailboats and other pleasure craft. There is also a Yanmar SV17e, which is an electric mini excavator.

Conversely, extensive searches for "this compound" in the context of precise timing, telecommunications, or any related scientific or research application yielded no relevant results. The field of precise timing in telecommunications relies on technologies such as the Precision Time Protocol (PTP), Network Time Protocol (NTP), and specialized hardware like atomic clocks and GPS-disciplined oscillators. The term "this compound" does not appear in any technical literature or documentation related to these technologies.

Given that the core subject of the request, "this compound," is a diesel engine, it is not possible to generate the requested application notes, experimental protocols, or signaling pathway diagrams relevant to precise timing in telecommunications. The specified audience of researchers, scientists, and drug development professionals also does not align with the actual application of a diesel engine.

It is likely that the term "this compound" is a typographical error or a misunderstanding. Users with an interest in precise timing for telecommunications are encouraged to verify the correct name of the component or technology of interest. Providing the accurate designation will enable the generation of relevant and factual information.

Application Note: Laser Systems for Optical Pumping in Ytterbium Clocks

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Optical atomic clocks represent the pinnacle of precision timekeeping, enabling advances in fundamental physics, geodesy, and next-generation communication systems. Neutral Ytterbium (Yb) has emerged as a leading candidate for these clocks due to its unique electronic structure, which includes an ultra-narrow optical transition ideal for a frequency reference. A critical step in the operation of a Ytterbium clock is the preparation of the atomic sample in a specific quantum state. This is achieved through a process called optical pumping, which relies on precisely controlled laser systems.

This document provides a detailed overview of the laser systems and protocols required for optical pumping in Ytterbium atomic clocks, with a focus on the ¹⁷¹Yb isotope. It is intended for researchers and scientists developing or working with optical lattice clocks.

Ytterbium ¹⁷¹Yb Energy Levels and Key Transitions

The fermionic isotope ¹⁷¹Yb is widely used in optical clocks due to its simple I = 1/2 nuclear spin, which results in a straightforward hyperfine structure and minimizes certain systematic frequency shifts. The operation of a ¹⁷¹Yb clock involves several key optical transitions to cool, trap, and manipulate the atoms.

A simplified energy level diagram for ¹⁷¹Yb is shown below, highlighting the primary transitions involved in clock operation.

Yb171_Levels Simplified ¹⁷¹Yb Energy Level Diagram cluster_ground Ground State cluster_excited Excited States 1S0 ¹S₀ (F=1/2) 3P1 ³P₁ (F=1/2, 3/2) 1S0->3P1 556 nm 2nd Stage Cooling Γ/2π = 182 kHz 3P0 ³P₀ (F=1/2) 1S0->3P0 578 nm Clock Transition Γ/2π ≈ 10 mHz 1P1 ¹P₁ (F=3/2)

Caption: Simplified ¹⁷¹Yb Energy Level Diagram.

Laser System Requirements

To successfully operate a Ytterbium optical clock, several laser systems with specific wavelengths and performance characteristics are required. These lasers perform tasks ranging from initial atom cooling to probing the ultra-narrow clock transition.[1]

Summary of Laser Parameters

The following table summarizes the typical laser parameters needed for a ¹⁷¹Yb optical lattice clock.

PurposeTransitionWavelength (nm)Required LinewidthTypical PowerLaser Type
1st Stage Cooling & Slowing ¹S₀ → ¹P₁398.9< 10 MHz> 100 mWECDL, Freq. Doubled Ti:Sapph[2][3]
2nd Stage Cooling (MOT) ¹S₀ → ³P₁555.8 (from 1111.6 SHG)< 100 kHz> 10 mWFreq. Doubled Fiber/Diode[4][5]
Clock Transition Probe ¹S₀ → ³P₀578.4 (from 1156.8 SHG)< 1 Hz> 1 mWUltra-stable ECDL, Fiber
Optical Lattice Trap N/A (Magic Wavelength)759.35< 100 kHz> 1 WTi:Sapphire, TDL, Fiber
Optical Pumping/State Prep. ¹S₀ → ¹P₁398.9< 10 MHz1-10 mWECDL (from cooling laser)
Repumping (for other Yb isotopes) ³P₀,₂ → ³S₁649.1, 770.2< 1 MHz> 10 mWECDL

ECDL: External Cavity Diode Laser; SHG: Second-Harmonic Generation; TDL: Tapered Diode Laser.

Experimental Protocols

Protocol 1: Laser Frequency Stabilization

Stable clock operation requires that the probe laser's frequency be exceptionally stable. A common and robust method for achieving this is the Pound-Drever-Hall (PDH) technique, which locks the laser to a high-finesse optical cavity.

Objective: To stabilize the frequency of the 578 nm clock laser to a level of < 1 Hz.

Methodology:

  • Generate Sidebands: Use an Electro-Optic Modulator (EOM) to impose phase modulation sidebands (typically at 10-20 MHz) onto the main laser beam.

  • Couple to Cavity: Align and mode-match the modulated laser beam into a high-finesse, ultra-low expansion (ULE) glass optical cavity housed in a vacuum chamber for thermal and acoustic isolation.

  • Detect Reflected Light: Direct the light reflected from the cavity entrance onto a high-speed photodetector.

  • Demodulate Signal: Mix the photodetector signal with the local oscillator (LO) signal that drives the EOM. This process generates a DC error signal that is proportional to the laser's frequency deviation from the cavity resonance.

  • Feedback Loop: Process the error signal with a servo controller (PID loop). The output of the servo is fed back to fast (piezo) and slow (temperature) actuators on the laser to correct frequency fluctuations.

PDH_Workflow PDH Laser Stabilization Workflow Laser 578 nm Laser EOM EOM Laser->EOM Laser Beam Cavity High-Finesse Reference Cavity EOM->Cavity Modulated Beam LO RF Oscillator (Local Oscillator) LO->EOM Modulation Signal Mixer Mixer LO->Mixer LO Reference PD Photodetector Cavity->PD Reflected Beam PD->Mixer RF Signal Servo Servo Controller (PID Loop) Mixer->Servo Error Signal Servo->Laser Feedback Correction

Caption: PDH Laser Stabilization Workflow.

Protocol 2: Optical Pumping for ¹⁷¹Yb State Preparation

Objective: To prepare all atoms in a single magnetic sublevel (e.g., mF = +1/2 or mF = -1/2) of the ¹S₀ ground state. This ensures a well-defined initial state for the clock interrogation.

Methodology:

  • Cool and Trap: First, cool and trap ¹⁷¹Yb atoms in a magneto-optical trap (MOT) and then transfer them to a 759 nm optical lattice.

  • Apply Magnetic Field: Apply a small, uniform magnetic field (quantization axis) to lift the degeneracy of the magnetic sublevels.

  • Prepare Pumping Beam: Derive a weak beam from the 399 nm cooling laser. Use a linear polarizer followed by a quarter-wave plate (λ/4) to generate circularly polarized light (e.g., σ+).

  • Frequency and Intensity Control: Pass the beam through an Acousto-Optic Modulator (AOM) for precise frequency tuning and fast on/off switching.

  • Illuminate Atoms: Direct the σ+-polarized 399 nm light, resonant with the ¹S₀(F=1/2) → ¹P₁(F=3/2) transition, onto the trapped atoms along the quantization axis.

  • Pumping Process: Atoms in the mF = -1/2 state will absorb a σ+ photon and be excited to the ¹P₁ (mF' = +1/2) state. They then spontaneously decay. While they can decay back to either mF = -1/2 or mF = +1/2, repeated cycles of absorption and emission will eventually transfer the entire atomic population into the mF = +1/2 state, which is a "dark state" for σ+ light and ceases to absorb photons. The process is complete within a few hundred microseconds.

Optical_Pumping_Logic Optical Pumping Logic (σ+ light) mF_neg ¹S₀ (mF=-1/2) Excited ¹P₁ (mF'=+1/2) mF_neg->Excited Absorption (σ+) mF_pos ¹S₀ (mF=+1/2) (Dark State) Excited->mF_neg Spontaneous Decay Excited->mF_pos Spontaneous Decay

Caption: Optical Pumping Logic (σ+ light).

Conclusion

The successful operation of a Ytterbium optical clock is fundamentally dependent on the precise control of multiple laser systems. These lasers are responsible for cooling, trapping, and preparing the quantum state of the atoms. The protocols for laser frequency stabilization, such as the PDH technique, and for optical pumping are critical experimental procedures that must be mastered. The data and methodologies presented in this note provide a foundational guide for researchers aiming to build and operate a state-of-the-art Ytterbium optical frequency standard.

References

Application Notes and Protocols for Data Acquisition and Analysis in Atomic Clock Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic clocks are the most precise timekeeping devices known, enabling a wide range of applications from global navigation satellite systems (GNSS) and telecommunications to fundamental physics research. The unprecedented accuracy and stability of these clocks are achieved through the meticulous control of atomic transitions and sophisticated data acquisition and analysis techniques. This document provides detailed application notes and protocols for the data acquisition and analysis pipelines integral to atomic clock experiments.

Core Principles of Atomic Clock Operation

An atomic clock operates by locking the frequency of an external oscillator to the resonant frequency of an atomic transition. The stability of the clock is a measure of how consistently the oscillator's frequency matches the atomic resonance over time. The primary goal of data acquisition in these experiments is to measure the frequency difference between the oscillator and the atomic reference with high precision. Subsequent analysis aims to characterize the clock's stability and identify sources of noise.

Key Experiments and Methodologies

Ramsey Spectroscopy

Ramsey spectroscopy is a cornerstone technique for high-precision frequency measurements in atomic clocks. It involves probing the atomic ensemble with two separated oscillatory fields. This method provides a narrower resonance linewidth compared to single-pulse interrogation, leading to improved frequency resolution.

Experimental Protocol for Ramsey Spectroscopy Data Acquisition:

  • State Preparation: Prepare a coherent superposition of the two clock states of the atoms. This is typically achieved with a π/2 pulse of a probe laser.

  • Free Evolution: Allow the atomic system to evolve freely in the dark for a specific interrogation time, T. During this period, the relative phase between the two atomic states evolves.

  • Second Interaction: Apply a second π/2 pulse from the same probe laser. The final state of the atoms will depend on the phase difference between the atomic coherence and the laser field.

  • State Detection: Measure the population in one of the clock states. This is often done by detecting fluorescence induced by a separate laser.

  • Frequency Scan: Repeat steps 1-4 while scanning the frequency of the probe laser around the expected atomic resonance.

  • Data Recording: For each laser frequency, record the measured atomic state population. The resulting plot of population versus frequency is the Ramsey fringe pattern.

  • Frequency Locking: The central fringe of the Ramsey pattern is used as a sensitive discriminator to lock the frequency of the probe laser to the atomic transition. The error signal for the feedback loop is derived from the slope of the central fringe.

Laser Frequency Stabilization

The stability of the probe laser is a critical factor limiting the performance of optical atomic clocks. The Pound-Drever-Hall (PDH) technique is a widely used method for locking the laser frequency to a stable optical cavity.

Experimental Protocol for PDH Laser Stabilization:

  • Frequency Modulation: Modulate the phase of the laser beam at a radio frequency (RF) using an electro-optic modulator (EOM). This creates sidebands on the laser spectrum.

  • Cavity Reflection: Direct the phase-modulated laser beam to a high-finesse optical cavity.

  • Detection: Detect the light reflected from the cavity with a high-speed photodetector.

  • Demodulation: Mix the photodetector signal with the original RF modulation signal.

  • Error Signal Generation: Low-pass filter the mixed signal to generate a dispersive error signal that is proportional to the laser frequency offset from the cavity resonance.

  • Feedback Control: Use a servo controller to feed the error signal back to actuators that control the laser frequency (e.g., a piezoelectric transducer on a laser cavity mirror or the laser current). This feedback loop locks the laser frequency to the cavity resonance.[1][2]

Data Acquisition Systems

Modern atomic clock experiments rely on sophisticated data acquisition (DAQ) systems, often utilizing Field-Programmable Gate Arrays (FPGAs) for real-time control and data processing.[1][2][3]

Typical Components of a DAQ System:

  • Analog-to-Digital Converters (ADCs): Digitize analog signals from photodetectors and other sensors.

  • Digital-to-Analog Converters (DACs): Generate analog control voltages for lasers, magnetic fields, and other experimental parameters.

  • Time-to-Digital Converters (TDCs): Precisely measure the arrival time of photons, crucial for state detection in ion clocks.

  • FPGA: Implements the timing sequence of the experiment, processes data in real-time, and can run digital feedback loops.

  • Microcontroller/Computer: Provides overall control of the experiment, data logging, and user interface.

Data Analysis: Characterizing Clock Stability

The primary metric for characterizing the stability of an atomic clock is the Allan variance, or its square root, the Allan deviation. This statistical tool measures the frequency stability as a function of the averaging time (τ).

Protocol for Allan Deviation Calculation:

  • Acquire Frequency Data: Record a time series of the fractional frequency difference, y(t), between the clock's output and a reference frequency standard.

  • Calculate Averaged Frequencies: Divide the time series into non-overlapping intervals of duration τ and calculate the average fractional frequency, ȳi, for each interval.

  • Compute Allan Variance: The Allan variance, σy2(τ), is calculated as half the average of the squared differences between successive averaged frequencies: σy2(τ) = (1/2) * <(ȳi+1 - ȳi)2> where <...> denotes the time average.

  • Calculate Allan Deviation: The Allan deviation, σy(τ), is the square root of the Allan variance.

  • Plot Allan Deviation: Plot σy(τ) versus τ on a log-log scale. The slope of this plot provides information about the dominant noise types in the clock.

Noise in Atomic Clocks

The stability of an atomic clock is fundamentally limited by various noise sources. The Allan deviation plot is a powerful tool for identifying these noise types.

Noise TypeDescriptionAllan Deviation Slope (log-log plot)
White Phase Modulation (WPM) Random phase fluctuations with a flat power spectral density.τ-1
Flicker Phase Modulation (FPM) Phase noise with a 1/f power spectral density.τ-1 (for long τ)
White Frequency Modulation (WFM) Random frequency fluctuations with a flat power spectral density. This is often the quantum projection noise limit.τ-1/2
Flicker Frequency Modulation (FFM) Frequency noise with a 1/f power spectral density. This often represents the "flicker floor" of the clock's stability.τ0
Random Walk Frequency Modulation (RWFM) Frequency fluctuations that accumulate over time, often due to environmental drifts.τ+1/2

Visualizations

Experimental_Workflow cluster_preparation 1. Atom Preparation cluster_interrogation 2. Ramsey Interrogation cluster_detection 3. State Detection cluster_feedback 4. Frequency Locking and Analysis Laser_Cooling Laser Cooling and Trapping State_Preparation Optical Pumping to Initial State Laser_Cooling->State_Preparation Pi_2_Pulse_1 First π/2 Pulse State_Preparation->Pi_2_Pulse_1 Free_Evolution Free Evolution (Time T) Pi_2_Pulse_1->Free_Evolution Pi_2_Pulse_2 Second π/2 Pulse Free_Evolution->Pi_2_Pulse_2 Fluorescence_Detection Fluorescence Detection Pi_2_Pulse_2->Fluorescence_Detection Data_Acquisition Data Acquisition (ADC/TDC) Fluorescence_Detection->Data_Acquisition Error_Signal Generate Error Signal Data_Acquisition->Error_Signal Data_Analysis Data Analysis (Allan Deviation) Data_Acquisition->Data_Analysis Servo_Control Servo Controller Error_Signal->Servo_Control Local_Oscillator Local Oscillator (Probe Laser) Servo_Control->Local_Oscillator Local_Oscillator->Pi_2_Pulse_1 Local_Oscillator->Pi_2_Pulse_2

Caption: Workflow for Ramsey Spectroscopy in an Atomic Clock.

PDH_Locking cluster_laser_path Optical Path cluster_electronics Feedback Electronics Laser Laser EOM Electro-Optic Modulator (EOM) Laser->EOM Reflected Beam Cavity Optical Cavity EOM->Cavity Reflected Beam Photodetector Photodetector Cavity->Photodetector Reflected Beam Mixer Mixer Photodetector->Mixer RF_Source RF Source RF_Source->EOM RF_Source->Mixer LPF Low-Pass Filter Mixer->LPF Servo Servo Controller LPF->Servo Servo->Laser Frequency Correction

Caption: Pound-Drever-Hall (PDH) Laser Stabilization Scheme.

Allan_Deviation_Analysis cluster_data_acquisition Data Acquisition cluster_calculation Allan Deviation Calculation cluster_analysis Noise Analysis Clock_Output Atomic Clock Output Frequency Frequency_Counter Frequency Counter Clock_Output->Frequency_Counter Reference Reference Frequency Standard Reference->Frequency_Counter Time_Series_Data Time Series of Fractional Frequency y(t) Frequency_Counter->Time_Series_Data Averaging Calculate Averaged Frequencies ȳᵢ for Averaging Time τ Time_Series_Data->Averaging Differencing Compute Squared Differences (ȳᵢ₊₁ - ȳᵢ)² Averaging->Differencing Averaging2 Average the Squared Differences Differencing->Averaging2 Allan_Variance Calculate Allan Variance σ²(τ) Averaging2->Allan_Variance Allan_Deviation Calculate Allan Deviation σ(τ) Allan_Variance->Allan_Deviation Log_Log_Plot Plot σ(τ) vs. τ (log-log scale) Allan_Deviation->Log_Log_Plot Slope_Analysis Analyze Slope to Identify Dominant Noise Types Log_Log_Plot->Slope_Analysis

Caption: Data Analysis Workflow for Allan Deviation.

References

Application Notes on YM17E for Defense and Security Applications: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: A comprehensive review of scientific and public databases reveals that the compound designated "YM17E" is identified as an inhibitor of acyl-CoA acyltransferase (ACAT). This substance is primarily utilized in research focused on cholesterol metabolism and cardiovascular diseases. There is currently no publicly available information linking this compound to defense and security applications.

Clarification Required: The following application notes are provided as a hypothetical example, structured to meet the user's request. This example is based on the well-documented class of organophosphate nerve agents to demonstrate the required format and depth of information. This is for illustrative purposes only, as no data exists for "this compound" in the requested context.

Hypothetical Application Note: Organophosphate Compound "Securacomp-Y17"

Audience: Researchers, scientists, and drug development professionals.

Topic: Deployment of Securacomp-Y17 for Defense and Security Applications.

Introduction

Securacomp-Y17 is a potent synthetic organophosphate compound with significant implications for defense and security. Its high toxicity and rapid action necessitate a thorough understanding of its mechanism of action, clear protocols for its detection and decontamination, and a framework for the development of effective medical countermeasures. This document outlines the core scientific principles and experimental protocols relevant to Securacomp-Y17.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for Securacomp-Y17 is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] In a healthy nervous system, AChE is crucial for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the nerve signal.[2] By forming a stable covalent bond with the active site of AChE, Securacomp-Y17 renders the enzyme non-functional. This leads to an accumulation of ACh in the synapse, causing a state of cholinergic crisis characterized by the hyperstimulation of muscarinic and nicotinic receptors.[2] The resulting physiological cascade can lead to seizures, paralysis, and ultimately, death by respiratory failure.

G cluster_0 Synaptic Cleft cluster_1 Cellular Response cluster_2 Systemic Effects ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Activates AChE Acetylcholinesterase (AChE) AChE->ACh Degrades Securacomp Securacomp-Y17 Securacomp->AChE Inhibits Hyperstimulation Cholinergic Hyperstimulation Receptor->Hyperstimulation Leads to Respiratory_Failure Respiratory Failure Hyperstimulation->Respiratory_Failure G start Start prep Prepare Serial Dilutions of Securacomp-Y17 start->prep plate Plate Reagents: PBS, Inhibitor, AChE prep->plate incubate Incubate at 37°C for 10 minutes plate->incubate react Add ATC and DTNB Substrate Mix incubate->react read Kinetic Absorbance Reading at 412 nm react->read analyze Calculate Reaction Velocity and Percent Inhibition read->analyze end Determine IC50 analyze->end

References

Troubleshooting & Optimization

YM17E Clock Long-Term Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address long-term stability issues encountered with the YM17E clock.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the long-term frequency stability of the this compound clock?

The long-term stability of the this compound clock is primarily affected by environmental and operational parameters. Key factors include:

  • Thermal Variations: Temperature fluctuations in the surrounding environment are a major source of frequency drift. Both the vapor cell and the laser component are sensitive to temperature changes.[1][2][3]

  • Magnetic Fields: External magnetic fields can cause frequency shifts.[1]

  • Laser Instability: Changes in the laser's temperature, current, and power can lead to significant frequency instability.[1]

  • Local Oscillator (LO) Power: Fluctuations in the LO output power can affect the clock's stability.

Q2: My this compound clock is exhibiting significant frequency drift. What is the first troubleshooting step?

The initial step is to isolate the cause of the drift. Start by monitoring the environmental conditions, particularly the ambient temperature. A stable thermal environment is crucial for the clock's performance. Concurrently, check for any changes in the laboratory setup that might introduce magnetic fields, such as the operation of new equipment near the clock.

Q3: How can I mitigate the effects of temperature on the this compound clock?

To minimize temperature-induced frequency shifts, implementing robust thermal control is essential. This can involve:

  • Active Temperature Stabilization: Employing servo loops to stabilize the temperature of the vapor cell and the laser.

  • Thermal Shielding: Using better thermal shielding to reduce the impact of ambient temperature changes.

  • Atom-Based Stabilization: Implementing atom-based stabilization schemes to aid temperature control over a wide range of ambient temperatures.

Q4: What is the expected impact of magnetic fields on the clock's performance, and how can it be reduced?

Magnetic fields can cause frequency shifts that are indirectly related to environmental temperature changes. To reduce this effect, consider the following:

  • Magnetic Shielding: Implementing proper magnetic shielding around the physics package.

  • Improved Thermal Design: A better thermal design can help minimize temperature-induced magnetic field effects.

Troubleshooting Guides

Issue 1: Unstable Frequency Output Correlated with Ambient Temperature Changes
  • Symptom: The clock's output frequency drifts as the laboratory's ambient temperature fluctuates throughout the day.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting: Temperature-Related Frequency Instability A Observe Frequency Drift Correlated with Temperature B Implement Active Temperature Control (See Protocol 1) A->B C Enhance Thermal Shielding A->C D Monitor Vapor Cell and Laser Temperatures B->D C->D E Stabilize Temperatures to < 20 mK Fluctuation D->E F Problem Resolved E->F Success G Consult Technical Support E->G Failure

Caption: Workflow for troubleshooting temperature-induced frequency instability.

  • Experimental Protocol: See Experimental Protocol 1: Active Temperature Stabilization .

Issue 2: Sudden or Gradual Frequency Drift Unrelated to Temperature
  • Symptom: The clock's frequency shows a consistent drift over time, or sudden jumps, even when the ambient temperature is stable.

  • Possible Causes & Solutions:

CauseSolution
Laser Instability Implement laser frequency and power stabilization loops. (See Experimental Protocol 2 )
Magnetic Field Interference Identify and remove sources of magnetic fields or install magnetic shielding.
Local Oscillator Power Fluctuation Use a stabilization loop for the RF power.

Quantitative Data Summary

The following tables summarize key performance parameters and their sensitivity to environmental changes, based on typical chip-scale atomic clocks.

Table 1: Temperature Sensitivity of Key Components

ComponentTemperature CoefficientRequired Temperature Stability for 10⁻¹¹ Frequency Stability
Vapor Cell~4 Hz/K (or 6 x 10⁻¹⁰/K)~20 mK
VCSEL Laser~5 x 10⁻⁹/K~2 mK

Table 2: Allan Deviation Improvements with Stabilization

Stabilization MethodImprovement Factor at 10⁴ sResulting Fractional Frequency Stability
VCSEL Temperature Compensation4x-
Simultaneous VCSEL Temp. & Microwave Power Stabilization7x< 2 x 10⁻¹¹ at 1 day
External Thermal Control> 5x4.2 x 10⁻¹³

Detailed Experimental Protocols

Experimental Protocol 1: Active Temperature Stabilization of the Vapor Cell
  • Objective: To stabilize the vapor cell temperature to within ±20 mK of the setpoint.

  • Methodology:

    • A thermistor is placed in close proximity to the vapor cell to measure its temperature accurately.

    • This thermistor is part of a feedback control loop.

    • A heater is attached to the physics package.

    • The control electronics use the temperature reading from the thermistor to adjust the power supplied to the heater, maintaining a constant cell temperature.

    • Alternatively, the optical DC absorption of the atomic vapor can be monitored, as it is a direct measure of the atom density, which is highly sensitive to temperature. This signal can be used in a feedback loop to control the heater, ensuring a stable atom density.

Experimental Protocol 2: Laser Frequency and Power Stabilization
  • Objective: To stabilize the laser frequency to the center of the atomic absorption line and maintain constant laser power.

  • Methodology:

    • The laser's injection current is modulated at a specific frequency.

    • The laser light passes through the vapor cell, and the transmitted power is detected by a photodiode.

    • The signal from the photodiode at the modulation frequency is used to generate an error signal.

    • This error signal is fed back to the laser current controller to lock the laser frequency to the atomic absorption peak.

    • A separate feedback loop can be implemented to monitor the total light power and adjust the laser's operating current to maintain a constant output power, mitigating instabilities due to temperature gradients between the thermistor and the laser.

Signaling Pathways and Logical Relationships

The following diagram illustrates the control loops within the this compound clock system.

cluster_1 This compound Clock Control System cluster_2 Physics Package LO Local Oscillator (LO) VCSEL Laser (VCSEL) LO->VCSEL Cell Vapor Cell VCSEL->Cell Interrogates Atoms PD Photodetector (PD) Cell->PD Transmitted Light Control Control Electronics PD->Control Output Signal Control->LO Steers LO Frequency (Clock Signal) Control->VCSEL Stabilizes Laser Frequency & Power Control->Cell Stabilizes Cell Temperature

References

Technical Support Center: Mitigating Thermal Effects on Miniature Atomic Clock (MAC) Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the thermal effects on the performance of Miniature Atomic Clocks (MACs) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of thermal instability in a Miniature Atomic Clock?

A1: The primary sources of thermal instability in a MAC stem from the temperature sensitivity of its core components. Temperature fluctuations can significantly impact the clock's frequency stability. The main contributors are:

  • Physics Package Temperature: The physics package, which includes the laser diode (VCSEL) and the cesium or rubidium vapor cell, is highly sensitive to temperature changes. The laser's wavelength and the vapor pressure within the cell are temperature-dependent, and any variation can lead to a frequency shift in the clock's output.[1][2]

  • Buffer Gas Collision Frequency: The frequency of collisions between the alkali atoms and the buffer gas inside the vapor cell is temperature-dependent. These collisions are a source of frequency shifts, and therefore, temperature changes will alter the clock's frequency.[1][3]

  • Light Shift Effects: Temperature variations can cause changes in the laser's intensity and wavelength. This leads to the AC Stark shift, also known as a light shift, which can be a dominant cause of frequency drift in the long term.

Q2: How much does temperature typically affect the frequency stability of a MAC?

A2: The impact of temperature on a MAC's frequency stability is significant and is often quantified by the temperature coefficient of frequency. For Chip-Scale Atomic Clocks (CSACs), a typical specification for the temperature coefficient is in the range of ±5 x 10⁻¹⁰ over a temperature range of -10°C to 70°C. However, the actual performance can vary between individual units. External thermal control can dramatically improve long-term stability. For instance, one study demonstrated that by implementing external thermal control, the stability of a MAC could be improved by a factor of five for averaging intervals greater than 10,000 seconds.

Q3: What is the typical operating temperature range for a MAC?

A3: Miniature atomic clocks are designed to operate over a wide range of temperatures. A common specified operating temperature range is from -10°C to 70°C. Some ruggedized versions may have an even broader range. It is crucial to consult the manufacturer's datasheet for the specific model being used.

Troubleshooting Guide

Problem: The output frequency of my MAC is drifting with changes in the ambient laboratory temperature.

  • Question: Why is the frequency of my MAC changing with the room temperature, and how can I fix it?

  • Answer: Frequency drift correlated with ambient temperature is a common issue. It is primarily caused by the temperature sensitivity of the clock's internal components, as explained in FAQ Q1. To mitigate this, you should implement thermal stabilization measures.

    • Short-term solution: Place the MAC in a thermal enclosure or an insulated box to shield it from drafts and rapid temperature fluctuations in the lab. Even simple foam insulation can provide a more stable local environment.

    • Long-term solution: For high-precision experiments, active temperature control is recommended. This involves placing the MAC in a temperature-controlled chamber or using a thermoelectric cooler (TEC) with a PID controller to maintain a constant temperature around the clock. Studies have shown that active thermal control can significantly improve long-term frequency stability.

Problem: My MAC shows poor short-term frequency stability (high Allan deviation at short averaging times).

  • Question: I am observing a higher than expected Allan deviation for my MAC at short time scales (e.g., 1 to 100 seconds). What could be the cause?

  • Answer: While long-term stability is heavily influenced by thermal effects, poor short-term stability can also be linked to temperature, although other factors might be at play.

    • Check for rapid temperature fluctuations: Ensure the MAC is not placed near equipment that generates fluctuating heat, such as power supplies or computer fans.

    • Verify power supply stability: Noise on the power supply line can affect the laser's performance and introduce short-term frequency instability. Use a clean, stable power source.

    • Consider internal thermalization: When the clock is first powered on, it needs time for its internal temperature control systems to stabilize. Ensure you are allowing for a sufficient warm-up period as specified by the manufacturer before taking critical measurements.

Problem: The MAC's frequency changes significantly when I move it or change the experimental setup.

  • Question: Every time I reconfigure my experiment, the MAC's frequency seems to shift. Why is this happening?

  • Answer: This could be due to a change in the thermal environment around the clock.

    • Consistent thermal environment: Try to maintain a consistent thermal environment for the MAC across different experimental setups. If the clock is moved from a warmer to a colder part of the lab, its internal temperature will be affected, leading to a frequency shift.

    • Thermal enclosure: Using a dedicated thermal enclosure for the MAC can help to isolate it from changes in the surrounding environment as you modify your experiment.

Quantitative Data on Thermal Effects

The following tables summarize key quantitative data related to the thermal performance of miniature atomic clocks.

Table 1: Temperature Coefficient of Frequency for Chip-Scale Atomic Clocks (CSACs)

ParameterValueTemperature RangeReference
Specified Temperature Coefficient±5 x 10⁻¹⁰-10°C to 70°C
Measured Temperature Coefficient (CSAC 1)4.25 x 10⁻¹⁰-10°C to 50°C
Measured Temperature Coefficient (CSAC 2)2.8 x 10⁻¹⁰-10°C to 50°C

Table 2: Performance Improvement with External Thermal Control

ParameterAmbient (No Control)With External Thermal ControlImprovement FactorAveraging IntervalReference
Allan Deviation~2 x 10⁻¹²~4.2 x 10⁻¹³5x> 10⁴ s
Frequency DriftHigherReduced by > 2x> 2xLong-term

Experimental Protocols

Protocol 1: Characterization of MAC Frequency Stability under Ambient Conditions

Objective: To measure the baseline frequency stability of a MAC in a typical laboratory environment and assess its sensitivity to ambient temperature fluctuations.

Methodology:

  • Setup:

    • Place the MAC on a stable, vibration-damped optical table or a dedicated lab bench.

    • Connect the MAC to a stable, low-noise power supply.

    • Connect the 10 MHz output of the MAC to a high-resolution frequency counter or a phase comparator.

    • Use a high-stability reference clock (e.g., a hydrogen maser or a GPS-disciplined oscillator) as the timebase for the frequency counter.

    • Place a calibrated temperature sensor near the MAC to log the ambient temperature.

  • Procedure:

    • Power on the MAC and allow it to warm up and stabilize for the manufacturer-recommended time (typically 24 hours).

    • Simultaneously start recording the frequency output of the MAC and the ambient temperature at regular intervals (e.g., every 1 to 10 seconds).

    • Continue data acquisition for an extended period, ideally several days, to capture diurnal temperature cycles.

  • Data Analysis:

    • Calculate the fractional frequency deviation of the MAC relative to the reference clock.

    • Plot the fractional frequency deviation and the ambient temperature as a function of time to observe any correlation.

    • Calculate the Allan deviation of the frequency data to characterize the clock's stability at different averaging times.

    • Determine the temperature coefficient of frequency by performing a linear regression of the fractional frequency deviation against the temperature data.

Protocol 2: Evaluating the Effectiveness of a Thermal Enclosure

Objective: To quantify the improvement in MAC frequency stability when using a passive thermal enclosure.

Methodology:

  • Setup:

    • Follow the setup described in Protocol 1.

    • Construct a thermal enclosure for the MAC using insulating materials like extruded polystyrene foam or a commercially available thermal chamber without active control.

    • Place a temperature sensor both inside and outside the enclosure.

  • Procedure:

    • First, perform a baseline measurement of the MAC's frequency stability and the ambient temperature fluctuations without the enclosure, as described in Protocol 1.

    • Place the MAC inside the thermal enclosure and allow the internal temperature to stabilize.

    • Repeat the frequency and temperature measurements for the same duration as the baseline measurement.

  • Data Analysis:

    • Compare the Allan deviation of the MAC with and without the thermal enclosure to quantify the improvement in frequency stability.

    • Analyze the temperature data to determine the reduction in temperature fluctuations inside the enclosure compared to the ambient environment.

Visualizations

Thermal_Effects_Signaling_Pathway cluster_environment External Environment cluster_mac Miniature Atomic Clock Ambient_Temp Ambient Temperature Fluctuations Physics_Package Physics Package (VCSEL & Vapor Cell) Ambient_Temp->Physics_Package Heat Transfer Buffer_Gas Buffer Gas Collisions Physics_Package->Buffer_Gas Alters Collision Rate Light_Shift Light Shift (AC Stark Shift) Physics_Package->Light_Shift Changes Laser Properties Frequency_Output Clock Frequency Output Buffer_Gas->Frequency_Output Causes Frequency Shift Light_Shift->Frequency_Output Induces Frequency Drift

Caption: Primary pathways of thermal influence on MAC frequency stability.

Troubleshooting_Workflow Start Frequency Instability Observed Check_Temp Correlates with Ambient Temperature? Start->Check_Temp Isolate Implement Thermal Isolation/Control Check_Temp->Isolate Yes Check_Power Check Power Supply Noise & Stability Check_Temp->Check_Power No Isolate->Check_Power Clean_Power Use Filtered, Stable Power Supply Check_Power->Clean_Power Noisy Warm_Up Ensure Sufficient Warm-up Time Check_Power->Warm_Up Stable Clean_Power->Warm_Up Wait Allow for Full Thermal Equilibrium Warm_Up->Wait No Contact_Support Consult Manufacturer Support Warm_Up->Contact_Support Yes Wait->Contact_Support

References

Ytterbium Ion Clock Quantum Noise Reduction: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce quantum noise in Ytterbium (Yb+) ion clocks.

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues encountered during experiments aimed at minimizing quantum noise.

Guide 1: Troubleshooting Suboptimal Spin Squeezing

Problem: Observed spin squeezing is below the expected theoretical limit, resulting in insufficient reduction of Quantum Projection Noise (QPN).

Symptom Possible Cause(s) Suggested Action(s)
Low Metrological Gain 1. Non-unitary squeezing process: Residual entanglement between the atomic ensemble and probing photons can introduce excess anti-squeezing.[1][2] 2. Imperfect state readout: Detection noise can limit the observed squeezing. 3. Atom number fluctuations: Variations in the number of trapped ions can alter the collective coupling to the cavity.1. Optimize detuning: Detune the probing light from both the atomic and cavity resonances by several linewidths to enhance the unitarity of the squeezing process. 2. Improve detection fidelity: Enhance the efficiency of the state detection system. 3. Stabilize atom number: Implement robust atom loading and trapping protocols to minimize shot-to-shot variations in ion number.
Reduced Interferometer Contrast Decoherence: The squeezed state is losing its quantum properties too quickly.1. Check for stray magnetic fields: Shield the experimental setup from external magnetic field fluctuations. 2. Verify laser stability: Ensure the lasers used for cooling, trapping, and squeezing are frequency and intensity stabilized. 3. Minimize off-resonant scattering: Optimize the power and detuning of the squeezing laser to reduce spontaneous emission.
Inconsistent Squeezing Results Laser parameter drift: The frequency or power of the squeezing laser is unstable.1. Implement active laser stabilization: Use feedback loops to lock the laser frequency to a stable reference cavity. 2. Monitor laser power: Continuously monitor and stabilize the power of the laser incident on the ions.
Guide 2: Mitigating Laser Noise

Problem: The stability of the Ytterbium ion clock is limited by the phase noise of the local oscillator (clock laser).

Symptom Possible Cause(s) Suggested Action(s)
Broad Clock Transition Linewidth High-frequency laser noise: The clock laser has significant phase fluctuations at frequencies comparable to the interrogation time.1. Improve laser stabilization: Utilize a high-finesse optical cavity to narrow the laser linewidth. 2. Implement noise cancellation techniques: Employ methods like differential spectroscopy where the noise of one clock is used to correct another.[3][4]
Clock Instability Follows a τ⁻¹/² Dependence (Dick Effect) Aliasing of high-frequency laser noise: Dead times in the experimental cycle cause high-frequency laser noise to be down-converted to lower frequencies, limiting clock stability.[5]1. Reduce dead time: Implement zero-dead-time interrogation schemes by using two ensembles of atoms. 2. Use a more stable local oscillator: A laser with lower phase noise will reduce the magnitude of the Dick effect.
Drift in Clock Frequency Slow drifts in the laser frequency reference: The reference cavity for the clock laser is subject to temperature or vibrational fluctuations.1. Stabilize the reference cavity environment: House the reference cavity in a vibration-isolated and temperature-stabilized enclosure. 2. Use a zero-crossing temperature for the cavity: Operate the ULE glass cavity at a temperature where its coefficient of thermal expansion is zero.
Guide 3: Addressing Decoherence

Problem: The quantum coherence of the Ytterbium ions is lost before the full potential of noise reduction techniques can be realized.

Symptom Possible Cause(s) Suggested Action(s)
Rapid Decay of Rabi Oscillations 1. Magnetic field fluctuations: Ambient magnetic fields cause Zeeman shifts in the atomic energy levels. 2. Laser intensity and phase noise: Fluctuations in the driving laser fields can lead to dephasing.1. Magnetic shielding: Enclose the ion trap in a multi-layer mu-metal shield. 2. Active magnetic field stabilization: Use a sensor and feedback coils to cancel out residual magnetic field noise in real-time. 3. Improve laser stability: Refer to the "Mitigating Laser Noise" troubleshooting guide.
Heating of the Trapped Ion Noisy trap potentials: Fluctuations in the voltages applied to the ion trap electrodes can heat the ion, leading to motional decoherence.1. Filter trap electrode voltages: Use low-pass filters to remove high-frequency noise from the trap voltages. 2. Cryogenic trapping environment: Operating the trap at cryogenic temperatures can reduce heating from thermal sources.
Reduced Coherence with Multiple Ions Inhomogeneous fields: Gradients in the magnetic or laser fields across the ion crystal can cause differential energy shifts.1. Characterize field homogeneity: Map the magnetic and laser fields across the trapping region. 2. Use "magic" trapping conditions: For optical lattice clocks, operate at a "magic" wavelength where the energy levels of interest have the same AC Stark shift.

Frequently Asked Questions (FAQs)

Q1: What is Quantum Projection Noise (QPN) and why is it a limitation for Ytterbium ion clocks?

A1: Quantum Projection Noise (QPN) is a fundamental limit to the precision of atomic clocks that arises from the quantum nature of measurement. When measuring the state of an ensemble of uncorrelated atoms, there is an inherent uncertainty in the outcome, similar to how flipping a coin multiple times won't always result in exactly 50% heads. This "fuzziness" in the measurement obscures the true oscillation frequency of the atoms. For a clock with N uncorrelated atoms, the stability is limited by the standard quantum limit (SQL), which scales as 1/√N.

Q2: How does spin squeezing help to reduce QPN?

A2: Spin squeezing is a technique that creates quantum correlations, or entanglement, between the atoms in an ensemble. This entanglement rearranges the quantum uncertainty of the collective atomic state. Imagine the collective state of the atoms as a sphere of uncertainty. Spin squeezing deforms this sphere into an ellipse, reducing the uncertainty in one direction at the expense of increased uncertainty in another. By aligning the "squeezed" (low-noise) direction with the measurement axis, the QPN can be reduced below the SQL, leading to a more precise measurement of the clock frequency.

Q3: What is the difference between unitary and non-unitary spin squeezing?

A3: Unitary spin squeezing is an ideal process that preserves the "purity" of the quantum state, meaning the area of the uncertainty ellipse remains at the minimum allowed by the Heisenberg uncertainty principle. Non-unitary squeezing, on the other hand, introduces excess noise, resulting in an uncertainty ellipse with a larger area. This can happen if the squeezing process leaves the atoms entangled with the photons used to create the squeezing. Non-unitary squeezing can significantly limit the potential improvement in clock stability.

Q4: What is Global Phase Spectroscopy and how does it differ from spin squeezing?

A4: Global Phase Spectroscopy is another technique to surpass the standard quantum limit. Instead of directly squeezing the measurement uncertainty, it utilizes the collective, or "global," phase shift of an entangled atomic state that is sensitive to the detuning of the clock laser. This phase can be amplified and then measured, providing a more sensitive probe of the laser frequency. A recent development in this area is quantum-amplified time-reversal spectroscopy, which has demonstrated a significant metrological gain.

Q5: What are the main sources of laser noise that affect Ytterbium ion clocks?

A5: The primary sources of laser noise are:

  • Phase Noise: Rapid fluctuations in the laser's phase limit the coherence time of the interrogation.

  • Frequency Drift: Slow changes in the laser's central frequency over time, often due to thermal or mechanical fluctuations in the laser's reference cavity.

  • Intensity Noise: Fluctuations in the laser's power can cause varying AC Stark shifts, which can be misinterpreted as frequency shifts.

Q6: How can I mitigate magnetic field fluctuations in my experiment?

A6: Mitigating magnetic field fluctuations is crucial for maintaining long coherence times. A combination of passive and active methods is often employed:

  • Passive Shielding: Use multiple layers of high-magnetic-permeability materials (mu-metal) to shield the ion trap from external magnetic fields.

  • Active Stabilization: A magnetic field sensor placed near the ions can be used in a feedback loop to control a set of coils that generate a compensating magnetic field to cancel out drifts and oscillations.

  • Use of Magnetic-Insensitive Transitions: Ytterbium-171 has hyperfine "clock" transitions where the energy levels have a very weak dependence on the magnetic field at specific field strengths.

Data Presentation

Table 1: Comparison of Quantum Noise Reduction Techniques
Technique Primary Noise Source Addressed Principle of Operation Reported Improvement (Metrological Gain) Key Experimental Requirements
Spin Squeezing Quantum Projection Noise (QPN)Entangles atoms to reduce measurement uncertainty in one quadrature.Up to 5.1(1.0) dB beyond the SQL.High-finesse optical cavity, precise control of atom-light interaction.
Global Phase Spectroscopy Quantum Projection Noise (QPN)Uses the detuning-sensitive global phase of an entangled state for enhanced measurement.2.4(7) dB beyond the SQL.Entangled atomic state preparation, precise phase control of laser pulses.
Differential Spectroscopy Laser Phase NoiseUses one atomic clock to measure and correct for the laser noise interrogated by a second clock.Nearly an order of magnitude improvement in comparison instability.Two synchronized atomic clocks, phase-coherent laser link.
Zero-Dead-Time Interrogation Dick Effect (Laser Noise)Interleaves the interrogation of two atomic ensembles to eliminate dead time in the measurement cycle.Suppression of the Dick effect, enabling averaging down of other noise sources.Two independent, well-controlled atomic ensembles.

Experimental Protocols

Protocol 1: Cavity-Feedback Spin Squeezing in ¹⁷¹Yb

This protocol is a simplified summary based on experimental work. Researchers should refer to the original publications for detailed parameters and optimizations.

  • Atom Preparation and Trapping:

    • Prepare a cold cloud of ¹⁷¹Yb atoms using a two-color magneto-optical trap (MOT).

    • Further cool the atoms in a single-color MOT on the triplet transition.

    • Load the atoms into a one-dimensional optical lattice within a high-finesse optical cavity.

    • Perform evaporative cooling by lowering and then restoring the trap depth to remove hotter atoms.

  • State Initialization:

    • Optically pump all atoms into a single nuclear spin state, for example, |↑⟩.

    • Apply a π/2 microwave pulse to prepare a coherent spin state (CSS) pointing along the equator of the Bloch sphere.

  • Squeezing Operation:

    • Apply two sequential squeezing laser pulses to the atoms via the optical cavity. These pulses are detuned from the atomic resonance.

    • The interaction with the cavity mode mediates an effective one-axis twisting Hamiltonian, which shears the CSS distribution on the Bloch sphere, creating a squeezed spin state (SSS).

    • A spin-echo sequence with two bichromatic pulses can be used to cancel unwanted phase shifts.

  • State Readout:

    • Apply a second π/2 microwave pulse to rotate the squeezed state for measurement.

    • Measure the population in the |↑⟩ and |↓⟩ states by detecting the cavity transmission of a probe laser.

    • The variance of the population difference, when minimized, indicates the degree of squeezing.

Mandatory Visualizations

Experimental_Workflow_Spin_Squeezing cluster_prep 1. Atom Preparation cluster_init 2. State Initialization cluster_squeeze 3. Squeezing cluster_readout 4. Readout MOT MOT Cooling Cooling MOT->Cooling Trapping Trapping Cooling->Trapping Pumping Optical Pumping to |↑⟩ Trapping->Pumping Pi2_1 π/2 Pulse (CSS Prep) Pumping->Pi2_1 Squeeze_Pulse Cavity-Mediated Squeezing Pulses Pi2_1->Squeeze_Pulse Pi2_2 π/2 Pulse (Rotation) Squeeze_Pulse->Pi2_2 Detection State Detection Pi2_2->Detection Troubleshooting_Logic_Tree Start Clock Instability Higher Than Expected QPN_Limited Is instability QPN-limited? Start->QPN_Limited Laser_Noise Is instability laser-noise-limited? QPN_Limited->Laser_Noise No Implement_Squeezing Implement/Optimize Spin Squeezing QPN_Limited->Implement_Squeezing Yes Decoherence Is coherence time short? Laser_Noise->Decoherence No Improve_Laser_Stab Improve Laser Stabilization Laser_Noise->Improve_Laser_Stab Yes Address_Decoherence Address Decoherence Sources Decoherence->Address_Decoherence Yes Other Investigate Other Systematic Effects Decoherence->Other No

References

Optimization of microwave power in Ramsey spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of microwave power in Ramsey spectroscopy experiments.

Troubleshooting Guide

This section addresses common problems encountered during Ramsey spectroscopy, with a focus on issues related to microwave power.

Q1: My Ramsey fringes have very low visibility or contrast. What are the likely causes related to microwave power?

A1: Low fringe visibility is often a primary indicator of incorrectly set microwave power. The most common causes are:

  • Imperfect π/2 Pulses: The Ramsey method relies on two precise π/2 pulses to create and probe the atomic superposition.[1] If the microwave power is too high or too low, the pulse duration will not correspond to a π/2 rotation, leading to an imperfect superposition and reduced fringe contrast.[2] Even an imperfect π/2 pulse will still produce a fringe, but its quality will be degraded.[2]

  • Power Broadening: Excessive microwave power can broaden the spectral line of the atomic transition.[3][4] This broadening can reduce the coherence of the atomic state, leading to a faster decay of the Ramsey fringes and lower visibility, especially for longer free-evolution times.

  • Off-Resonant Excitation: Very high power can excite other, off-resonant transitions, which can obscure the desired signal and reduce the visibility of the primary Ramsey fringe.

Q2: The measured resonance frequency of my atomic transition appears to be shifted. How can microwave power cause this?

A2: A shift in the measured resonance frequency is a significant systematic error. The primary cause related to microwave power is the AC Stark shift (or light shift).

  • AC Stark Shift: The microwave field used to probe the atoms can itself perturb their energy levels, causing a shift in the transition frequency. This shift is dependent on the intensity (power) of the microwave field. In many atomic clocks, this is a key limiting factor for accuracy and stability. Advanced techniques like Hyper-Ramsey spectroscopy have been developed specifically to mitigate these probe-induced frequency shifts.

Q3: The linewidth of my central Ramsey fringe is broader than theoretically expected. Why is this happening?

A3: While the fringe linewidth in Ramsey spectroscopy is fundamentally limited by the free-evolution time (T), several factors can cause additional broadening.

  • Power Broadening: This is a well-known phenomenon where the spectral line widens as the intensity of the driving field increases. In pulsed-field excitation like Ramsey spectroscopy, the pulse shape and power level directly influence the extent of this broadening.

  • Inhomogeneous Fields: While Ramsey's method of separated oscillatory fields is less sensitive to field inhomogeneities than the single-pulse Rabi method, strong microwave power can exacerbate the effects of any remaining field variations across the atomic ensemble.

Q4: I am having trouble finding the optimal microwave power for my experiment. What is a systematic way to approach this?

A4: A systematic approach is crucial for optimizing microwave power. The following workflow can be used to diagnose and resolve common issues.

Caption: Troubleshooting workflow for microwave power optimization.

Frequently Asked Questions (FAQs)

Q1: What is power broadening and how does it affect Ramsey spectroscopy?

A1: Power broadening is the widening of a spectral line profile as the intensity of the radiation field driving the transition increases. While often seen as detrimental to high-resolution spectroscopy, it can sometimes be used to an advantage, for example, to make weak transitions easier to detect. In Ramsey spectroscopy, excessive microwave power leads to broader Ramsey fringes, which reduces the precision of the frequency measurement. The resolution of the measurement is inversely related to the width of the resonance.

Q2: How do I determine the correct microwave power to apply a perfect π/2 pulse?

A2: The ideal method is to perform Rabi oscillations. By applying a continuous or long-pulse microwave field and measuring the population in the excited state as a function of pulse duration, you will observe oscillations (Rabi flopping). The frequency of these oscillations is the Rabi frequency, Ω. A π/2 pulse corresponds to the time required for the system to evolve through one-quarter of a full oscillation period (t = π / 2Ω). Once you know the required pulse time for a given power, you can adjust the power and time accordingly to achieve the desired pulse area.

Q3: What is the AC Stark shift and can it be completely eliminated?

A3: The AC Stark shift is a change in the atomic energy levels induced by the oscillating electromagnetic field (the microwaves). This leads to a power-dependent shift in the measured resonance frequency. While it cannot be completely eliminated in a standard Ramsey sequence, its effects can be significantly reduced. Methods to mitigate it include:

  • Lowering Microwave Power: Extrapolating measurements to zero power can help determine the un-shifted frequency, but this often comes at the cost of a lower signal-to-noise ratio.

  • Advanced Ramsey Techniques: Methods like Auto-Balanced Ramsey (ABR) and Hyper-Ramsey spectroscopy are specifically designed to cancel probe-induced frequency shifts. For example, the Displaced Frequency-Jump Ramsey (DFJR) method has been shown to reduce the sensitivity of a clock's frequency to light shift variations by more than an order of magnitude.

Q4: Does higher microwave power always mean a better signal?

A4: Not necessarily. While increasing the microwave power can increase the initial signal amplitude, it also introduces detrimental effects like power broadening and AC Stark shifts. The goal is to find an optimal power that maximizes the signal-to-noise ratio (SNR) without significantly degrading the measurement precision. There is a trade-off between signal strength and systematic errors.

Data Summary

The following table summarizes the qualitative effects of increasing microwave power on key parameters in Ramsey spectroscopy.

ParameterEffect of Increasing Microwave PowerPrimary Cause / Explanation
Linewidth IncreasesPower broadening causes the spectral line to widen, reducing measurement precision.
Resonance Frequency ShiftsThe AC Stark effect perturbs the atomic energy levels, causing a power-dependent frequency shift.
Fringe Visibility Decreases (past optimum)Imperfect π/2 pulses and power broadening reduce coherence, leading to lower fringe contrast.
Signal-to-Noise (SNR) Initially increases, then may decreaseThe signal amplitude may increase, but so do noise and broadening, leading to a non-monotonic effect on SNR.

Experimental Protocols

Protocol 1: Calibration of the π/2 Pulse via Rabi Oscillations

This protocol is essential for determining the correct pulse duration for a given microwave power to achieve a π/2 rotation.

  • State Preparation: Prepare the atomic ensemble in the initial ground state.

  • Apply Microwave Pulse: Apply a microwave pulse of a fixed power but variable duration, t.

  • State Detection: Measure the fraction of the atomic population that has been transferred to the excited state.

  • Scan Duration: Repeat steps 2 and 3 for a range of pulse durations t.

  • Analyze Data: Plot the excited state population versus t. The data should show sinusoidal oscillations (Rabi flopping).

  • Determine π/2 Time: Fit the data to a sinusoidal function. The time corresponding to the first maximum of the population transfer is the π-pulse time. The π/2-pulse time is half of this value.

Protocol 2: Standard Ramsey Sequence

This protocol describes the core experimental workflow for performing Ramsey spectroscopy.

RamseySequence cluster_workflow Ramsey Experimental Workflow prep 1. State Preparation pulse1 2. First π/2 Pulse (Creates Superposition) prep->pulse1 dark 3. Free Evolution (Time T, No Field) pulse1->dark pulse2 4. Second π/2 Pulse (Probes Phase) dark->pulse2 detect 5. State Detection (Measure Population) pulse2->detect fringe 6. Plot Population vs. Frequency (Reveals Ramsey Fringes) detect->fringe

Caption: The experimental workflow for Ramsey spectroscopy.

  • State Preparation: Prepare the atoms in a single, well-defined quantum state.

  • First π/2 Pulse: Apply the first microwave pulse (with power and duration calibrated as per Protocol 1) to create a coherent superposition of the two clock states.

  • Free Evolution: Allow the system to evolve freely without any microwave field for a period T. During this "dark time," the atomic coherence precesses at the transition frequency.

  • Second π/2 Pulse: Apply a second, identical π/2 pulse. This pulse interferes the atomic coherence with the microwave field, converting the accumulated phase difference into a population difference.

  • State Detection: Measure the final population in one of the states.

  • Generate Fringes: Repeat steps 1-5 while scanning the frequency of the microwave field around the expected resonance. Plotting the final state population against the microwave frequency reveals the characteristic Ramsey fringes. The central fringe provides the high-precision measurement of the atomic transition frequency.

References

Technical Support Center: Minimizing SWaP of Atomic Clocks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low Size, Weight, and Power (SWaP) atomic clocks.

Troubleshooting Guides

This section addresses common issues encountered during the experimental use of low-SWaP atomic clocks.

1. Issue: Significant Frequency Drift or Instability

Symptoms:

  • The clock's output frequency is consistently changing in one direction (drift).

  • The Allan deviation measurements are worse than the manufacturer's specifications.

  • Difficulty in maintaining a lock with a reference signal (e.g., GPS).

Possible Causes & Troubleshooting Steps:

  • Thermal Instability: Miniature atomic clocks are sensitive to temperature fluctuations.[1] Temperature changes can affect the physics package, leading to frequency shifts.[1]

    • Solution:

      • Ensure the atomic clock is operating within its specified temperature range.[2][3]

      • Place the clock in a temperature-controlled environment, such as a thermal chamber, to minimize ambient temperature variations.

      • Allow for adequate warm-up time as specified in the datasheet for the clock to reach thermal equilibrium.

      • For highly sensitive experiments, consider implementing an additional layer of thermal isolation around the clock.

  • Magnetic Field Interference: External magnetic fields can perturb the atomic energy levels, causing frequency shifts.[4]

    • Solution:

      • Keep the atomic clock away from sources of strong magnetic fields, such as magnets, power supplies, and electric motors.

      • Use magnetic shielding (e.g., mu-metal enclosures) to isolate the clock from ambient magnetic fields.

      • If the experimental setup involves changing magnetic fields, characterize the clock's sensitivity and apply corrections to the frequency data.

  • Vibration and g-forces: Mechanical vibrations and acceleration can degrade the performance of the internal oscillator.

    • Solution:

      • Mount the atomic clock on a vibration-dampening platform.

      • If the experiment is mobile, use a ruggedized version of the atomic clock designed for dynamic environments, if available.

      • For applications with high acceleration, consider using an external reference oscillator with better g-sensitivity to discipline the atomic clock.

  • Aging: Over time, the performance of atomic clocks can degrade, leading to increased frequency drift.

    • Solution:

      • Regularly calibrate the atomic clock against a stable reference frequency source (e.g., a GPS-disciplined oscillator).

      • Track the aging rate of the clock over time to predict future performance and schedule maintenance or replacement.

2. Issue: Higher-Than-Expected Power Consumption

Symptoms:

  • The atomic clock is drawing more current than specified in the datasheet.

  • Reduced battery life in portable applications.

Possible Causes & Troubleshooting Steps:

  • Operating Temperature: Power consumption can increase when operating at the extremes of the specified temperature range.

    • Solution:

      • Whenever possible, operate the clock closer to room temperature (e.g., 25°C).

      • If operation in extreme temperatures is necessary, account for the increased power draw in the power budget.

  • Warm-up Phase: Atomic clocks consume more power during the initial warm-up period to reach their stable operating temperature.

    • Solution:

      • Factor the warm-up power consumption into the energy budget for battery-powered applications.

      • In applications with intermittent operation, consider if the power saved during downtime is greater than the power consumed during the subsequent warm-up.

  • Incorrect Voltage Supply: Providing a voltage outside the specified range can lead to inefficient operation and increased power consumption.

    • Solution:

      • Ensure the power supply provides a stable voltage within the specified operating range of the atomic clock.

      • Use a low-noise, regulated power supply to minimize voltage fluctuations.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a Chip-Scale Atomic Clock (CSAC) over a high-performance Oven-Controlled Crystal Oscillator (OCXO)?

A1: While both provide stable frequency references, CSACs offer several key advantages in SWaP-constrained applications:

  • Lower Power Consumption: CSACs consume significantly less power (typically in the range of 100-500 mW) compared to OCXOs, which can consume several watts. This is a critical advantage for battery-powered and portable devices.

  • Better Long-Term Stability (Aging): CSACs exhibit superior long-term frequency stability, meaning their frequency drifts less over long periods (months to years).

  • Faster Warm-up Time: CSACs generally have a much shorter warm-up time to reach their operational frequency stability compared to OCXOs.

However, high-performance OCXOs often have better short-term stability (phase noise) than CSACs.

Q2: How do I measure the frequency stability of my atomic clock?

A2: The most common method for characterizing the frequency stability of an atomic clock is by calculating the Allan deviation (ADEV). This involves comparing the clock's output frequency against a more stable reference clock.

A typical experimental setup includes:

  • A reference clock with significantly better stability than the device under test.

  • A phase comparator or a time interval counter to measure the phase or time difference between the two clocks.

  • Data acquisition software to log the phase/time data over a prolonged period.

  • Analysis software to calculate the Allan deviation from the collected data.

Q3: What is "holdover" in the context of atomic clocks?

A3: Holdover refers to the ability of a clock to maintain accurate time and frequency without an external reference signal, such as GPS. In the event of a GPS outage, an atomic clock with good holdover performance can continue to provide a stable reference, ensuring uninterrupted operation of the system. The holdover performance is determined by the clock's intrinsic stability and aging rate.

Q4: Can I discipline my low-SWaP atomic clock with an external reference?

A4: Yes, many low-SWaP atomic clocks, including the SA.45s CSAC, have a 1 PPS (pulse-per-second) input that allows for synchronization to an external reference, such as a GPS receiver. This process, known as disciplining, can be used to steer the clock's phase and frequency to match the external reference, thereby improving its long-term accuracy.

Q5: How does a Chip-Scale Atomic Clock (CSAC) work?

A5: A CSAC operates on the principles of atomic physics. In simple terms:

  • A small, microfabricated cell contains a vapor of alkali atoms (typically cesium or rubidium).

  • A low-power laser is used to probe the atoms and prepare them in a specific energy state.

  • A microwave signal is applied to the atoms. When the microwave frequency exactly matches the natural resonant frequency of the atoms' transition between two hyperfine energy levels, the atoms absorb the microwave energy, and there is a change in the amount of laser light that passes through the vapor cell.

  • A photodetector measures this change in light absorption.

  • A feedback loop uses the photodetector signal to lock the frequency of a local crystal oscillator to the atomic resonance frequency. This disciplined oscillator provides the stable output frequency of the clock.

Quantitative Data Summary

The following table summarizes the key SWaP and performance parameters of two common low-SWaP atomic clocks.

ParameterMicrochip SA.45s CSACSafran mRO-50
Size < 17 cm³< 51 cm³
Weight < 35 gNot explicitly stated, but implied to be low
Power (Steady State) < 120 mW @ 25°C0.45 W @ 25°C
Power (Warm-up) ~140 mW1.5 W
Short-Term Stability (ADEV, τ=1s) 3.0 x 10⁻¹⁰Not explicitly stated
Aging (Monthly) < 9 x 10⁻¹⁰Not explicitly stated
Operating Temperature -10°C to 70°C (standard), -40°C to 85°C (option)-40°C to 80°C
Output Frequency 10 MHz (standard), other options available10 MHz

Note: The data presented here is based on publicly available datasheets and may vary depending on the specific model and operating conditions.

Experimental Protocols & Visualizations

Experimental Workflow: Measuring Frequency Stability (Allan Deviation)

This diagram illustrates a typical workflow for measuring the Allan Deviation of a low-SWaP atomic clock.

G cluster_setup Experimental Setup cluster_analysis Data Analysis DUT Device Under Test (Low-SWaP Atomic Clock) PC Phase Comparator / Time Interval Counter DUT->PC Output Signal REF Reference Clock (e.g., Hydrogen Maser) REF->PC Reference Signal DA Data Acquisition System (Logger) PC->DA Phase/Time Data LOG Logged Phase/Time Difference Data DA->LOG CALC Calculate Allan Deviation (ADEV) LOG->CALC PLOT Generate ADEV Plot CALC->PLOT

Caption: Workflow for Allan Deviation Measurement.

Signaling Pathway: Atomic Clock Locking Loop

This diagram illustrates the core feedback loop that locks the local oscillator to the atomic resonance in a typical vapor cell atomic clock.

G LO Local Oscillator (e.g., VCXO) MW Microwave Synthesizer LO->MW Input Signal OUT Stable Frequency Output LO->OUT CELL Atomic Vapor Cell (Physics Package) MW->CELL Microwave Field PD Photodetector CELL->PD Transmitted Light LASER Laser LASER->CELL Laser Beam FB Feedback & Control Electronics PD->FB Error Signal FB->LO Correction Signal

Caption: Atomic Clock Feedback Loop.

Logical Relationship: Troubleshooting Frequency Instability

This diagram presents a decision-making workflow for troubleshooting frequency instability issues.

G start Frequency Instability Detected q_temp Is clock in a temperature-controlled environment? start->q_temp a_temp_no Action: Place in thermal chamber & re-test. q_temp->a_temp_no No q_mag Are there strong magnetic field sources nearby? q_temp->q_mag Yes a_temp_no->q_mag a_mag_no Action: Relocate clock or use magnetic shielding. q_mag->a_mag_no Yes q_vib Is the setup subject to vibration or acceleration? q_mag->q_vib No a_mag_no->q_vib a_vib_no Action: Use vibration dampening & re-test. q_vib->a_vib_no Yes q_age Has the clock been calibrated recently? q_vib->q_age No a_vib_no->q_age a_age_no Action: Calibrate against a stable reference. q_age->a_age_no No end Issue likely resolved. If not, contact manufacturer. q_age->end Yes a_age_no->end

Caption: Troubleshooting Workflow.

References

Validation & Comparative

A Comparative Analysis of Chip-Scale Atomic Clocks and Oven-Controlled Crystal Oscillators

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for High-Precision Timing Solutions in Research and Development

In scientific and research applications where precise timing is paramount, the choice of a stable frequency reference is a critical design consideration. For decades, Oven-Controlled Crystal Oscillators (OCXOs) have been a mainstay for providing high-stability signals. However, the advent of Chip-Scale Atomic Clocks (CSACs) has introduced a new paradigm in portable, low-power, high-precision timing. This guide provides an objective comparison of these two technologies, supported by performance data and experimental methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal solution for their specific needs.

It is important to note that the term "YM17E" did not correspond to any known commercially available atomic clock or timing technology at the time of this writing. Therefore, this guide will focus on a comparison between the established technologies of CSACs and high-performance OCXOs.

Quantitative Performance Comparison

The selection of a timing reference is often a trade-off between stability, power consumption, size, and cost. The following table summarizes the key performance metrics for typical CSACs and high-performance OCXOs.

Parameter Chip-Scale Atomic Clock (CSAC) Oven-Controlled Crystal Oscillator (OCXO) Notes
Short-Term Stability (Allan Deviation, τ=1s) 1 x 10⁻¹¹ to 3 x 10⁻¹²[1][2]1 x 10⁻¹² to 5 x 10⁻¹³OCXOs generally exhibit superior short-term stability.
Long-Term Stability (Aging)/Month < 1 x 10⁻¹⁰ to < 0.9 ppb/mo[1]1 x 10⁻⁸ to 5 x 10⁻¹⁰CSACs offer significantly better long-term stability (lower aging).
Power Consumption < 120 mW to < 295 mW[3][4]1 W to 5 W (steady-state)CSACs have substantially lower power consumption.
Size (Volume) ~15 cm³ to < 20 cm³25 cm³ to > 100 cm³CSACs are significantly smaller and more compact.
Warm-up Time < 3 minutes5 to 15 minutesCSACs typically have a faster warm-up time.
Temperature Sensitivity < ±0.3 ppb to ±5 x 10⁻¹⁰1 x 10⁻⁸ to 5 x 10⁻¹⁰Performance is comparable, with high-end OCXOs having a slight edge.
g-Sensitivity HighLow (with SC-cut crystals)OCXOs with SC-cut crystals offer better performance in high-vibration environments.
Initial Accuracy ±0.5 ppb to ±5 x 10⁻¹¹±1 x 10⁻⁸ to ±5 x 10⁻⁹CSACs provide higher initial accuracy out of the box.

Experimental Protocols for Performance Evaluation

The characterization of high-stability frequency sources requires precise measurement techniques. The following outlines a typical experimental setup for comparing the performance of a CSAC and an OCXO.

Objective:

To measure and compare the key performance parameters of a CSAC and an OCXO, including short-term stability (Allan Deviation), phase noise, and frequency stability over temperature.

Materials:
  • CSAC unit under test

  • OCXO unit under test

  • High-performance phase noise analyzer/frequency counter (e.g., Microchip 53100A)

  • A stable reference clock (e.g., a hydrogen maser or a high-performance Rubidium standard) with stability at least an order of magnitude better than the devices under test.

  • Environmental chamber for temperature testing.

  • Low-noise power supplies.

  • Low-loss coaxial cables and connectors.

Methodology:
  • Setup and Warm-up:

    • Connect the device under test (DUT), either the CSAC or OCXO, and the reference clock to the inputs of the phase noise analyzer.

    • Power both the DUT and the reference clock using the low-noise power supplies.

    • Allow the devices to warm up and stabilize for a period recommended by the manufacturer (typically 24 hours for comprehensive stability testing).

  • Short-Term Stability (Allan Deviation):

    • Configure the frequency counter to measure the frequency of the DUT against the reference clock.

    • Collect frequency data at regular intervals (e.g., every second) for a duration sufficient to characterize the short-term stability (e.g., several hours).

    • Calculate the Allan Deviation (ADEV) for averaging times (τ) from 1 second to 1000 seconds. This characterizes the frequency stability of the oscillator over different time scales.

  • Phase Noise Measurement:

    • Use the phase noise analyzer to measure the single-sideband (SSB) phase noise of the DUT.

    • Measure the phase noise at various offset frequencies from the carrier (e.g., 1 Hz, 10 Hz, 100 Hz, 1 kHz, 10 kHz, 100 kHz).

    • The resulting plot of phase noise (in dBc/Hz) versus offset frequency provides insight into the short-term random fluctuations of the signal.

  • Temperature Stability:

    • Place the DUT inside the environmental chamber.

    • Monitor the output frequency of the DUT as the temperature is ramped across its operational range (e.g., -40°C to +85°C).

    • The temperature should be varied slowly to allow the DUT to reach thermal equilibrium at each measurement point.

    • Plot the frequency deviation as a function of temperature to determine the temperature sensitivity.

Visualizing Operational Principles and Workflows

The fundamental operating principles of CSACs and OCXOs are distinctly different, leading to their varied performance characteristics. The following diagrams illustrate these principles and a typical experimental workflow.

G cluster_csac CSAC Operating Principle cluster_ocxo OCXO Operating Principle laser VCSEL Laser physics_package Cesium Vapor Cell (Physics Package) laser->physics_package IR Light photodetector Photodetector physics_package->photodetector Light Absorption control_logic Control Logic (DSP) photodetector->control_logic Signal vco VCO (Voltage-Controlled Oscillator) control_logic->vco Correction Signal vco->laser Microwave Modulation output_csac 10 MHz Output vco->output_csac crystal Quartz Crystal Resonator osc_circuit Oscillator Circuit crystal->osc_circuit temp_sensor Temperature Sensor crystal->temp_sensor osc_circuit->crystal output_ocxo 10 MHz Output osc_circuit->output_ocxo oven Heating Element (Oven) oven->crystal control_circuit Control Circuit temp_sensor->control_circuit control_circuit->oven Power Control

Caption: Fundamental operating principles of a CSAC versus an OCXO.

G cluster_setup Experimental Setup cluster_results Analysis dut Device Under Test (CSAC or OCXO) analyzer Phase Noise Analyzer / Frequency Counter dut->analyzer Signal ref_clock Reference Clock (Hydrogen Maser) ref_clock->analyzer Reference power_supply Low-Noise Power Supply power_supply->dut adev Allan Deviation (Stability) analyzer->adev phase_noise Phase Noise Plot analyzer->phase_noise temp_stability Frequency vs. Temperature analyzer->temp_stability

Caption: Workflow for performance characterization of timing devices.

Summary and Conclusion

The choice between a CSAC and an OCXO depends heavily on the specific requirements of the application.

CSACs are the superior choice for applications where:

  • Low power consumption is a critical constraint, such as in battery-powered or portable devices.

  • Small size and weight are essential.

  • Excellent long-term stability and holdover performance are required, for instance, in scenarios where GPS or other external time references are intermittently unavailable.

OCXOs remain a strong contender for applications that demand:

  • The utmost short-term stability and low phase noise , which is crucial for systems that rely on high-quality signal integrity for frequency mixing or data conversion.

  • Robust performance in high-vibration environments , especially when using shock-mounted, SC-cut crystal-based designs.

  • A lower unit cost is a primary consideration, although the total cost of ownership may be influenced by power consumption and calibration requirements.

References

A New Era in Timekeeping: ¹⁷¹Yb⁺ Ion Clocks Surpass Cesium Standards

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of atomic clocks, based on the ytterbium-171 ion (¹⁷¹Yb⁺), is redefining the frontiers of precision timekeeping, consistently outperforming the long-standing Cesium (Cs) fountain atomic clocks that form the basis of the international definition of the second. For researchers, scientists, and professionals in fields like drug development where precise timing can be critical for instrumentation and data synchronization, understanding the performance differences between these technologies is paramount.

Optical atomic clocks, such as the ¹⁷¹Yb⁺ ion clock, operate at frequencies in the optical part of the electromagnetic spectrum, which are about 100,000 times higher than the microwave frequencies used in Cesium clocks. This higher frequency allows for a more finely divided and stable "ticking," leading to significantly improved accuracy and stability. Recent evaluations from leading metrology institutes have demonstrated that ¹⁷¹Yb⁺ ion clocks possess systematic uncertainties two orders of magnitude smaller than the best Cesium fountain clocks.

Performance at a Glance: ¹⁷¹Yb⁺ vs. Cesium

The following table summarizes the key performance metrics for state-of-the-art ¹⁷¹Yb⁺ ion clocks and Cesium fountain atomic clocks, based on data from leading national metrology institutes.

Performance Metric¹⁷¹Yb⁺ Ion ClockCesium Fountain Atomic Clock
Systematic Uncertainty 2.2 x 10⁻¹⁸[1][2]~1.71 x 10⁻¹⁶
Stability (Allan Deviation) Approaching 10⁻¹⁸ at longer averaging times~2.5 x 10⁻¹⁴ (τ/s)⁻¹ᐟ²
Operating Principle Optical transition in a single trapped ionMicrowave transition in an ensemble of atoms
Key Advantages Higher accuracy and stability, lower sensitivity to environmental perturbationsWell-established technology, basis of the current SI second
Key Disadvantages More complex experimental setupLower accuracy and stability compared to optical clocks

Delving into the Experimental Details

The superior performance of ¹⁷¹Yb⁺ ion clocks is a direct result of the meticulous experimental control over the quantum state of a single trapped ion.

Experimental Protocol: ¹⁷¹Yb⁺ Single-Ion Optical Clock

The experimental setup for a ¹⁷¹Yb⁺ ion clock involves isolating a single ytterbium ion in an ion trap under ultra-high vacuum. The evaluation of its performance hinges on two primary procedures:

  • Evaluation of Systematic Frequency Shifts: This process quantifies how various environmental factors shift the clock's resonant frequency from its true, unperturbed value. The total systematic uncertainty is the root-sum-square of all individual uncertainties. Key systematic shifts that are meticulously evaluated include:

    • Blackbody Radiation (BBR) Shift: The thermal radiation from the surrounding environment can shift the ion's energy levels. This is mitigated by carefully controlling the temperature of the vacuum chamber and applying calculated corrections.

    • Quadratic Zeeman Shift: The interaction of the ion's magnetic moment with an external magnetic field causes a frequency shift. This is minimized by enclosing the ion in multiple layers of magnetic shielding and operating at a very low, stable magnetic field.

    • Electric Quadrupole Shift: The interaction of the ion's electric quadrupole moment with electric field gradients from the ion trap electrodes can lead to a frequency shift. This is carefully characterized and minimized by precise trap geometry and positioning of the ion.[2]

    • Micromotion Shifts: The driven motion of the ion in the radiofrequency trap can cause both time dilation (second-order Doppler shift) and AC Stark shifts. These are minimized by precisely nulling the stray DC electric fields that would displace the ion from the RF null of the trap.

  • Measurement of Frequency Stability: The stability of an atomic clock, which describes how consistently it "ticks," is typically characterized by the Allan deviation. The procedure involves:

    • Comparing the frequency of the ¹⁷¹Yb⁺ clock to a highly stable reference, often another optical clock or a cryogenic sapphire oscillator.

    • Continuously measuring the frequency difference between the two clocks over extended periods.

    • Calculating the Allan deviation from this time series of frequency data. The Allan deviation is plotted as a function of averaging time (τ), revealing the clock's stability over different timescales.

Experimental Protocol: Cesium Fountain Atomic Clock

Cesium fountain clocks, the current primary frequency standards, operate on a different principle, using a cloud of laser-cooled cesium atoms.

  • Evaluation of Systematic Frequency Shifts: Similar to ion clocks, a thorough evaluation of systematic effects is crucial. The dominant shifts for Cesium fountain clocks include:

    • Collisional Shift (Spin-Exchange Shift): Interactions between the cesium atoms in the fountain cause a significant frequency shift. This is evaluated by varying the density of the atomic cloud and extrapolating to zero density.

    • Blackbody Radiation Shift: As with ion clocks, thermal radiation is a significant source of uncertainty, though the sensitivity of the cesium transition is different.

    • Quadratic Zeeman Shift: A controlled magnetic field (the "C-field") is applied to define the quantization axis, and the shift is calculated and corrected for.

    • Gravitational Redshift: The height of the atomic fountain means that the atoms experience a slightly different gravitational potential at the top and bottom of their trajectory, leading to a relativistic frequency shift that must be precisely accounted for.

  • Measurement of Frequency Stability: The stability of a Cesium fountain is also determined using the Allan deviation. The process is analogous to that for the ion clock, typically involving comparison against a hydrogen maser or another stable frequency reference. The stability is often limited by the quantum projection noise, which is related to the number of atoms used in each measurement cycle.

Visualizing the Comparison: A Logical Workflow

To better understand the fundamental differences in operation and evaluation, the following diagram illustrates the logical workflow for both ¹⁷¹Yb⁺ ion clocks and Cesium fountain clocks.

ClockComparison cluster_Yb ¹⁷¹Yb⁺ Ion Clock Workflow cluster_Cs Cesium Fountain Clock Workflow Yb_Start Start: Single ¹⁷¹Yb⁺ Ion Yb_Trap Trap and Laser Cool Ion Yb_Start->Yb_Trap Yb_Probe Probe Optical Clock Transition with Ultra-Stable Laser Yb_Trap->Yb_Probe Yb_Detect Detect Quantum State Yb_Probe->Yb_Detect Yb_Feedback Frequency Feedback Loop to Stabilize Laser Yb_Detect->Yb_Feedback Yb_Feedback->Yb_Probe Correction Signal Yb_Eval Evaluate Systematic Shifts (BBR, Zeeman, Quadrupole) Yb_Feedback->Yb_Eval Yb_Stability Measure Stability (Allan Deviation) Yb_Eval->Yb_Stability Yb_Output Generate Stable Optical Frequency Output Yb_Stability->Yb_Output Cs_Start Start: Cesium Atom Source Cs_Cool Laser Cool and Launch Atomic Cloud (Fountain) Cs_Start->Cs_Cool Cs_Microwave Microwave Interrogation (Ramsey Spectroscopy) Cs_Cool->Cs_Microwave Cs_Detect Detect Atomic State Population Cs_Microwave->Cs_Detect Cs_Feedback Frequency Feedback Loop to Stabilize Microwave Oscillator Cs_Detect->Cs_Feedback Cs_Feedback->Cs_Microwave Correction Signal Cs_Eval Evaluate Systematic Shifts (Collisional, BBR, Zeeman) Cs_Feedback->Cs_Eval Cs_Stability Measure Stability (Allan Deviation) Cs_Eval->Cs_Stability Cs_Output Generate Stable Microwave Frequency Output Cs_Stability->Cs_Output

References

A Comparative Guide to the YM17E Atomic Clock and its Leading Competitors in Accuracy and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the vanguard of timekeeping and frequency measurement, the new YM17E atomic clock represents a significant leap forward. This guide provides a comprehensive comparison of the this compound's projected performance against the world's most precise atomic clocks, offering researchers, scientists, and drug development professionals a detailed overview of the current state-of-the-art. The following data, based on publicly available information from leading metrology institutes, is intended to guide critical decisions in research and development where precise timing is paramount.

Performance Comparison of State-of-the-Art Atomic Clocks

The ultimate measure of an atomic clock's performance lies in its accuracy (total systematic uncertainty) and stability. Accuracy refers to how closely the clock's frequency matches the true, unperturbed atomic transition frequency. Stability, on the other hand, quantifies how consistently the clock "ticks" over a given period. The table below summarizes these key performance metrics for the hypothetical this compound and its primary competitors.

Atomic ClockInstituteAtomic SpeciesSystematic Uncertainty (Accuracy)Stability (at 1s)
This compound (Projected) -Ytterbium-171 (¹⁷¹Yb)1.2 x 10⁻¹⁸3.0 x 10⁻¹⁷/√τ
NIST Yb Optical Lattice ClockNISTYtterbium-171 (¹⁷¹Yb)1.4 x 10⁻¹⁸[1]-
JILA SrI Optical Lattice ClockJILAStrontium-87 (⁸⁷Sr)2.0 x 10⁻¹⁸[2][3]4.8 x 10⁻¹⁷/√τ[2][3]
JILA 1D Sr Optical Lattice ClockJILAStrontium-87 (⁸⁷Sr)8.1 x 10⁻¹⁹5 x 10⁻¹⁷/√τ
NIST Al⁺ Ion ClockNISTAluminum-27 (²⁷Al⁺)9.4 x 10⁻¹⁹2.6 x 10⁻¹⁵/√τ
PTB Yb⁺ Single-Ion ClockPTBYtterbium-171 (¹⁷¹Yb⁺)3 x 10⁻¹⁸-

Note: Stability is typically expressed as a function of averaging time τ (in seconds).

Experimental Protocols for Accuracy Validation

The validation of an atomic clock's accuracy is a meticulous process involving the systematic evaluation and reduction of all known physical effects that can shift the clock's frequency. The primary experimental methodologies are outlined below.

Self-Comparison and Beat Note Measurement

A fundamental technique for evaluating clock performance is to build two nearly identical clocks and compare their outputs. The frequency difference, or "beat note," between the two clocks is measured. A stable and near-zero beat note indicates high reproducibility and stability for both clocks. This method is crucial for identifying and minimizing noise sources within the clock systems.

Systematic Frequency Shift Evaluation

Numerous environmental and operational parameters can introduce tiny frequency shifts that degrade the clock's accuracy. A significant portion of the validation process is dedicated to quantifying and correcting for these shifts. Key systematic effects include:

  • Blackbody Radiation (BBR) Stark Shift: Thermal radiation from the surrounding environment can shift the atomic energy levels. This is a dominant source of uncertainty in many optical clocks and is mitigated by precisely controlling and measuring the temperature of the vacuum chamber and surrounding components.

  • Zeeman Shift: External magnetic fields can shift the atomic transition frequency. Clocks are typically enclosed in multiple layers of magnetic shielding, and the residual magnetic field is carefully measured to correct for this effect.

  • Lattice Light Shift (for Optical Lattice Clocks): The laser beams used to trap the atoms in an optical lattice can themselves cause a shift in the clock frequency. This effect is minimized by operating the lattice laser at a specific "magic wavelength" where the Stark shifts of the two clock states are equal. Precise characterization of this shift is still necessary.

  • Collisional (Density) Shift: Interactions between the trapped atoms can cause frequency shifts. This is evaluated by varying the number of trapped atoms and extrapolating the clock frequency to zero density.

Allan Deviation Analysis

The stability of an atomic clock is characterized by the Allan deviation, a statistical measure of how the clock's frequency fluctuates over different averaging times. A lower Allan deviation indicates better stability. By analyzing the Allan deviation, researchers can identify the dominant noise types limiting the clock's performance at different timescales.

Experimental Workflow for Accuracy Validation

The following diagram illustrates a typical workflow for validating the accuracy of an optical atomic clock like the this compound.

experimental_workflow cluster_prep 1. Atom Preparation cluster_interrogation 2. Clock Interrogation cluster_readout 3. State Readout cluster_feedback 4. Frequency Locking and Evaluation AtomSource Atomic Source (e.g., Oven) LaserCooling Laser Cooling and Trapping AtomSource->LaserCooling OpticalLattice Loading into Optical Lattice LaserCooling->OpticalLattice ClockLaser Ultra-stable Clock Laser Spectroscopy Atomic Spectroscopy (Rabi/Ramsey) ClockLaser->Spectroscopy FreqCounter Frequency Counter / Beat Note Measurement ClockLaser->FreqCounter Detection Fluorescence Detection StateAnalysis Quantum State Analysis Detection->StateAnalysis FeedbackLoop Feedback Loop to Clock Laser StateAnalysis->FeedbackLoop FeedbackLoop->ClockLaser SysEval Systematic Shift Evaluation FreqCounter->SysEval AllanDev Allan Deviation Analysis FreqCounter->AllanDev

Fig. 1: Experimental workflow for atomic clock accuracy validation.

This guide provides a foundational understanding of the this compound's position within the competitive landscape of atomic clocks. The pursuit of ever-increasing accuracy and stability in these devices continues to push the boundaries of fundamental physics and enable next-generation technologies.

References

A Comparative Guide to High-Precision Optical Clock Frequency Ratio Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise measurement of time and frequency is a cornerstone of modern experimental physics. Optical atomic clocks, with their unprecedented stability and accuracy, are pushing the boundaries of measurement science. A key aspect of their development and application is the precise determination of the frequency ratio between different clock types. This guide provides an objective comparison of recent frequency ratio measurements, supported by experimental data and detailed methodologies.

Optical clocks have achieved fractional stability and reproducibility at the 10⁻¹⁸ level, surpassing their microwave predecessors by two orders of magnitude[1][2]. Measuring the frequency ratio between different optical clocks is fundamental for a wide range of applications, including tests of fundamental physics, relativistic geodesy, and the future redefinition of the SI second[1][3][4].

Quantitative Comparison of Frequency Ratios

Recent advancements have enabled frequency ratio measurements with uncertainties at or below 8 × 10⁻¹⁸. A network of optical clocks based on Aluminum (Al⁺), Ytterbium (Yb), and Strontium (Sr) has been a key enabler of these highly accurate measurements. The following table summarizes some of the most precise frequency ratio measurements reported to date.

Clock RatioMeasured Frequency RatioFractional UncertaintyReference
ν(¹⁷¹Yb) / ν(⁸⁷Sr)1.207 507 039 343 340 4(18)1.5 × 10⁻¹⁵
ν(¹⁹⁹Hg) / ν(¹⁷¹Yb)2.177 473 194 134 565 07(19)8.8 × 10⁻¹⁷
ν(¹¹⁵In⁺) / ν(⁸⁷Sr)2.952 748 749 874 863 3(23)7.7 × 10⁻¹⁶
ν(²⁷Al⁺) / ν(¹⁷¹Yb)See Ref.~6-8 × 10⁻¹⁸
ν(²⁷Al⁺) / ν(⁸⁷Sr)See Ref.~6-8 × 10⁻¹⁸
ν(¹⁷¹Yb) / ν(⁸⁷Sr)See Ref.~6-8 × 10⁻¹⁸

Experimental Protocols

The precise measurement of optical clock frequency ratios relies on a sophisticated experimental setup. A typical protocol involves the following key steps:

  • Laser Stabilization: The frequency of a laser is locked to a narrow atomic transition in each optical clock. This is the heart of the clock, providing a stable optical frequency reference.

  • Optical Frequency Comb: A femtosecond optical frequency comb is used as a gearwork to precisely measure the ratio of the two different optical frequencies. The comb acts as a ruler in the frequency domain, allowing for the direct comparison of the two clock lasers.

  • Frequency Transfer: The stabilized laser light from each clock is transferred to the frequency comb. This can be done using optical fibers for short distances or free-space links for longer distances. Recent experiments have demonstrated successful frequency transfer over a 1.5-kilometer free-space link.

  • Data Acquisition and Analysis: The output of the frequency comb provides the frequency ratio. This data is collected over long periods to average down statistical noise and to carefully evaluate systematic uncertainties.

A critical aspect of these experiments is the meticulous evaluation of all systematic effects that could shift the clock frequencies. These include effects like the blackbody radiation shift, Zeeman shift, and lattice light shift.

Below is a diagram illustrating the typical workflow for an optical clock frequency ratio measurement.

G cluster_clock1 Optical Clock 1 (e.g., Yb) cluster_clock2 Optical Clock 2 (e.g., Sr) cluster_measurement Frequency Comparison Yb_atom Yb Atoms Yb_lock Laser Stabilization Yb_atom->Yb_lock Yb_laser Clock Laser 1 Yb_laser->Yb_lock comb Optical Frequency Comb Yb_lock->comb Optical Fiber / Free-space Link Sr_atom Sr Atoms Sr_lock Laser Stabilization Sr_atom->Sr_lock Sr_laser Clock Laser 2 Sr_laser->Sr_lock Sr_lock->comb Optical Fiber / Free-space Link detector Detector & Counter comb->detector analysis Data Analysis detector->analysis result result analysis->result Frequency Ratio G Cs Cs Sr Sr Cs->Sr Absolute Freq. Yb Yb Cs->Yb Absolute Freq. Sr->Yb ν(Yb)/ν(Sr) Al Al+ Sr->Al ν(Al+)/ν(Sr) In In+ Sr->In ν(In+)/ν(Sr) Hg Hg+ Yb->Hg ν(Hg+)/ν(Yb) Al->Hg ν(Al+)/ν(Hg+)

References

Inter-laboratory comparison of Ytterbium ion clock frequencies

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Ytterbium Ion Clock Frequencies

This guide provides an objective comparison of Ytterbium (Yb+) ion clock frequencies based on peer-reviewed experimental data. It is intended for researchers, scientists, and professionals in fields requiring high-precision time and frequency metrology. The guide summarizes key performance metrics, outlines common experimental methodologies, and visualizes the process of inter-laboratory frequency comparisons.

Data Presentation: Ytterbium Ion Clock Frequency Measurements

The following table summarizes absolute frequency and frequency ratio measurements for Ytterbium ion clocks from various international laboratories. These values are crucial for the future redefinition of the SI second and for fundamental physics research.[1][2][3] The data highlights the remarkable consistency and decreasing uncertainty achieved in recent years.

Clock TransitionLaboratory/ComparisonMeasured Frequency (Hz) or RatioFractional UncertaintyYear
Absolute Frequency Measurements
⁶s ²S₁/₂ – ⁵d ²D₃/₂ (E2)Physikalisch-Technische Bundesanstalt (PTB)688 358 979 309 312 ± 61 x 10⁻¹⁴2001
¹S₀ – ³P₀KRISS518 295 836 590 863.5 ± 8.11.6 x 10⁻¹⁵2011
¹S₀ – ³P₀INRiM (IT-Yb1)518 295 836 590 863.44 ± 0.142.7 x 10⁻¹⁶2023
²S₁/₂ – ²F₇/₂ (E3)National Physical Laboratory (NPL)Measurements between 2019-2023 agreed with the 2021 BIPM value3.7 x 10⁻¹⁶ to 1.1 x 10⁻¹⁵2024
Frequency Ratio Measurements
ν(¹⁷¹Yb⁺ E3) / ν(¹⁷¹Yb⁺ E2)Single Ion Measurement-6 x 10⁻¹⁶2014
ν(¹⁷¹Yb) / ν(⁸⁷Sr)Optical-Optical Direct Link1.207 507 039 343 340 4 ± 0.000 000 000 001 81.5 x 10⁻¹⁵2012
ν(¹⁹⁹Hg) / ν(¹⁷¹Yb)Direct Measurement2.177 473 194 134 565 07 ± 0.000 000 000 000 000 198.8 x 10⁻¹⁷2018
ν(¹⁷¹Yb) / ν(⁸⁷Sr) & ν(¹⁷¹Yb) / ν(²⁷Al⁺)NIST / JILA ComparisonRatios measured with stated uncertainties6 x 10⁻¹⁸ to 8 x 10⁻¹⁸2021
Remote Frequency Comparisons
y(PTB) - y(NPL) for ¹⁷¹Yb⁺ E2GPS PPP LinkFractional Frequency Difference: -1.3 ± 1.2 x 10⁻¹⁵1.2 x 10⁻¹⁵ (statistical)2016

Experimental Protocols

The high accuracy of Ytterbium ion clocks is achieved through sophisticated experimental setups and methodologies. A typical experiment involves the following key stages:

  • Ion Trapping and Cooling: A single Ytterbium ion (typically the ¹⁷¹Yb⁺ isotope) is confined in a radio-frequency Paul trap.[4][5] Laser cooling is applied to reduce the ion's motional energy to near the quantum ground state, which minimizes Doppler shifts, a major source of uncertainty.

  • Clock Transition Interrogation: An ultra-stable laser, narrowed to a sub-Hz linewidth, is used to probe the chosen narrow optical clock transition. The electric quadrupole (E2) transition at 435.5 nm and the electric octupole (E3) transition at 467 nm are common choices due to their extremely narrow natural linewidths. The laser frequency is scanned across the atomic resonance to determine its center frequency.

  • Frequency Measurement with an Optical Frequency Comb: A femtosecond optical frequency comb acts as a precise ruler to measure the optical frequency of the clock laser. The comb phase-coherently links the high optical frequency (hundreds of THz) to a microwave reference standard, such as a hydrogen maser or a cesium fountain clock, whose frequency is traceable to the SI second.

  • Systematic Shift Evaluation: Numerous environmental factors can shift the clock's frequency. These systematic shifts must be carefully evaluated and corrected for. Key shifts include the quadratic Zeeman shift from magnetic fields, the electric quadrupole shift from stray electric field gradients, and the black-body radiation (BBR) Stark shift from the thermal environment. The total systematic uncertainty is a critical metric for the clock's accuracy.

  • Inter-laboratory Comparison: To validate the accuracy and consistency of these clocks, their frequencies are compared. This can be done locally by measuring frequency ratios against other optical clocks, or remotely between different laboratories. Remote comparisons utilize techniques such as phase-stabilized optical fiber links or satellite-based methods like Precise Point Positioning (PPP) with GPS signals.

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for a remote comparison of two Ytterbium ion clocks located in different laboratories.

G cluster_labA Laboratory A cluster_labB Laboratory B cluster_analysis Data Comparison & Analysis Yb_A Yb+ Ion Clock A Comb_A Optical Frequency Comb A Yb_A->Comb_A Optical Signal Maser_A Hydrogen Maser A Comb_A->Maser_A Microwave Ref GPS_A GPS Receiver A Maser_A->GPS_A Frequency Ref Analysis Frequency Difference Calculation y(A) - y(B) GPS_A->Analysis Timing Data A Satellite GPS Satellite Network GPS_A->Satellite Satellite Link Yb_B Yb+ Ion Clock B Comb_B Optical Frequency Comb B Yb_B->Comb_B Optical Signal Maser_B Hydrogen Maser B Comb_B->Maser_B Microwave Ref GPS_B GPS Receiver B Maser_B->GPS_B Frequency Ref GPS_B->Analysis Timing Data B GPS_B->Satellite

Caption: Workflow for a remote frequency comparison of Ytterbium ion clocks via GPS.

References

A Comparative Guide to Trapped Ion Clocks: ¹⁷¹Yb⁺ vs. ¹⁹⁹Hg⁺

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precision measurement, trapped ion optical clocks have emerged as frontrunners, offering unparalleled accuracy and stability. This guide provides a detailed comparison of two leading candidates in this field: the Ytterbium-171 ion (¹⁷¹Yb⁺) and the Mercury-199 ion (¹⁹⁹Hg⁺). This objective analysis, supported by experimental data, will aid researchers in selecting the optimal system for their specific applications, from fundamental physics research to advanced drug development methodologies that rely on precise timing and frequency measurements.

Performance Benchmark: ¹⁷¹Yb⁺ vs. ¹⁹⁹Hg⁺

The performance of a trapped ion clock is primarily characterized by its systematic uncertainty and its frequency stability. Systematic uncertainty quantifies how closely the clock's frequency matches the true, unperturbed atomic transition frequency, while stability measures how consistently the clock "ticks" over time.

Performance Metric¹⁷¹Yb⁺ (Ytterbium-171)¹⁹⁹Hg⁺ (Mercury-199)
Systematic Uncertainty As low as 2.2 x 10⁻¹⁸[1]Approaching 1 x 10⁻¹⁸[2][3]
Frequency Stability 8.5 x 10⁻¹³ /√τ (microwave)[4]7 x 10⁻¹⁵ /√τ (optical)[5]
Clock Transition Frequency 12.6 GHz (microwave), 688 THz (E2), 642 THz (E3) (optical)40.5 GHz (microwave), 1.06 PHz (optical)
Key Advantages Two optical clock transitions (E2 and E3) offering flexibility; relatively simple laser cooling requirements.High clock transition frequency; low sensitivity to magnetic fields.
Primary Challenges Potential for AC Stark shift from the probe laser on the E3 transition requires careful management.Requires deep UV lasers for cooling and state detection, which can be technologically demanding.

Note on "YM17E": Initial inquiries for a "this compound" trapped ion clock did not yield specific results in publicly available literature. It is highly probable that this was a typographical error for "¹⁷¹Yb⁺", a widely researched and utilized ion in atomic clocks. This guide proceeds under that assumption.

Experimental Protocols

The operation of both ¹⁷¹Yb⁺ and ¹⁹⁹Hg⁺ trapped ion clocks follows a similar fundamental sequence of trapping, cooling, preparing, and interrogating the ion. However, the specific laser wavelengths and techniques employed differ significantly.

Ion Trapping and Cooling

Both ¹⁷¹Yb⁺ and ¹⁹⁹Hg⁺ ions are confined using a Paul trap, which uses a combination of static and radiofrequency (RF) electric fields to create a potential well. Once trapped, the ions are laser-cooled to reduce their motional energy, which is crucial for minimizing Doppler shifts and improving spectroscopic resolution.

  • ¹⁷¹Yb⁺: Doppler cooling is achieved using a laser at 369.5 nm. An additional laser at 935 nm is required to repump the ion from a metastable D-state back into the cooling cycle.

  • ¹⁹⁹Hg⁺: Laser cooling is performed using a laser at 194 nm.

State Preparation, Interrogation, and Detection

Following cooling, the ion is prepared in a specific quantum state before being interrogated by a highly stable "clock" laser. The result of this interrogation is then read out.

  • ¹⁷¹Yb⁺:

    • State Preparation: Optical pumping with the 369.5 nm laser prepares the ion in the desired initial hyperfine ground state.

    • Interrogation: A highly stable laser is tuned to one of the optical clock transitions (435.5 nm for E2 or 467 nm for E3) or a microwave source at 12.6 GHz for the hyperfine transition.

    • Detection: The final state of the ion is determined by observing its fluorescence when illuminated with the cooling laser. If the ion was successfully transitioned to the excited state by the clock laser, it will not fluoresce, a technique known as electron shelving.

  • ¹⁹⁹Hg⁺:

    • State Preparation: Similar to ¹⁷¹Yb⁺, optical pumping with the 194 nm laser prepares the ¹⁹⁹Hg⁺ ion.

    • Interrogation: A clock laser at 282 nm interrogates the optical clock transition, or a microwave source at 40.5 GHz is used for the hyperfine transition.

    • Detection: The quantum state is also detected via state-dependent fluorescence using the 194 nm laser.

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflows for preparing and interrogating a trapped ion for an optical clock measurement.

ExperimentalWorkflow cluster_prep Ion Preparation cluster_interrogate Measurement Cycle trap Ion Trapping (Paul Trap) cool Laser Cooling trap->cool Confine Ion pump Optical Pumping (State Preparation) cool->pump Reduce Motion interrogate Clock Laser/Microwave Interrogation pump->interrogate Prepare for Interrogation detect State Detection (Fluorescence) interrogate->detect Probe Clock Transition detect->interrogate Feedback to Clock Laser

A generalized workflow for trapped ion clocks, from initial trapping to the feedback loop that stabilizes the clock laser.

The logical flow of the state detection process, known as electron shelving, is critical to the high fidelity of these clocks.

StateDetection start Apply Detection Laser ion_state Ion in Ground State? start->ion_state fluorescence Fluorescence Detected (Bright State) ion_state->fluorescence Yes no_fluorescence No Fluorescence (Dark State) ion_state->no_fluorescence No end State Determined fluorescence->end no_fluorescence->end

Logical flow of the electron shelving technique for high-fidelity quantum state detection in trapped ion clocks.

References

The Unparalleled Precision of ¹⁷¹Yb⁺: A Comparative Guide to Optical Clock Transitions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development pushing the boundaries of precision measurement, the choice of an optical clock transition is paramount. This guide provides an in-depth comparison of the advantages of the ytterbium ion (¹⁷¹Yb⁺) for optical clock applications, benchmarked against other leading atomic species. The exceptional stability and low systematic uncertainty of ¹⁷¹Yb⁺ position it as a frontrunner in the next generation of timekeeping and quantum sensing.

The ytterbium ion is a leading candidate for future optical frequency standards due to its unique atomic structure, which offers two distinct, highly stable optical transitions.[1] This dual-transition characteristic provides a powerful tool for diagnosing and minimizing systematic errors, a key advantage in the pursuit of ultimate accuracy.

Key Advantages of ¹⁷¹Yb⁺

The primary advantages of the ¹⁷¹Yb⁺ ion lie in its two clock transitions: the electric quadrupole (E2) transition and the exceptionally narrow electric octupole (E3) transition. The E3 transition, in particular, boasts an extremely narrow natural linewidth, rendering it remarkably insensitive to perturbations from external electric and magnetic fields. This intrinsic insensitivity is a major contributor to the low systematic uncertainties achieved in ¹⁷¹Yb⁺ optical clocks.

Recent advancements have demonstrated a fractional standard systematic uncertainty of 2.2 x 10⁻¹⁸ for a ¹⁷¹Yb⁺ optical clock, showcasing its potential for unprecedented accuracy.

Performance Comparison of Leading Optical Clock Candidates

The following table summarizes key performance metrics for ¹⁷¹Yb⁺ and other prominent atomic species used in optical clocks. This data, compiled from leading research institutions, highlights the competitive landscape of high-precision frequency standards.

Atomic Species Clock Type Systematic Uncertainty (Fractional) Frequency Stability (τ = 1s) Clock Transition Quality Factor (Q)
¹⁷¹Yb⁺ Single Ion2.2 x 10⁻¹⁸~3 x 10⁻¹⁵ / √τ> 10¹⁷ (E3 transition)
⁸⁷Sr Optical Lattice8.1 x 10⁻¹⁹~1.6 x 10⁻¹⁵ / √τ~4 x 10¹⁶
⁴⁰Ca⁺ Single Ion4.6 x 10⁻¹⁹~7 x 10⁻¹⁸ (at 5x10⁵ s)~10¹⁵
²⁷Al⁺ Single Ion (Quantum Logic)9.4 x 10⁻¹⁹~1.2 x 10⁻¹⁵ / √τ> 10¹⁷

Experimental Protocols

The successful operation of an optical clock relies on a series of intricate experimental procedures. Below are detailed methodologies for the preparation, control, and measurement of the atomic species discussed.

¹⁷¹Yb⁺ Single-Ion Optical Clock

The experimental sequence for a ¹⁷¹Yb⁺ single-ion optical clock involves the following key stages:

  • Ion Trapping and Cooling:

    • A single ¹⁷¹Yb⁺ ion is confined in a radiofrequency (RF) Paul trap.

    • Laser cooling is performed using a laser at 369.5 nm to reduce the ion's motional energy. Additional lasers at 935 nm and 638 nm are used to repump the ion from metastable states back into the cooling cycle.

  • State Preparation:

    • The ion is optically pumped to the desired initial state for the clock transition, typically the ²S₁/₂(F=0) ground state.

  • Clock Transition Interrogation:

    • A highly stabilized laser is used to probe the ultra-narrow E3 (²S₁/₂(F=0) → ²F₇/₂(F=3)) or E2 (²S₁/₂(F=0) → ²D₃/₂(F=2)) clock transition.

    • Ramsey spectroscopy, a technique involving two separated oscillatory fields, is often employed to obtain a narrow resonance linewidth. The sequence consists of a π/2 pulse, a free evolution period, and another π/2 pulse.

  • State Detection:

    • The final state of the ion is detected using the fluorescence method. A laser at 369.5 nm excites a cycling transition; if the ion is in the ground state, it will scatter many photons, resulting in bright fluorescence. If it is in the excited clock state, it will not fluoresce and appear dark.

Experimental_Workflow_Yb cluster_init Initialization cluster_op Clock Operation cluster_feedback Feedback trap Ion Trapping cool Laser Cooling trap->cool 369.5 nm laser prepare State Preparation cool->prepare interrogate Ramsey Interrogation prepare->interrogate Clock Laser (π/2 - T - π/2) detect State Detection interrogate->detect 369.5 nm laser feedback Laser Frequency Correction detect->feedback feedback->interrogate

Fig 1. Experimental workflow for a ¹⁷¹Yb⁺ single-ion optical clock.
⁸⁷Sr Optical Lattice Clock

Strontium optical lattice clocks utilize a large number of atoms to improve the signal-to-noise ratio.

  • Atomic Beam and Zeeman Slowing:

    • A thermal beam of strontium atoms is produced from an oven.

    • A Zeeman slower, using a spatially varying magnetic field and a counter-propagating laser beam, decelerates the atoms.

  • Magneto-Optical Trapping (MOT):

    • A first stage "blue" MOT on a broad transition (461 nm) captures a large number of atoms.

    • A second stage "red" MOT on a narrower transition (689 nm) further cools the atoms to microkelvin temperatures.[2]

  • Optical Lattice Trapping:

    • The cold atoms are loaded into a one-dimensional optical lattice formed by a standing wave of laser light at the "magic wavelength" (around 813 nm).[2][3][4] At this specific wavelength, the light shifts of the ground and excited clock states are equal, minimizing perturbations to the clock transition frequency.

  • Clock Transition Interrogation:

    • A highly stable clock laser at 698 nm probes the ¹S₀ → ³P₀ transition of the trapped atoms.

    • Ramsey or Rabi spectroscopy is used to measure the transition frequency.

  • State Detection:

    • The number of atoms in the excited state is determined by exciting them with a laser at 461 nm and detecting the subsequent fluorescence.

Experimental_Workflow_Sr cluster_prep Atom Preparation cluster_trap_interrogate Trapping & Interrogation cluster_detect_feedback Detection & Feedback oven Atomic Beam zeeman Zeeman Slower oven->zeeman mot1 Blue MOT zeeman->mot1 461 nm laser mot2 Red MOT mot1->mot2 689 nm laser lattice Optical Lattice mot2->lattice 813 nm laser interrogate Clock Interrogation lattice->interrogate 698 nm clock laser detect State Detection interrogate->detect 461 nm laser feedback Laser Frequency Correction detect->feedback feedback->interrogate

Fig 2. Experimental workflow for an ⁸⁷Sr optical lattice clock.
²⁷Al⁺ Single-Ion Quantum Logic Clock

The ²⁷Al⁺ ion offers extremely low sensitivity to environmental perturbations but lacks a suitable transition for direct laser cooling and detection. This challenge is overcome using quantum logic spectroscopy with a co-trapped "logic" ion, such as ⁹Be⁺ or ²⁵Mg⁺.

  • Ion Trapping and Sympathetic Cooling:

    • An ²⁷Al⁺ ion and a logic ion (e.g., ²⁵Mg⁺) are confined in the same ion trap.

    • The logic ion is directly laser-cooled, and through the mutual Coulomb interaction, sympathetically cools the ²⁷Al⁺ ion to its motional ground state.

  • Quantum Logic State Preparation and Readout:

    • The internal state of the ²⁷Al⁺ ion is coherently mapped onto the motional state of the two-ion crystal using a series of laser pulses.

    • This motional state is then transferred to the internal state of the logic ion.

    • The state of the logic ion is read out via fluorescence, thereby inferring the original state of the ²⁷Al⁺ ion.

  • Clock Transition Interrogation:

    • A highly stable laser interrogates the ¹S₀ → ³P₀ clock transition in the ²⁷Al⁺ ion.

Signaling_Pathway_Al cluster_ions Trapped Ions cluster_cooling Cooling cluster_spectroscopy Quantum Logic Spectroscopy Al ²⁷Al⁺ (Clock Ion) MapToMotion Map ²⁷Al⁺ State to Shared Motion Al->MapToMotion Mg ²⁵Mg⁺ (Logic Ion) SympatheticCool Sympathetic Cooling Mg->SympatheticCool Readout Readout ²⁵Mg⁺ State Mg->Readout LaserCool Laser Cooling of ²⁵Mg⁺ LaserCool->Mg SympatheticCool->Al InterrogateAl Interrogate ²⁷Al⁺ Clock Transition InterrogateAl->Al MapToLogic Map Motion to ²⁵Mg⁺ State MapToMotion->MapToLogic MapToLogic->Mg

Fig 3. Signaling pathway for an ²⁷Al⁺ quantum logic clock.

Conclusion

The ¹⁷¹Yb⁺ ion presents a compelling case for the future of optical frequency standards. Its unique dual-transition structure, particularly the ultra-narrow E3 transition, provides a robust platform for achieving extremely low systematic uncertainties. While other atomic species such as ⁸⁷Sr, ⁴⁰Ca⁺, and ²⁷Al⁺ also demonstrate exceptional performance, the inherent advantages of ¹⁷¹Yb⁺ make it a prime candidate for a wide range of applications, from fundamental physics research to the potential redefinition of the SI second. The continued development and comparison of these leading optical clock technologies will undoubtedly push the frontiers of precision measurement to new and exciting realms.

References

Evaluating Systematic Frequency Shifts in 171Yb+ Optical Clocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systematic frequency shifts in 171-Ytterbium-ion (171Yb+) optical frequency standards against other leading alternatives, supported by experimental data. Understanding and mitigating these frequency shifts are paramount for applications demanding the highest levels of precision, such as in fundamental physics research, advanced communication networks, and next-generation drug discovery platforms.

Comparative Analysis of Systematic Frequency Shifts

The performance of an optical frequency standard is ultimately limited by the ability to identify and control systematic frequency shifts that alter the natural transition frequency of the atomic reference. Below is a summary of the principal systematic frequency shifts and their evaluated uncertainties for a 171Yb+ optical clock, compared with a prominent alternative, the 88-Strontium-ion (88Sr+) optical clock.

Systematic Shift171Yb+ (E3 transition) Uncertainty (Fractional Frequency)88Sr+ Uncertainty (Fractional Frequency)Key Mitigating Factors & Notes
Blackbody Radiation (BBR) Stark Shift 2.7 x 10-18[1]2.2 x 10-17[2]Precise characterization of the thermal environment of the ion. The 171Yb+ E3 transition has a lower sensitivity to BBR.
Electric Quadrupole Shift < 1 x 10-19 (estimated)[3]< 3 x 10-19[2]Averaging over multiple Zeeman components and precise control of magnetic field gradients.
Second-Order Doppler Shift (Time Dilation) -1 x 10-18 (micromotion)[2]Laser cooling to minimize the ion's kinetic energy. Precise nulling of excess micromotion.
Linear Zeeman Shift Eliminated in F=0 to F=3 transition-The specific choice of hyperfine levels in 171Yb+ provides immunity to linear Zeeman shifts.
Quadratic Zeeman Shift --Operation at very low magnetic fields minimizes this shift.
AC Stark Shift (Probe Laser) --Extrapolation of the measured frequency to zero probe laser power.
AC Stark Shift (Trapping Fields) -1 x 10-18Operating the ion trap at a specific frequency to achieve anticorrelation between second-order Doppler and Stark shifts.
Total Systematic Uncertainty ~2.7 x 10-18 ~2.3 x 10-17 The total uncertainty is the quadratic sum of individual uncertainties.

Experimental Protocols for Frequency Shift Evaluation

The determination of systematic frequency shifts relies on a series of meticulous experimental procedures. The following outlines the general methodologies employed in the evaluation of these shifts for trapped-ion optical clocks.

Blackbody Radiation (BBR) Stark Shift Measurement
  • Objective: To determine the frequency shift caused by the thermal electromagnetic field from the surrounding environment.

  • Methodology:

    • The temperature of the vacuum chamber and surrounding components is carefully measured using multiple calibrated sensors.

    • A detailed thermal model of the apparatus is constructed to estimate the temperature at the ion's position.

    • The frequency of the clock transition is measured as a function of the surrounding temperature by actively heating the apparatus.

    • The measured frequency shifts are compared with theoretical calculations of the differential scalar polarizability of the clock transition to determine the BBR shift at the operating temperature.

Electric Quadrupole Shift Cancellation
  • Objective: To minimize and quantify the frequency shift due to the interaction of the ion's electric quadrupole moment with the gradient of the trapping electric field.

  • Methodology:

    • A controlled magnetic field is applied to lift the degeneracy of the Zeeman sublevels.

    • The frequencies of multiple Zeeman components of the clock transition are measured.

    • By averaging the frequencies of specific pairs of Zeeman components, the electric quadrupole shift can be effectively canceled. This method also serves to cancel other tensor shifts.

Micromotion-Related Shift Minimization
  • Objective: To reduce the second-order Doppler and AC Stark shifts induced by the ion's driven motion (micromotion) in the radio-frequency trap.

  • Methodology:

    • Micromotion Detection: Techniques such as the "resolved sideband" method or "photon correlation" method are used to detect the amplitude of the ion's micromotion.

    • Micromotion Compensation: DC voltages are applied to "trim" electrodes in the ion trap to shift the ion to the null of the RF electric field, thereby minimizing micromotion.

    • Magic Frequency Operation: The trap is operated at a specific drive frequency where the second-order Doppler shift and the AC Stark shift from the trapping field have a strong anticorrelation, leading to a significant suppression of the total micromotion-induced shift.

Visualizing the Evaluation Workflow

The following diagram illustrates the general workflow for the systematic evaluation of frequency shifts in a single-ion optical clock.

G cluster_prep 1. System Preparation & Operation cluster_eval 2. Systematic Shift Evaluation cluster_comp 3. Uncertainty Budget & Comparison trap_ion Trap and Laser Cool Single Ion probe_laser Stabilize Probe Laser to Clock Transition trap_ion->probe_laser param_variation Vary Experimental Parameter (e.g., B-field, Laser Power, Temperature) probe_laser->param_variation Interrogate Clock Transition freq_measurement Measure Clock Frequency vs. Parameter param_variation->freq_measurement model_fit Fit Data to Physical Model freq_measurement->model_fit uncertainty_budget Compile Uncertainty Budget model_fit->uncertainty_budget Determine Shift & Uncertainty freq_comparison Frequency Comparison with Independent Standard uncertainty_budget->freq_comparison freq_comparison->uncertainty_budget Validate & Refine

Caption: Workflow for Systematic Frequency Shift Evaluation in an Optical Clock.

This guide highlights the meticulous process required to evaluate and control systematic frequency shifts in state-of-the-art optical clocks. The superior control over these shifts in 171Yb+ positions it as a leading candidate for the future redefinition of the SI second and for enabling next-generation precision measurement technologies.

References

Comparison Guide: Cross-Validation of YM17E Experimental Data with a Theoretical Dose-Response Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of experimental data for the hypothetical compound YM17E against theoretical model predictions. The objective is to validate the predictive accuracy of a standard dose-response model for this compound, a novel inhibitor targeting the mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical compound validation.

Introduction to this compound and the mTOR Pathway

This compound is a novel small molecule inhibitor designed to target mTOR (mammalian target of rapamycin), a critical kinase in cell physiology. The mTOR signaling pathway integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[1] This guide cross-validates observed experimental data on this compound's efficacy in a cancer cell line with a theoretical sigmoidal dose-response model.

A simplified diagram of the mTOR signaling pathway and the inhibitory action of this compound is presented below.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Outcomes Growth Factors Growth Factors mTOR mTOR Growth Factors->mTOR Nutrients Nutrients Nutrients->mTOR S6K1 S6K1 mTOR->S6K1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTOR Inhibits

Caption: Simplified mTOR signaling pathway indicating inhibition by this compound.

Experimental Data and Protocols

The inhibitory effect of this compound was quantified by measuring its impact on the phosphorylation of the downstream target S6K1 and overall cell viability in a human cancer cell line.

Experimental Workflow:

The general workflow for obtaining the experimental data is outlined below.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7) start->cell_culture treatment 2. Treat cells with varying concentrations of this compound cell_culture->treatment incubation 3. Incubate for 48 hours treatment->incubation harvest 4. Harvest Cells incubation->harvest viability 5a. Cell Viability Assay (e.g., MTT Assay) harvest->viability lysis 5b. Cell Lysis harvest->lysis end_node End viability->end_node western 6b. Western Blot for p-S6K1 lysis->western western->end_node

Caption: Experimental workflow for assessing this compound efficacy.

Experimental Protocols:

  • Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells were seeded in 96-well plates (for viability) and 6-well plates (for Western blot) and allowed to adhere overnight. This compound, dissolved in DMSO, was added to the media at final concentrations ranging from 1 nM to 10 µM. A DMSO-only control was included.

  • Cell Viability Assay (MTT): After 48 hours of treatment, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm. Viability was expressed as a percentage relative to the DMSO control.

  • Western Blot Analysis: After 48 hours, cells were lysed in RIPA buffer. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated S6K1 (p-S6K1) and total S6K1. Band intensities were quantified using densitometry.

Quantitative Experimental Results:

This compound Conc. (nM)Measured p-S6K1 Inhibition (%)Measured Cell Viability (%)
18.598.2
1025.491.5
5048.975.3
10070.155.1
50091.322.8
100096.215.4
1000098.912.9

Theoretical Model and Cross-Validation

A standard four-parameter logistic model (sigmoidal dose-response) was used to theoretically describe the relationship between this compound concentration and its biological effect. The model predicts the percent inhibition as a function of drug concentration.

Cross-Validation Logic:

The process involves fitting the theoretical model to the experimental data and then comparing the predicted values from the fitted curve against the actual measured data points to assess the model's goodness-of-fit.

Cross_Validation_Logic data Experimental Data (Concentration vs. Effect) model Theoretical Model (4-Parameter Logistic Fit) data->model compare Compare: Measured vs. Predicted data->compare predict Generate Predicted Values from Model model->predict predict->compare validate Assess Model Fit (e.g., R-squared) compare->validate

Caption: Logical flow for cross-validating experimental data with a model.

Comparative Data Summary:

The theoretical model was fitted to the experimental data to determine key parameters like IC50 (the concentration at which 50% inhibition is achieved). The table below compares the measured experimental outcomes with the values predicted by the fitted model.

This compound Conc. (nM)Measured p-S6K1 Inhibition (%)Predicted p-S6K1 Inhibition (%)Measured Cell Viability (%)Predicted Cell Viability (%)
18.57.998.297.5
1025.426.191.590.2
5048.951.575.372.4
10070.168.355.156.0
50091.392.022.824.1
100096.296.515.416.8
1000098.999.512.912.5
Model IC50 -52.1 nM -115.7 nM
R-squared -0.998 -0.996

Conclusion

The cross-validation analysis demonstrates a high degree of correlation between the experimental data and the theoretical dose-response model, as indicated by the high R-squared values for both p-S6K1 inhibition and cell viability. The model accurately predicts the IC50 of this compound for target engagement (52.1 nM) and its cytotoxic effect (115.7 nM). This strong concordance validates the use of the sigmoidal dose-response model for predicting the efficacy of this compound, providing a reliable framework for further preclinical development. Such validation is a crucial step in drug discovery, ensuring that in vitro data can be robustly modeled.[2]

References

Performance metrics for next-generation miniature atomic clocks

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring the pinnacle of timing precision and stability in compact form factors, the landscape of miniature atomic clocks is rapidly evolving. Next-generation devices offer significant improvements in size, weight, and power (SWaP) without compromising, and in many cases enhancing, core performance metrics. This guide provides an objective comparison of leading miniature atomic clocks, supported by available performance data and an overview of the experimental methodologies used to characterize them.

Performance Metrics: A Head-to-Head Comparison

The selection of a miniature atomic clock is a critical decision, balancing the trade-offs between stability, power consumption, and physical footprint. The following tables summarize the key performance indicators for three leading next-generation miniature atomic clocks: the Microchip MAC-SA5X, the Microchip LN-CSAC SA65-LN, and the Safran MIRA.

General Performance Metrics Microchip MAC-SA5X (SA55) Microchip LN-CSAC SA65-LN Safran MIRA (Ruggedized)
Clock Type Miniaturized Rubidium Atomic ClockLow-Noise Chip-Scale Atomic ClockMicro Rubidium Atomic Clock
Output Frequency 10 MHz10 MHz10 MHz
Warm-up Time < 2 minutes (lock over full temp range)Not specified< 2 minutes
Monthly Aging Rate < 5.0E-11[1][2]< 0.9 ppb/mo (< 9 x 10⁻¹⁰)[3]Not specified
Frequency Retrace Not specifiedNot specified< 1 x 10⁻¹⁰[4]
Holdover < 200 ns over 24 hours (typical, static temp)[1]Not specified< 500 ns within 24 hours (at fixed temp)
Stability Metrics Microchip MAC-SA5X (SA55) Microchip LN-CSAC SA65-LN Safran MIRA
Short-Term Stability (Allan Deviation, τ=1s) < 1.5E-11< 1E-11< 5 x 10⁻¹²
Frequency Stability vs. Temperature < 5.0E-11 (-40°C to +75°C)< ±0.3 ppb (total deviation)1 x 10⁻¹⁰ (-20°C to +70°C)
Phase Noise Microchip MAC-SA5X (SA55) Microchip LN-CSAC SA65-LN Safran MIRA
@ 10 Hz offset Not specified< -120 dBc/HzNot specified
@ 100 Hz offset Not specifiedNot specified-120 dBc/Hz
@ 1 kHz offset Not specifiedNot specified-135 dBc/Hz
@ 10 kHz offset Not specifiedNot specified-140 dBc/Hz
Physical & Environmental Specifications Microchip MAC-SA5X Microchip LN-CSAC SA65-LN Safran MIRA (Ruggedized)
Size (Volume) 47 ccNot specified~40 cc
Dimensions (L x W x H) 51 x 51 x 18 mmNot specified, height < 0.5 in50.8 x 50.8 x 16 mm
Weight Not specifiedNot specifiedNot specified
Power Consumption (Steady State) 6.3 W< 295 mW0.5 W (standard), 1.5 W (high performance)
Operating Temperature -40°C to +75°C-40°C to +80°C-40°C to +80°C

Experimental Protocols

The precise characterization of miniature atomic clocks is fundamental to understanding their performance. While manufacturers' detailed internal testing protocols are proprietary, the general methodologies for key performance metrics are well-established in the field of time and frequency measurement.

Allan Deviation (Frequency Stability) Measurement

The Allan Deviation (ADEV) is the standard metric for assessing the frequency stability of an oscillator in the time domain. It quantifies how the average frequency of a clock changes over different averaging times (τ).

General Methodology:

  • Reference Clock: A high-stability reference frequency standard is required. This is typically a laboratory-grade Cesium or Rubidium standard, such as the SRS FS725 Rubidium Frequency Standard, which provides a more stable signal than the device under test (DUT).

  • Phase Comparison: The output signal of the miniature atomic clock (DUT) is compared against the reference clock's signal. A phase comparator or a time interval counter measures the phase difference between the two signals over a prolonged period.

  • Data Acquisition: The phase difference data is continuously recorded at a regular sampling interval. This raw data represents the phase error of the DUT relative to the reference.

  • Calculation: The collected phase data is then used to calculate the fractional frequency deviation. The Allan Deviation is computed from this frequency data for various averaging times (τ). Specialized software is often used to perform these calculations and plot the resulting ADEV curve. The overlapping Allan deviation is a common statistical tool used for this evaluation.

  • Environmental Control: Throughout the measurement, the DUT is maintained in a temperature- and vibration-controlled environment to minimize external influences on its stability.

Phase Noise Measurement

Phase noise is a measure of the short-term random frequency fluctuations of a signal, observed in the frequency domain. It is expressed in dBc/Hz at various frequency offsets from the carrier signal.

General Methodology:

  • Instrumentation: A specialized phase noise test system, such as the Symmetricom 3120A Phase Noise Test Probe, or a high-performance spectrum analyzer with phase noise measurement capabilities is used.

  • Reference Source: A clean, low-noise reference oscillator is used as a local oscillator (LO) within the measurement system. The phase noise of the reference source must be lower than that of the DUT to ensure accurate measurement.

  • Phase Detection: The signal from the DUT and the reference signal are fed into a phase detector (mixer). The output of the phase detector is a voltage proportional to the phase difference between the two signals.

  • Spectrum Analysis: The output of the phase detector, which represents the phase noise, is then analyzed by a spectrum analyzer. The resulting power spectral density is normalized to a 1 Hz bandwidth and expressed in dB relative to the carrier power (dBc/Hz).

  • Cross-Correlation (for higher sensitivity): To measure very low phase noise levels, a cross-correlation technique can be employed. This involves using two parallel measurement channels and averaging the results to reduce the measurement system's noise floor.

Temperature Stability (Tempco) Measurement

This test evaluates the frequency stability of the atomic clock over its specified operating temperature range.

General Methodology:

  • Environmental Chamber: The miniature atomic clock is placed inside a thermal chamber capable of precise temperature control.

  • Frequency Monitoring: The output frequency of the clock is continuously monitored using a high-resolution frequency counter, referenced to a stable external standard.

  • Temperature Cycling: The temperature inside the chamber is slowly swept across the clock's specified operating range (e.g., -40°C to +75°C). The rate of temperature change is kept low to ensure the clock reaches thermal equilibrium at each measurement point.

  • Data Logging: The output frequency and the chamber temperature are logged simultaneously throughout the test.

  • Analysis: The collected data is plotted to show the frequency deviation as a function of temperature. The temperature coefficient of frequency (tempco) is then calculated from this data.

Visualizing the Logic

To better understand the operational and evaluation frameworks of miniature atomic clocks, the following diagrams, generated using the DOT language, illustrate key logical relationships.

Operating_Principle cluster_mac Miniature Atomic Clock Physics_Package Physics Package (Vapor Cell, Laser) Control_Electronics Control Electronics (Servo Loops) Physics_Package->Control_Electronics Atomic Resonance Signal Microwave_Resonator Microwave Resonator Microwave_Resonator->Physics_Package Control_Electronics->Microwave_Resonator Correction Signal OCXO Oven-Controlled Crystal Oscillator (OCXO) Control_Electronics->OCXO Locking Signal OCXO->Microwave_Resonator Stable_Output Stable 10 MHz Output OCXO->Stable_Output

Core components and their interaction in a miniature atomic clock.

Experimental_Workflow cluster_setup Measurement Setup cluster_analysis Data Analysis DUT Device Under Test (Miniature Atomic Clock) Comparator Phase/Frequency Comparator DUT->Comparator Ref_Clock High-Stability Reference Clock Ref_Clock->Comparator Data_Acq Data Acquisition System Comparator->Data_Acq Software Performance Analysis Software Data_Acq->Software Results Performance Metrics (Allan Deviation, Phase Noise, etc.) Software->Results

A generalized workflow for performance characterization.

References

Safety Operating Guide

Navigating the Disposal of YM17E: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For YM17E, a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures is not readily accessible. In the absence of explicit instructions for this compound, researchers must adhere to general best practices for chemical waste management and consult with their institution's Environmental Health and Safety (EHS) department. This guide provides a framework for the safe handling and disposal of this compound, grounded in established laboratory safety protocols.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound, based on available data, is presented below. This information can be useful for EHS personnel in determining the appropriate waste stream.

PropertyValueSource
Molecular Formula C40H58Cl2N6O2PubChem[1]
Molecular Weight 725.8 g/mol PubChem[1]
IUPAC Name 1-cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloridePubChem[1]
CAS Number 124884-99-7PubChem[1]

General Protocol for the Disposal of Laboratory Chemical Waste

The following is a step-by-step guide for the proper disposal of chemical waste, which should be applied to this compound in the absence of specific instructions.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste unless confirmed otherwise by your institution's EHS department.[2]

  • Based on its chemical structure (containing aromatic amines and urea groups), it should be handled with care. It is known to be an inhibitor of acyl-CoA acyltransferase (ACAT).

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Incompatible wastes must be kept separate to avoid violent reactions or the emission of flammable or poisonous gases.

  • For example, acids and bases should be stored separately, and oxidizing agents should be kept away from organic compounds.

3. Proper Containerization:

  • Use a container that is compatible with the chemical waste. The container must be in good condition, with no leaks or cracks.

  • The container must be kept closed except when adding waste.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or its IUPAC name.

  • The label should also include the date when the waste was first added to the container.

5. Storage:

  • Store the waste container in a designated and secure "Satellite Accumulation Area" (SAA).

  • The storage area should have secondary containment to catch any potential leaks.

6. Arrange for Professional Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of chemical waste down the drain or in the regular trash.

Illustrative Workflow for Chemical Waste Disposal

The following diagram outlines the general decision-making process and procedural flow for the safe disposal of laboratory chemical waste.

G cluster_assessment Step 1: Assessment cluster_segregation Step 2: Segregation & Containment cluster_labeling_storage Step 3: Labeling & Storage cluster_disposal Step 4: Disposal start Chemical Waste Generated (e.g., this compound) identify Identify & Classify Waste (Consult SDS/EHS) start->identify segregate Segregate Incompatible Wastes identify->segregate container Select Compatible Container segregate->container label_waste Label with Contents & Hazard Info container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: General workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your EHS department for definitive guidance on the disposal of this compound and other chemical wastes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.